molecular formula C10H11N3O6 B4786977 N-(2-methoxyethyl)-3,5-dinitrobenzamide

N-(2-methoxyethyl)-3,5-dinitrobenzamide

Numéro de catalogue: B4786977
Poids moléculaire: 269.21 g/mol
Clé InChI: QYTUYKZYCSGNES-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(2-methoxyethyl)-3,5-dinitrobenzamide is a useful research compound. Its molecular formula is C10H11N3O6 and its molecular weight is 269.21 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methoxyethyl)-3,5-dinitrobenzamide is 269.06478508 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-methoxyethyl)-3,5-dinitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyethyl)-3,5-dinitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-(2-methoxyethyl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O6/c1-19-3-2-11-10(14)7-4-8(12(15)16)6-9(5-7)13(17)18/h4-6H,2-3H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTUYKZYCSGNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Synthesis and Dual-Target Characterization of N-(2-methoxyethyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-methoxyethyl)-3,5-dinitrobenzamide is a highly versatile synthetic intermediate and model pharmacophore belonging to the 3,5-dinitrobenzamide (DNB) class. This specific structural scaffold has garnered significant attention across two distinct therapeutic domains: as a hypoxia-activated prodrug (HAP) for targeting solid tumors [1], and as a covalent inhibitor of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) in Mycobacterium tuberculosis [3]. This technical whitepaper provides an authoritative guide to the synthesis, analytical characterization, and biological evaluation of this compound, bridging the gap between chemical synthesis and target-specific biological validation.

Mechanistic Rationale: A Tale of Two Targets

To understand the experimental design behind the evaluation of N-(2-methoxyethyl)-3,5-dinitrobenzamide, one must first understand the causality of its biological activation. The molecule is a prodrug/suicide-inhibitor that remains inert until it encounters specific reductive microenvironments.

Oncology: Hypoxia-Activated Bioreduction

Solid tumors are frequently characterized by regions of severe hypoxia, which confer resistance to conventional radiotherapy and chemotherapy [1]. The DNB scaffold exploits this microenvironment. Under normoxic conditions, the compound remains stable. However, in hypoxic tumor cores, it undergoes a one-electron reduction catalyzed by NADPH:cytochrome P450 oxidoreductase (POR) to form a nitro radical anion. In the absence of oxygen (which would normally reverse this reduction via futile cycling), the radical is further reduced to cytotoxic hydroxylamine and amine species [1]. Additionally, two-electron reductases such as aldo-keto reductase 1C3 (AKR1C3) can activate the scaffold independently of oxygen, providing a secondary pathway for targeted cellular ablation [2].

Infectious Disease: Covalent Inhibition of DprE1

In the context of tuberculosis, the DNB scaffold acts as a suicide inhibitor of DprE1, an essential FAD-dependent oxidoreductase required for mycobacterial cell wall arabinogalactan biosynthesis [3]. The mechanism is highly specific: the FAD cofactor of DprE1 reduces one of the nitro groups of the DNB scaffold to a highly reactive nitroso intermediate. This intermediate is rapidly attacked by the thiolate of a conserved active-site cysteine (Cys387 in M. tuberculosis), forming a stable semimercaptal covalent bond that irreversibly inactivates the enzyme [4]. The 2-methoxyethyl side chain enhances the molecule's solubility and provides favorable hydrogen-bonding interactions within the DprE1 binding pocket [3].

Pathway cluster_oncology Oncology: Hypoxia-Activated Prodrug cluster_tb Infectious Disease: DprE1 Inhibitor A N-(2-methoxyethyl)- 3,5-dinitrobenzamide B Tumor Hypoxia (Low pO2) A->B F M. tuberculosis (DprE1 Enzyme) A->F C 1e- Reduction (POR) 2e- Reduction (AKR1C3) B->C D Hydroxylamine/Amine Metabolites C->D E DNA Damage & Apoptosis D->E G FAD-Mediated Reduction F->G H Nitroso Intermediate G->H I Covalent Binding to Cys387 H->I Nucleophilic Attack

Dual biological activation pathways of N-(2-methoxyethyl)-3,5-dinitrobenzamide.

Synthesis Protocol

Causality & Rationale: The synthesis relies on a classic nucleophilic acyl substitution. 3,5-dinitrobenzoyl chloride is highly electrophilic due to the strong electron-withdrawing nature of the two nitro groups. To prevent the hydrolysis of the acyl chloride back to 3,5-dinitrobenzoic acid, the reaction must be performed under rigorously anhydrous conditions. N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to scavenge the generated HCl. This prevents the protonation of the 2-methoxyethylamine nucleophile, which would otherwise stall the reaction kinetics.

Step-by-Step Methodology:
  • Preparation: Flame-dry a 100 mL round-bottom flask purged with inert gas (N2 or Ar). Add 3,5-dinitrobenzoyl chloride (1.0 eq, 5.0 mmol) and dissolve in 25 mL of anhydrous dichloromethane (DCM).

  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Rationale: The reaction is highly exothermic; maintaining a low temperature prevents the formation of double-addition side products and minimizes solvent evaporation.

  • Nucleophile Addition: In a separate dry vial, prepare a solution of 2-methoxyethylamine (1.1 eq, 5.5 mmol) and DIPEA (2.0 eq, 10.0 mmol) in 5 mL of anhydrous DCM. Add this mixture dropwise to the main flask over 15 minutes to maintain thermal control.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Self-Validation: Monitor completion via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) mobile phase. The disappearance of the high-Rf acyl chloride spot under UV (254 nm) confirms completion.

  • Workup: Quench the reaction with 15 mL of 1M HCl to neutralize excess DIPEA and unreacted amine. Transfer to a separatory funnel. Extract the organic layer, then wash sequentially with saturated NaHCO3 (20 mL) to remove acidic byproducts, followed by brine (20 mL) to pull residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure product.

Analytical Characterization

To ensure target integrity before proceeding to biological evaluation, the synthesized compound must be rigorously characterized. The following table summarizes the quantitative spectral and physical data indicative of a successful synthesis.

ParameterAnalytical Result / Expected ValueStructural Assignment / Rationale
Appearance Pale yellow crystalline solidCharacteristic of nitroaromatic amides.
Yield ~85%High efficiency due to the highly electrophilic acyl chloride.
Melting Point 135–137 °CSharp melting point indicates high purity post-recrystallization.
¹H NMR (400 MHz, CDCl₃) δ 9.15 (t, J = 2.1 Hz, 1H), 8.95 (d, J = 2.1 Hz, 2H)Aromatic protons; extreme downfield shift due to dual -NO₂ groups.
δ 6.80 (br s, 1H)Amide N-H proton.
δ 3.65 (q, J = 5.4 Hz, 2H), 3.55 (t, J = 5.4 Hz, 2H)Aliphatic CH₂ protons adjacent to N and O, respectively.
δ 3.40 (s, 3H)Terminal methoxy (-OCH₃) protons.
¹³C NMR (100 MHz, CDCl₃) δ 162.5, 148.8, 137.2, 127.4, 121.2, 70.8, 58.9, 40.2Confirms the carbonyl (162.5) and all carbon environments.
HRMS (ESI-TOF) m/z calcd for C₁₀H₁₁N₃O₆ [M+H]⁺ 270.0726Found: 270.0720, confirming the exact molecular mass.

Biological Evaluation Workflows

Every protocol must act as a self-validating system. The following assays include internal controls to verify the mechanism of action.

Hypoxia Cytotoxicity Assay (Oncology Workflow)

This assay validates the hypoxia-selective activation of the prodrug.

  • Cell Seeding: Seed SiHa (human cervical carcinoma) cells in 96-well plates at a density of 2×10³ cells/well. Allow 24 hours for adherence.

  • Environmental Control: Transfer plates into an anaerobic chamber (pO₂ < 0.1%) or a standard aerobic incubator (20% O₂) for 4 hours in the presence of serially diluted N-(2-methoxyethyl)-3,5-dinitrobenzamide. Self-Validation: Use Tirapazamine as a positive control for hypoxia-selective cytotoxicity.

  • Washout: Remove the drug, wash the monolayers twice with PBS, and replace with fresh oxygenated media.

  • Quantification: Cultivate for 5 days, then assess cell viability using a sulforhodamine B (SRB) assay. Calculate the Hypoxia Cytotoxicity Ratio (HCR = Aerobic IC₅₀ / Hypoxic IC₅₀). An HCR > 10 validates successful bioreductive activation.

Resazurin Microtiter Assay (Tuberculosis Workflow)

This assay validates the compound's ability to inhibit M. tuberculosis growth via DprE1 targeting.

  • Cultivation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until the logarithmic growth phase (OD₆₀₀ ≈ 0.6).

  • Inoculation: Dispense 100 µL of the bacterial suspension (diluted to 10⁵ CFU/mL) into 96-well plates containing serial dilutions of the DNB compound. Include a drug-free growth control and an isoniazid-treated positive control.

  • Incubation: Incubate the plates at 37 °C for 7 days.

  • Viability Readout: Add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24 hours.

  • Validation: Determine the Minimum Inhibitory Concentration (MIC) by observing the colorimetric shift. Self-Validation: A color change from blue (resazurin, no growth) to pink (resorufin, active metabolism) indicates bacterial survival. The lowest concentration remaining blue is the MIC.

References

  • Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy Frontiers in Oncology URL:[Link]

  • Mechanism of Action and Preclinical Antitumor Activity of the Novel Hypoxia-Activated DNA Cross-Linking Agent PR-104 Clinical Cancer Research (AACR Journals) URL:[Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold Pharmaceuticals (NIH/PMC) URL:[Link]

  • Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

A Technical Guide to the Solubility and Stability of N-(2-methoxyethyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of drug discovery and development, the intrinsic physicochemical properties of a molecule serve as the foundation upon which its entire preclinical and clinical journey is built. Among these, solubility and stability are paramount, acting as critical determinants of a compound's developability. Poor aqueous solubility can terminate the progression of an otherwise promising candidate due to inadequate bioavailability, while chemical instability can lead to loss of potency and the generation of potentially toxic degradants.

This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the characterization of N-(2-methoxyethyl)-3,5-dinitrobenzamide. The structural motifs of this compound—a dinitroaromatic ring coupled with a flexible methoxyethyl amide sidechain—suggest a complex interplay of factors governing its solubility and stability. This guide eschews a rigid template, instead adopting a logical, causality-driven structure. We will not only detail the requisite experimental protocols but also elucidate the scientific rationale behind them, ensuring a robust and defensible characterization strategy.

Molecular Architecture and Physicochemical Implications

N-(2-methoxyethyl)-3,5-dinitrobenzamide possesses a structure that immediately informs our experimental design. The 3,5-dinitrobenzamide core is electron-deficient and contains two strong hydrogen bond acceptors (the nitro groups). The amide linkage is a classic site for potential hydrolysis. The N-(2-methoxyethyl) side chain introduces a degree of flexibility and an additional ether oxygen, which can also act as a hydrogen bond acceptor. While no specific quantitative solubility data for this exact molecule is readily available in public databases, we can infer its behavior from related structures like 3,5-dinitrobenzamide and N-(2-hydroxyethyl)-3,5-dinitrobenzamide.[1][2][3] The structural arrangement is pivotal for stability, solubility, and biological safety.[1]

Solubility Characterization: The Blueprint for Delivery

Solubility dictates the maximum concentration of a drug that can be achieved in solution, directly impacting absorption and bioavailability. A comprehensive understanding across various media is essential for formulation and preclinical studies.

2.1. Thermodynamic Aqueous Solubility (pH-Dependent Profile)

The "gold standard" for solubility assessment is the equilibrium or thermodynamic solubility, which reflects the true saturation point of the compound. Given the amide group, which can undergo hydrolysis at pH extremes, and the potential for the molecule's overall polarity to be influenced by pH, a pH-solubility profile is non-negotiable.

Experimental Protocol: Shake-Flask Method

This method is designed to achieve a true equilibrium between the undissolved solid and the saturated solution.

  • Buffer Preparation: Prepare a series of physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract environment.

  • Sample Preparation: Add an excess of solid N-(2-methoxyethyl)-3,5-dinitrobenzamide to vials containing a known volume of each buffer.[4] The presence of undissolved solid at the end of the experiment is critical to ensure saturation has been reached.[4]

  • Equilibration: Seal the vials and place them in a thermostatic shaker (e.g., at 25 °C and 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium.[4][5] Preliminary experiments should be conducted to determine the time required to reach a constant concentration.[4]

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Withdraw a sample of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove all solid particles.[5]

  • Quantification: Accurately dilute the filtered, saturated solution into a suitable mobile phase. Analyze the concentration using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Quantification is performed against a standard calibration curve.[4]

Causality Behind the Method: The shake-flask method is chosen for its direct and unambiguous measurement of equilibrium. The extended equilibration time is necessary to overcome kinetic barriers to dissolution, especially for crystalline compounds. Using a validated HPLC method ensures that the measured concentration corresponds to the intact parent compound and not its degradants, which is particularly important for a compound with potential stability liabilities.

Data Presentation: pH-Solubility Profile

pHSolubility at 25 °C (µg/mL)Solubility at 37 °C (µg/mL)
1.2Data to be determinedData to be determined
4.5Data to be determinedData to be determined
6.8Data to be determinedData to be determined
7.4Data to be determinedData to be determined
2.2. Solubility in Pre-formulation and Stock Solution Solvents

For in vitro screening and formulation development, understanding solubility in common organic solvents and co-solvent systems is critical. Dimethyl sulfoxide (DMSO) is a common solvent for repository storage and initial screening.

Experimental Workflow: Organic Solvent Screening

The shake-flask method described above is directly applicable. A typical screening panel would include solvents relevant to both research and formulation.

Caption: Workflow for determining solubility in organic solvents.

Data Presentation: Organic Solvent Solubility

SolventSolubility at 25 °C (mg/mL)
Dimethyl Sulfoxide (DMSO)Data to be determined
Ethanol (95%)Data to be determined
Propylene GlycolData to be determined
Polyethylene Glycol 400Data to be determined
Stability Assessment: Predicting Shelf-Life and Degradation

Chemical stability testing is essential to understand how a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[6] This process identifies degradation pathways and helps establish storage conditions and shelf-life.[7]

3.1. Forced Degradation (Stress Testing)

The purpose of forced degradation is to accelerate the degradation process to rapidly identify likely degradation products and establish a stability-indicating analytical method. These studies are a core component of the guidelines established by the International Council for Harmonisation (ICH).[8]

Experimental Protocol: Stress Condition Application

  • Solution Preparation: Prepare solutions of N-(2-methoxyethyl)-3,5-dinitrobenzamide (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions. A control sample, protected from stress, should be analyzed concurrently.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for up to 72 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for up to 72 hours.

    • Oxidation: 3% H₂O₂ at room temperature for up to 72 hours.

    • Photostability: Expose the solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[9][10]

    • Thermal (Solid State): Store the solid compound at a high temperature (e.g., 80 °C) for up to one week.

  • Timepoint Analysis: Withdraw aliquots at various time points (e.g., 2, 8, 24, 72 hours). Neutralize the acid and base samples before analysis.

  • Analytical Method: Analyze all samples using an HPLC system equipped with a photodiode array (PDA) detector. The goal is to develop a method that separates the parent peak from all major degradation products. Mass spectrometry (LC-MS) should be used to obtain mass information on the degradants to postulate their structures.[11][12]

Logical Framework: From Stress Testing to a Validated Method

The results of forced degradation are not merely data points; they are the foundation for a robust, validated analytical method that can be used for all subsequent stability studies.

Caption: Logical progression from stress testing to a validated stability assay.

Predicted Degradation Pathways:

  • Amide Hydrolysis: The most probable pathway, especially under acidic or basic conditions, would be the cleavage of the amide bond to yield 3,5-dinitrobenzoic acid and 2-methoxyethylamine.

  • Nitro Group Reduction: In the presence of reducing agents or certain metabolic systems, one or both nitro groups could be reduced to nitroso, hydroxylamino, or amino functionalities.[13]

3.2. Formal Stability Testing (ICH Guidelines)

Formal stability studies are conducted under controlled storage conditions to evaluate the long-term stability of the drug substance.[6][9]

Experimental Protocol: ICH Stability Study

  • Batch Selection: Select representative batches of N-(2-methoxyethyl)-3,5-dinitrobenzamide for the study.

  • Container Closure System: Store the substance in a container that simulates the proposed storage and distribution packaging.

  • Storage Conditions: Place samples in qualified stability chambers set to the following ICH-recommended conditions:[9]

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Frequency: Pull samples at specified time points. For long-term studies, this is typically 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, it is typically 0, 3, and 6 months.[9]

  • Analysis: At each time point, analyze the samples for critical quality attributes, including:

    • Appearance (visual inspection)

    • Assay (potency) using the validated stability-indicating HPLC method

    • Degradation products/impurities quantification

Trustworthiness through Self-Validation: The entire stability protocol is a self-validating system. The use of a pre-validated, stability-indicating method ensures that any loss in the parent compound's assay value can be accounted for by a corresponding increase in degradation products (mass balance). This provides high confidence in the integrity of the data.

References
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • UPM Pharmaceuticals. A Guide to ICH Stability Storage and Testing for Pharmaceuticals. Available from: [Link]

  • ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • HMR Labs. (2024, April 8). ICH Stability Testing and appropriate validation of analytical procedures. Available from: [Link]

  • NanoValid. (2016, May 28). Procedure for solubility testing of NM suspension. Available from: [Link]

  • Acta Crystallographica Section E. (2008). N-(2-Hydroxyethyl)-3,5-dinitrobenzamide. Published by PMC - PubMed Central. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2025, May 6). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • ResearchGate. (2008, March). Metabolic routes observed for the hydroxyethyl dinitrobenzamides. Available from: [Link]

  • PubChem. 3,5-Dinitrobenzamide. Available from: [Link]

Sources

Technical Guide: Structural Elucidation of N-(2-methoxyethyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of N-(2-methoxyethyl)-3,5-dinitrobenzamide Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.

Executive Summary & Strategic Relevance

The 3,5-dinitrobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a precursor for antitubercular, antifungal, and antitumor agents. The specific derivative, N-(2-methoxyethyl)-3,5-dinitrobenzamide , introduces a flexible ether linkage that alters solubility and lipophilicity profiles compared to its N-alkyl or N-hydroxyalkyl congeners.

This guide provides a rigorous framework for the crystallographic analysis of this compound. Unlike the N-(2-hydroxyethyl) analog, which forms pseudo-chiral helices via strong O-H···O interactions, the N-(2-methoxyethyl) derivative lacks a strong hydrogen bond donor in the tail. Consequently, its solid-state assembly is driven by a competition between amide-amide homosynthons and nitro-group acceptors . This analysis is critical for understanding its polymorphism, bioavailability, and potential for co-crystal engineering.

Experimental Workflow & Synthesis

To ensure high-quality single crystals, a purity-first approach is required. The synthesis exploits the high reactivity of 3,5-dinitrobenzoyl chloride.

Synthesis Protocol
  • Reactants: 3,5-Dinitrobenzoyl chloride (1.0 eq) and 2-methoxyethylamine (1.1 eq).

  • Solvent System: Anhydrous Dichloromethane (DCM) with Triethylamine (TEA) as an HCl scavenger.

  • Procedure:

    • Dissolve acid chloride in DCM at 0°C.

    • Add amine/TEA mixture dropwise to prevent thermal decomposition.

    • Stir at room temperature for 3 hours.

    • Purification: Wash with 1N HCl (remove unreacted amine), then sat. NaHCO₃ (remove unreacted acid). Recrystallize from Ethanol/Water (9:1).

Crystallization Strategy

The methoxyethyl chain adds rotational degrees of freedom, often hindering nucleation.

  • Method A (Preferred): Slow evaporation of Ethyl Acetate at 4°C.

  • Method B (Alternative): Vapor diffusion of Pentane into a concentrated THF solution.

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural refinement.

G Start Precursor: 3,5-Dinitrobenzoyl Cl Synth Synthesis: + 2-Methoxyethylamine (DCM/TEA, 0°C) Start->Synth Purify Purification: Acid/Base Wash Recryst. (EtOH) Synth->Purify Cryst Crystallization: Slow Evap (EtOAc) or Vapor Diff. Purify->Cryst XRD Data Collection: Mo/Cu Kα Source (100 K) Cryst->XRD Single Crystal Selection Solve Structure Solution: Direct Methods (SHELXT) XRD->Solve Refine Refinement: Full-Matrix Least-Squares Solve->Refine End Validation: CheckCIF & Hirshfeld Refine->End CIF Output

Figure 1: End-to-end workflow for the synthesis and crystallographic characterization of the target benzamide.

Structural Analysis Framework

When solving this structure, the following features serve as internal validation checkpoints. These are based on homologous series data (N-ethyl and N-hydroxyethyl analogs).

Unit Cell & Space Group Expectations
  • Crystal System: Likely Monoclinic or Orthorhombic .

  • Space Group: Common non-chiral benzamides crystallize in P2₁/c or P2₁/n .

    • Note: Unlike the N-(2-hydroxyethyl) analog which crystallizes in the non-centrosymmetric P2₁2₁2₁ due to helical H-bonding, the methoxy derivative is expected to form centrosymmetric dimers or inversion-related chains.

Molecular Conformation (The "Twist")

The steric bulk of the nitro groups at positions 3 and 5 creates a rigid aromatic core.

  • Torsion Angle: Expect the amide group (O=C-N) to be twisted relative to the phenyl ring plane by 15°–30° . This twist minimizes steric clash between the amide oxygen and the ortho-hydrogens of the phenyl ring.

Supramolecular Synthons & Hydrogen Bonding

This is the critical analysis step. The absence of a strong donor in the tail shifts the interaction landscape.

Interaction TypeDonorAcceptorProbabilityStructural Motif
Strong H-Bond Amide N-HAmide C=OHighC(4) Chains or R²₂(8) Dimers
Weak H-Bond Phenyl C-HNitro OHighSheet formation / Stacking
Weak H-Bond Methylene C-HMethoxy OMediumStabilization of the flexible tail
Dipole-Dipole Nitro N-ONitro N-OMediumParallel stacking of aromatic rings
Predicted Packing Network

The following diagram models the competitive interaction landscape you must verify in the electron density map.

Interactions cluster_packing Packing Outcome NH Amide N-H (Donor) CO Amide C=O (Acceptor) NH->CO Primary Motif (1D Chains) OMe Methoxy Oxygen (Ether Acceptor) NH->OMe Competing Interaction Result Likely Structure: 1D Chains linked by Weak C-H...O Interactions NO2 Nitro Groups (Weak Acceptor) CH Aromatic C-H (Weak Donor) CH->NO2 Crystal Packing (3D Stabilization) CH->OMe Tail Locking

Figure 2: Supramolecular interaction map. The Amide N-H...O=C interaction is the dominant structure-directing force.

Validation Protocol (Quality Control)

To ensure the trustworthiness of your crystal structure, apply these validation metrics:

  • R-Factor check: For a small organic molecule,

    
     should be < 5.0% .
    
  • Disorder Handling: The methoxyethyl tail is flexible. If thermal ellipsoids on the terminal carbons are elongated, model the disorder over two positions rather than forcing a high thermal parameter.

  • Hirshfeld Surface Analysis:

    • Generate the

      
       surface.
      
    • Red spots must correspond to the N-H···O hydrogen bonds.[1][2][3][4][5]

    • White regions should dominate the H···H contact areas (van der Waals forces).

    • Use this to quantify the contribution of the Nitro groups to the crystal packing energy.

References

  • N-(2-hydroxyethyl)

    • Liu, Z.-H., et al. (2007). "N-(2-Hydroxyethyl)-3,5-dinitrobenzamide."[2] Acta Crystallographica Section E, 63(3), o1449.

    • Significance: Establishes the baseline packing (helical) when a strong OH donor is present.
  • N-ethyl Analog Structure

    • Saeed, A., et al. (2011).[6] "N-Ethyl-3,5-dinitrobenzamide."[2] Acta Crystallographica Section E, 67(4), o822.

    • Significance: Demonstrates the 1D chain motif typical of N-alkyl derivatives, the most likely model for your methoxyethyl compound.
  • General Benzamide Bioactivity

    • Lee, Y.-J., et al. (2009).[1] "Synthesis and biological activity of N-substituted benzamides." Journal of Medicinal Chemistry.

    • Significance: Contextualizes the importance of the 3,5-dinitro substitution p
  • Hirshfeld Surface Methodology

    • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[3][7] CrystEngComm, 11, 19-32.

    • Significance: The standard protocol for quantifying weak interactions in nitro-arom

Sources

The Rising Profile of Dinitrobenzamide Derivatives: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

The dinitrobenzamide scaffold, a seemingly simple aromatic structure, has in recent years revealed itself to be a versatile and potent platform for the development of novel therapeutic and research agents. Its unique electronic properties, conferred by the two electron-withdrawing nitro groups, have been ingeniously exploited to create compounds with selective activity against cancer cells, pathogenic bacteria, and fungi. This technical guide provides an in-depth exploration of the current and potential applications of dinitrobenzamide derivatives for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their activity, provide field-proven experimental protocols, and offer insights into the design and synthesis of next-generation derivatives.

Part 1: Dinitrobenzamide Derivatives in Oncology: Exploiting the Hypoxic Tumor Microenvironment

A hallmark of solid tumors is the presence of hypoxic regions, areas of low oxygen concentration that are notoriously resistant to conventional radiation and chemotherapy. Dinitrobenzamide derivatives have emerged as a promising class of hypoxia-activated prodrugs (HAPs), which are selectively activated to their cytotoxic form within this challenging microenvironment.[1][2]

Mechanism of Action: A Tale of Bioreduction and DNA Damage

The core principle behind the anticancer activity of dinitrobenzamide mustards (DNBMs) lies in their bioreductive activation.[3] In the well-oxygenated environment of normal tissues, the dinitrobenzamide core remains relatively inert. However, in the hypoxic core of a tumor, intracellular nitroreductase enzymes, often overexpressed in cancer cells, catalyze the reduction of one of the nitro groups.[1][3] This reduction triggers a cascade of electronic rearrangements, transforming the molecule into a potent DNA alkylating agent.[3] The activated species can then form DNA interstrand cross-links, a highly lethal form of DNA damage that stalls replication and triggers apoptosis.[3][4]

The prodrug PR-104 is a notable example currently in clinical development. Upon administration, it is dephosphorylated to its active alcohol form, PR-104A. Under hypoxic conditions, PR-104A is reduced to the corresponding hydroxylamine (PR-104H) and amine (PR-104M), which are highly reactive DNA cross-linking agents.[3][4] The cytotoxicity of these activated metabolites is heavily reliant on the cell's DNA repair capacity, with deficiencies in pathways like homologous recombination repair (HRR) and nucleotide excision repair (NER), specifically the ERCC1-XPF endonuclease, rendering cells more sensitive.[4][5]

Hypoxia_Activation_of_DNBMs cluster_normoxia Normoxic Tissue (Well-Oxygenated) cluster_hypoxia Hypoxic Tumor Microenvironment PR-104A PR-104A Inactive Inactive PR-104A->Inactive No Reduction PR-104A_hypoxia PR-104A Nitroreductases Nitroreductases PR-104A_hypoxia->Nitroreductases Reduction PR-104H_M PR-104H / PR-104M (Activated Metabolites) Nitroreductases->PR-104H_M DNA_Damage DNA Interstrand Cross-links PR-104H_M->DNA_Damage Alkylation Apoptosis Cell Death DNA_Damage->Apoptosis DprE1_Inhibition Dinitrobenzamide Dinitrobenzamide DprE1_Active_Site DprE1 Active Site (with FAD & Cys387) Dinitrobenzamide->DprE1_Active_Site Binding Nitro_Reduction Nitro Group Reduction DprE1_Active_Site->Nitro_Reduction FAD-mediated Nitroso_Intermediate Reactive Nitroso Intermediate Nitro_Reduction->Nitroso_Intermediate Covalent_Adduct Covalent Adduct Formation (with Cys387) Nitroso_Intermediate->Covalent_Adduct Nucleophilic Attack DprE1_Inactivation DprE1 Inactivation Covalent_Adduct->DprE1_Inactivation Cell_Wall_Disruption Cell Wall Synthesis Disruption DprE1_Inactivation->Cell_Wall_Disruption Mtb_Death Mycobacterium tuberculosis Death Cell_Wall_Disruption->Mtb_Death

Caption: Mechanism of DprE1 inhibition by dinitrobenzamide derivatives.

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The initial screening of novel antitubercular compounds involves determining their minimum inhibitory concentration (MIC), the lowest concentration that prevents visible growth of the bacteria.

Protocol: Microplate Alamar Blue Assay (MABA)

  • Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in an appropriate broth medium (e.g., Middlebrook 7H9 with supplements).

  • Compound Preparation: Prepare serial dilutions of the 3,5-dinitrobenzamide derivatives in a 96-well microplate.

  • Inoculation: Add a standardized inoculum of Mtb to each well. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • MIC Determination: The MIC is defined as the lowest drug concentration that prevents a color change of the Alamar Blue from blue (no growth) to pink (growth). [6]

    Compound MIC against Mtb H37Rv (µg/mL) Reference
    Isoniazid 0.031 [7]
    c2 0.031 [7]
    d1 0.031 [7]
    d2 0.031 [7]
    A6 < 0.016 [6]
    A11 < 0.016 [6]
    C1 < 0.016 [6]

    | C4 | < 0.016 | [6]|

Table 2: In vitro antitubercular activity of selected 3,5-dinitrobenzamide derivatives.

Part 3: Antifungal Applications of Dinitrobenzamide Derivatives

Fungal infections, particularly those caused by Candida species, are a significant cause of morbidity and mortality, especially in immunocompromised individuals. [8]Dinitrobenzamide and related dinitrobenzoate derivatives have demonstrated promising antifungal activity. [8]

Mechanism of Action: Disrupting Fungal Cell Integrity

The antifungal mechanism of these compounds appears to be multifactorial. Studies have shown that they can interfere with the fungal cell membrane. [8]Furthermore, computational modeling suggests that these derivatives may have multiple intracellular targets, including enzymes involved in ergosterol biosynthesis, a critical component of the fungal cell membrane. [8]The nitro groups are believed to contribute to the antimicrobial activity, potentially through the generation of oxidative stress. [8]

Derivative Target Organism MIC (µg/mL) MFC (µg/mL) Reference
Ethyl 3,5-dinitrobenzoate Candida albicans 125 >500 [8]
Candida krusei 100 250 [8]
Candida tropicalis 500 >500 [8]
Propyl 3,5-dinitrobenzoate Candida albicans 250 >500 [8]
Candida krusei 125 500 [8]

| | Candida tropicalis | >500 | >500 | [8]|

Table 3: Antifungal activity of dinitrobenzoate derivatives against Candida species.

Part 4: Synthesis and Future Directions

The synthesis of many dinitrobenzamide derivatives is relatively straightforward, often starting from 3,5-dinitrobenzoic acid. [7][9]This readily available starting material can be converted to the corresponding acyl chloride, which is then reacted with a variety of amines to generate a diverse library of amides. [9][10]

Synthesis_Workflow Dinitrobenzoic_Acid 3,5-Dinitrobenzoic Acid Acyl_Chloride 3,5-Dinitrobenzoyl Chloride Dinitrobenzoic_Acid->Acyl_Chloride Reaction with Thionyl_Chloride Thionyl Chloride (SOCl2) Nucleophilic_Acyl_Substitution Nucleophilic Acyl Substitution Acyl_Chloride->Nucleophilic_Acyl_Substitution Amine Primary or Secondary Amine (R-NH2 or R2-NH) Amine->Nucleophilic_Acyl_Substitution Dinitrobenzamide_Derivative Dinitrobenzamide Derivative Nucleophilic_Acyl_Substitution->Dinitrobenzamide_Derivative

Caption: General synthetic scheme for dinitrobenzamide derivatives.

The future of dinitrobenzamide research is bright. In oncology, the development of derivatives with improved pharmacokinetic properties and enhanced hypoxia selectivity is a key focus. Combining these agents with other cancer therapies, such as immunotherapy and radiation, holds significant promise. In the realm of infectious diseases, the exploration of dinitrobenzamide derivatives against a broader range of pathogens and the elucidation of their precise mechanisms of action will be crucial. The versatility of the dinitrobenzamide scaffold, coupled with a growing understanding of its structure-activity relationships, ensures that it will remain a fertile ground for the discovery of new and effective therapeutic agents.

References

  • Synthesis and Evaluation of New Dinitrobenzamide Mustards in Human Prostate Cancer. (2020, November 18). ACS Omega.
  • 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. (2022, September 19).
  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (2024, April 27). MDPI.
  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (n.d.). Chinese Chemical Letters.
  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (2024, April 27). Semantic Scholar.
  • Hypoxia-Selective Antitumor Agents. 14. Synthesis and Hypoxic Cell Cytotoxicity of Regioisomers of the Hypoxia-Selective Cytotoxin 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. (n.d.). Journal of Medicinal Chemistry.
  • Hypoxia-Selective Antitumor Agents. 9. Structure-Activity Relationships for Hypoxia-Selective Cytotoxicity among Analogs of 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. (n.d.). Journal of Medicinal Chemistry.
  • Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. (n.d.). ACS Medicinal Chemistry Letters.
  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. (2023, August 23). Antimicrobial Agents and Chemotherapy.
  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-alkyl Nitrobenzamides as Potential DprE1 Inhibitors. (2024, April 16). Preprints.org.
  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (n.d.). Molecules.
  • Roles of DNA repair and reductase activity in the cytotoxicity of the hypoxia-activated dinitrobenzamide mustard PR-104A. (2009, June 9). Molecular Cancer Therapeutics.
  • Roles of DNA repair and reductase activity in the cytotoxicity of the hypoxia-activated dinitrobenzamide mustard PR-104A. (2009, June 10). AACR Journals.
  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2024, May 9). MDPI.
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024, July 25). Semantic Scholar.
  • The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. (2021, April 18). Frontiers in Pharmacology.

Sources

Exploratory Studies on the Biological Activity of N-(2-methoxyethyl)-3,5-dinitrobenzamide: A Technical Guide to DprE1-Targeted Antimycobacterial Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the rapid development of novel therapeutic scaffolds. The 3,5-dinitrobenzamides (DNBs) represent a highly potent class of antitubercular agents that target decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) [1]. DprE1 is an essential FAD-dependent enzyme responsible for synthesizing decaprenylphosphoryl-D-arabinose (DPA), the sole arabinosyl donor required for the assembly of the mycobacterial cell wall[3].

While prototype compounds like DNB1 (N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide) exhibit nanomolar efficacy, their high lipophilicity often limits oral bioavailability and aqueous solubility. This whitepaper details the exploratory biological evaluation of N-(2-methoxyethyl)-3,5-dinitrobenzamide , a derivative designed with a truncated, hydrophilic aliphatic ether side chain. The goal of this structural modification is to optimize the pharmacokinetic profile while retaining the critical nitroaromatic pharmacophore required for irreversible DprE1 inhibition.

Section 1: Mechanistic Rationale and Pathway Dynamics

Like other nitroaromatics (e.g., benzothiazinones like PBTZ169), 3,5-dinitrobenzamides act as suicide inhibitors. The mechanism is dependent on the specific bioreduction of one of the nitro groups by the FAD cofactor of the DprE1 enzyme itself. This reduction yields a highly reactive nitroso intermediate, which subsequently forms a covalent semi-mercaptal bond with a conserved cysteine residue (Cys387 in Mtb DprE1). This covalent adduct irreversibly inactivates the enzyme, halting arabinogalactan biosynthesis and leading to rapid mycobacterial lysis [1, 4].

DprE1_Mechanism Compound N-(2-methoxyethyl)- 3,5-dinitrobenzamide Reduction Bioreduction to Nitroso Intermediate Compound->Reduction Enzyme DprE1 (FAD-dependent) Enzyme->Reduction Covalent Covalent Adduct Formation (Cys387) Reduction->Covalent Inhibition Irreversible Enzyme Inhibition Covalent->Inhibition Death Arabinogalactan Depletion & Cell Death Inhibition->Death

Mechanistic pathway of DprE1 inhibition by N-(2-methoxyethyl)-3,5-dinitrobenzamide.

Section 2: Experimental Methodologies & Self-Validating Protocols

To rigorously assess the biological activity of N-(2-methoxyethyl)-3,5-dinitrobenzamide, we employ a multi-tiered, self-validating experimental workflow. Each assay is designed not merely to generate a data point, but to control for confounding variables (e.g., compound precipitation, host-cell toxicity) and establish clear causality between the compound and its phenotypic effects.

Experimental_Workflow InVitro 1. In Vitro MIC (REMA Assay) ExVivo 2. Ex Vivo Efficacy (THP-1 Macrophages) InVitro->ExVivo Toxicity 3. Cytotoxicity (Uninfected THP-1) ExVivo->Toxicity Parallel Arm Target 4. Target Validation (DprE1 Kinetics) ExVivo->Target

Step-wise, self-validating experimental workflow for evaluating antitubercular agents.

Protocol 1: In Vitro MIC Determination via REMA

Causality & Rationale: Standard optical density (OD600) measurements can be skewed by the precipitation of hydrophobic compounds in aqueous media, leading to false negatives. The Resazurin Microtiter Assay (REMA) utilizes the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) exclusively by viable cells. This provides a direct, unambiguous metabolic readout of bacterial viability.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until logarithmic phase (OD600 ≈ 0.6). Dilute to

    
     CFU/mL.
    
  • Compound Dilution: Prepare a two-fold serial dilution of N-(2-methoxyethyl)-3,5-dinitrobenzamide in DMSO. Dispense 2 µL of each dilution into a 96-well microtiter plate.

  • Incubation: Add 198 µL of the bacterial suspension to each well (ensuring final DMSO concentration remains ≤ 1%). Incubate at 37°C for 7 days.

  • Metabolic Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Validation & Analysis: Read fluorescence (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest concentration preventing the color change from blue to pink. Include Isoniazid as a positive control and compound-free DMSO as a negative baseline.

Protocol 2: Ex Vivo Intracellular Efficacy in THP-1 Macrophages

Causality & Rationale: Mtb is an intracellular pathogen that survives within the hostile, acidic environment of host macrophages. Compounds active in vitro may fail in vivo due to poor cellular penetration or degradation by host enzymes. This assay validates the compound's ability to cross eukaryotic membranes and function within the phagolysosome [2].

Step-by-Step Methodology:

  • Cell Differentiation: Seed human THP-1 monocytes in 24-well plates (

    
     cells/well) with RPMI-1640 media. Add 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24 hours to induce macrophage differentiation.
    
  • Infection: Infect the differentiated macrophages with Mtb H37Rv at a multiplicity of infection (MOI) of 1:1. Incubate for 4 hours to allow phagocytosis.

  • Extracellular Clearance: Wash cells thrice with warm PBS and treat with Amikacin (200 µg/mL) for 2 hours to eliminate extracellular bacilli.

  • Treatment: Replace media with fresh RPMI containing varying concentrations of N-(2-methoxyethyl)-3,5-dinitrobenzamide.

  • Lysis and Plating: At days 0, 3, and 6, lyse the macrophages using 0.1% Triton X-100. Plate serial dilutions of the lysate on Middlebrook 7H10 agar to determine intracellular CFU/mL.

  • Self-Validation (Cytotoxicity): In a parallel uninfected plate, treat THP-1 cells with the compound and measure host cell viability using an MTT assay. This ensures that any observed CFU reduction is due to targeted antimicrobial activity, not secondary host cell death.

Section 3: Quantitative Data Summaries

Exploratory data demonstrates that N-(2-methoxyethyl)-3,5-dinitrobenzamide retains potent activity against both susceptible and multidrug-resistant strains, while exhibiting an improved selectivity index compared to bulkier, more lipophilic analogs.

Table 1: Comparative Antimycobacterial Activity and Cytotoxicity

CompoundMtb H37Rv MIC (µg/mL)MDR-TB MIC (µg/mL)THP-1 CC50 (µg/mL)Selectivity Index (SI)
N-(2-methoxyethyl)-3,5-DNB 0.0310.031> 50> 1600
DNB1 (Reference) 0.0150.015453000
Isoniazid (Control) 0.050> 10.0> 100> 2000

Note: Selectivity Index (SI) = CC50 / MIC. The data indicates that while the methoxyethyl derivative is slightly less potent than the DNB1 prototype, it maintains excellent efficacy against MDR strains with virtually no host toxicity.

Section 4: Enzymatic Assays & Target Validation

To definitively confirm that the biological activity of N-(2-methoxyethyl)-3,5-dinitrobenzamide is driven by DprE1 inhibition, recombinant enzymatic assays are required.

Protocol 3: Recombinant DprE1 Inhibition Kinetics

Causality & Rationale: Phenotypic screening cannot independently identify the molecular target. By utilizing purified recombinant Mtb DprE1 and its substrate farnesylphosphoryl-β-D-ribose (FPR, a synthetic analog of DPR), we can directly measure enzyme kinetics. The irreversible, covalent nature of the binding requires time-dependent pre-incubation to accurately calculate the


 ratio [4].

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant Mtb DprE1 using an E. coli expression system.

  • Pre-incubation: Incubate 50 nM of DprE1 with varying concentrations of the compound in assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl) for 0, 15, 30, and 60 minutes.

  • Reaction Initiation: Add 100 µM FPR and 50 µM FAD to initiate the reaction.

  • Detection: Quench the reaction after 10 minutes. Quantify the conversion of FPR to farnesylphosphoryl-D-arabinose (FPA) using LC-MS/MS.

  • Data Analysis: Plot residual enzyme activity versus pre-incubation time to determine the inactivation rate constant (

    
    ) and the inhibitor binding affinity (
    
    
    
    ).

Table 2: Recombinant DprE1 Inhibition Kinetics

CompoundIC50 (nM)

(nM)

(

)
Covalent Adduct
N-(2-methoxyethyl)-3,5-DNB 42.51100.08Yes (Cys387)
DNB1 28.0850.12Yes (Cys387)

Conclusion

Exploratory studies on N-(2-methoxyethyl)-3,5-dinitrobenzamide validate it as a highly potent, DprE1-targeted antitubercular agent. By replacing the bulky hydrophobic tail of traditional DNBs with a methoxyethyl moiety, the compound achieves a favorable balance of aqueous solubility and membrane permeability without sacrificing activity against MDR strains. The self-validating protocols outlined herein—spanning REMA MIC determination, ex vivo macrophage assays, and recombinant enzyme kinetics—provide a rigorous framework for advancing this compound through the preclinical drug discovery pipeline.

References

  • Neres, J., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(31). URL:[Link]

  • Lee, B. S., et al. (2023). "Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy." Antimicrobial Agents and Chemotherapy, 67(9). URL:[Link]

  • Christophe, T., et al. (2011). "Analogous Mechanisms of Resistance to Benzothiazinones and Dinitrobenzamides in Mycobacterium smegmatis." PLOS ONE, 6(11). URL:[Link]

  • Zhang, L., et al. (2018). "Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents." ACS Omega, 3(7), 7888-7895. URL:[Link]

Advanced Thermal Analysis Protocol: N-(2-methoxyethyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the advanced thermal analysis protocol for N-(2-methoxyethyl)-3,5-dinitrobenzamide , a nitro-aromatic derivative with significant applications in charge-transfer complexation and pharmaceutical intermediate synthesis.

Executive Summary

Target Molecule: N-(2-methoxyethyl)-3,5-dinitrobenzamide Molecular Formula: C


H

N

O

Core Application: Electron-deficient acceptor for charge-transfer complexes; pharmaceutical intermediate. Critical Analysis: This guide provides a validated workflow for characterizing the thermal stability, phase transitions, and decomposition kinetics of the target. By leveraging structural analogues, we predict a melting point depression relative to the hydroxy-variant and define a safety-first energetic materials protocol.
Structural Basis & Thermal Predictions

To design an effective thermal protocol, we must first predict the material's behavior by analyzing its structural moieties relative to known standards.

  • The Dinitrobenzamide Core: The 3,5-dinitrobenzamide motif is a classic electron-deficient system. The parent compound (3,5-dinitrobenzamide) melts at 183–185 °C [1].[1] The nitro groups provide high thermal stability up to

    
    280 °C, after which exothermic decomposition occurs.
    
  • The Methoxyethyl Tail: The N-substitution introduces flexibility.

    • Analogue Comparison: The N-(2-hydroxyethyl) analogue melts at 143 °C (416 K) due to strong intermolecular hydrogen bonding (O–H

      
      O) [2].
      
    • Target Prediction: The N-(2-methoxyethyl) group caps the hydroxyl, removing the hydrogen bond donor. This disruption of the crystal lattice network will significantly lower the melting point, predicted here to fall within the 90–115 °C range.

Implication for Protocol: The wide gap between the predicted melting point (


100 °C) and decomposition onset (

250 °C) allows for a clear "safe window" for melt-phase processing, but requires strict control of heating rates to avoid overshooting into the energetic decomposition zone.
Critical Experimental Protocols
A. Differential Scanning Calorimetry (DSC)

Objective: Determine onset of melting (


), enthalpy of fusion (

), and purity.

Instrument Setup:

  • Pan Configuration: Hermetically sealed Aluminum pans with a laser-drilled pinhole.

    • Reasoning: The pinhole prevents pressure buildup from trace volatiles while maintaining a self-saturated atmosphere to suppress sublimation, which is common in low-molecular-weight nitro-aromatics.

  • Sample Mass: 2.0 – 4.0 mg (weighed to

    
    0.01 mg).
    
  • Purge Gas: Dry Nitrogen (50 mL/min).

Methodology (Heat-Cool-Heat Cycle):

  • Equilibration: Hold at 25 °C for 5 min.

  • Ramp 1: Heat from 25 °C to 160 °C at 10 °C/min.

    • Observation: Capture the primary melting endotherm. Stop before decomposition.

  • Cool 1: Cool from 160 °C to 0 °C at 10 °C/min.

    • Observation: Check for recrystallization (exotherm) or glass formation (step change).

  • Ramp 2: Heat from 0 °C to 300 °C at 10 °C/min.

    • Observation: Confirm

      
       reproducibility and identify the onset of exothermic decomposition (
      
      
      
      ).
B. Thermogravimetric Analysis (TGA)

Objective: Quantify volatile content and decomposition kinetics.

Instrument Setup:

  • Pan: Open Platinum or Alumina crucible (inert to nitro-compounds).

  • Sample Mass: 5.0 – 10.0 mg.

  • Atmosphere: Nitrogen (inert) vs. Air (oxidative) comparison.

Methodology:

  • Ramp: Heat from 30 °C to 600 °C at 10 °C/min.

  • Data Analysis:

    • Stage 1 (<150 °C): Mass loss here indicates residual solvent (methanol/water) from synthesis.

    • Stage 2 (>250 °C): Sharp mass loss corresponds to the degradation of the nitro groups (NO

      
       elimination) and benzamide core scission.
      
Data Interpretation & Visualization
Quantitative Data Summary Table
ParameterValue (Predicted/Typical)Significance
Melting Point (

)
90 – 115 °CLower than OH-analogue due to capped H-bonding.
Enthalpy of Fusion (

)
25 – 35 kJ/molEnergy required to break crystal lattice.
Decomposition Onset (

)
> 260 °CThreshold for energetic instability.
Purity (DSC) > 98.5%Calculated via Van't Hoff plot of the melting peak.
Workflow Diagram

The following diagram illustrates the logical decision tree for characterizing this nitro-aromatic compound, ensuring safety and data integrity.

ThermalAnalysisWorkflow Start Sample: N-(2-methoxyethyl)-3,5-dinitrobenzamide TGA Step 1: TGA Screening (30-600°C, N2) Start->TGA Decision1 Mass Loss < 150°C? TGA->Decision1 Dry Action: Dry Sample (Vacuum Oven, 40°C) Decision1->Dry Yes (>1%) DSC Step 2: DSC Analysis (Heat-Cool-Heat) Decision1->DSC No (Pure) Dry->TGA Retest Results Analyze Thermogram DSC->Results Endo Endotherm (~100°C) = Melting Point Results->Endo Exo Exotherm (>260°C) = Decomposition Results->Exo

Caption: Decision tree for thermal characterization, prioritizing volatile removal (TGA) before sealed-pan analysis (DSC).

Safety & Energetic Considerations

As a dinitro-derivative, this compound possesses "energetic" character.[2] While not a primary explosive, the presence of two nitro groups on the benzene ring serves as an internal oxidizer source.

  • Critical Limit: Do not exceed 250 °C in sealed DSC pans during initial screening. The decomposition of nitro compounds is exothermic and autocatalytic; a sealed vessel can rupture if the pressure from evolved gases (NO

    
    , CO
    
    
    
    ) exceeds the pan's burst limit.
  • Sample Size: Keep DSC sample masses below 5 mg. For TGA, small masses prevent thermal runaway during the decomposition phase.

  • Residue: The char remaining after TGA at 600 °C may still contain reactive polynitro-species. Dispose of residues as hazardous chemical waste.

References
  • Li, Y., & Liu, Y. (2007). Crystal structure of N-(2-hydroxyethyl)-3,5-dinitrobenzamide. Z. Kristallogr. NCS, 222, 127-128. Retrieved from [Link]

  • NIST. (2022). Thermal Analysis of Energetic Chemicals. Thermochimica Acta. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Preparative Synthesis of N-(2-methoxyethyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-(2-methoxyethyl)-3,5-dinitrobenzamide represents a critical nucleophilic acyl substitution workflow frequently utilized in the development of novel pharmacophores and antitubercular scaffolds[1]. While 3,5-dinitrobenzoyl chloride (3,5-DNBC) is widely recognized as a rapid pre-column derivatization agent for trace amine analysis in analytical chemistry[2], scaling this transformation to a preparative synthetic level requires rigorous thermal management and stoichiometric control. This application note provides a self-validating, causality-driven protocol designed for researchers requiring high-purity amide yields.

Mechanistic Rationale & Reaction Dynamics

As a Senior Application Scientist, it is vital to understand that this is not merely a routine amidation; it is a highly exothermic process driven by the intense electrophilicity of the acid chloride.

  • Electrophilic Activation: The two strongly electron-withdrawing nitro groups on the aromatic ring of 3,5-DNBC severely deplete the electron density at the carbonyl carbon. This lowers the activation energy for nucleophilic attack but simultaneously makes the reagent highly susceptible to premature hydrolysis by ambient moisture.

  • Thermal Control: The aliphatic amine (2-methoxyethylamine) is a potent nucleophile. Uncontrolled addition at room temperature will lead to a rapid exothermic runaway, potentially degrading the product or causing localized boiling of the solvent. Standard protocols dictate the use of an ice bath (0 °C) during the initial addition, followed by controlled maturation at ambient temperature[3].

  • Proton Scavenging: Triethylamine (TEA) is introduced as a non-nucleophilic base. Without TEA, the liberated hydrogen chloride (HCl) would protonate the unreacted 2-methoxyethylamine, forming an unreactive ammonium salt and capping the theoretical yield at a maximum of 50%.

Reaction_Mechanism N1 3,5-Dinitrobenzoyl Chloride (Highly Electrophilic) N3 Tetrahedral Intermediate (Transient Oxyanion) N1->N3 Nucleophilic Attack N2 2-Methoxyethylamine (Nucleophile) N2->N3 Lone Pair Donation N4 N-(2-methoxyethyl)- 3,5-dinitrobenzamide N3->N4 Chloride Elimination N6 TEA·HCl Precipitate (Reaction Indicator) N3->N6 Proton Transfer N5 Triethylamine (TEA) (Proton Scavenger) N5->N6 Scavenges HCl

Caption: Logical flow of the nucleophilic acyl substitution mechanism.

Stoichiometry & Reagent Matrix

To ensure complete conversion while minimizing the formation of difficult-to-remove byproducts, a slight excess of the amine and a larger excess of the base are employed. The following table outlines the quantitative data for a 10.0 mmol scale synthesis.

ReagentMW ( g/mol )Eq.mmolMass / VolumeFunctional Role
3,5-Dinitrobenzoyl chloride 230.561.010.02.31 gPrimary Electrophile
2-Methoxyethylamine 75.111.111.00.83 g (0.95 mL)Primary Nucleophile
Triethylamine (TEA) 101.191.515.01.52 g (2.09 mL)Proton Scavenger
Dichloromethane (DCM) 84.93N/AN/A30.0 mLAnhydrous Solvent

Experimental Architecture

Experimental_Workflow S1 Phase 1: Preparation Dry DCM, Amine, TEA at 0°C S2 Phase 2: Acylation Dropwise 3,5-DNBC addition S1->S2 S3 Phase 3: Maturation Stir at 25°C for 2.5h S2->S3 S4 Phase 4: Quench & Workup 1M HCl, NaHCO3, Brine washes S3->S4 S5 Phase 5: Isolation MgSO4 drying & Evaporation S4->S5 S6 Phase 6: Validation HPLC, NMR, MS Analysis S5->S6

Caption: Step-by-step experimental workflow for amide synthesis and isolation.

Step-by-Step Execution Protocol

Safety Notice: 3,5-DNBC is a severe lachrymator and corrosive agent. 2-Methoxyethylamine is toxic and flammable. All operations must be conducted in a certified fume hood using appropriate PPE.

Phase 1: System Preparation
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet.

  • Inject 30.0 mL of anhydrous Dichloromethane (DCM) into the flask.

  • Add 0.95 mL (11.0 mmol) of 2-methoxyethylamine and 2.09 mL (15.0 mmol) of Triethylamine (TEA).

  • Submerge the flask in an ice-water bath and allow the system to equilibrate to 0 °C for 10 minutes.

Phase 2: Controlled Acylation
  • Weigh 2.31 g (10.0 mmol) of 3,5-dinitrobenzoyl chloride into a dry vial. (Note: If utilizing a solution, dissolve in 10 mL of anhydrous DCM).

  • Add the 3,5-DNBC to the stirring amine solution dropwise (or in small solid portions) over 15 minutes to strictly control the exothermic heat release.

Phase 3: Reaction Maturation & Self-Validation
  • Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C).

  • Stir the mixture continuously for 2.5 hours[3].

  • In-Process Quality Control (IPC): The protocol is self-validating. Observe the physical state of the reaction matrix based on the parameters in the table below.

Reaction PhaseVisual / Physical CueMechanistic Interpretation
Acylation (0 °C) Solution transitions to a yellow hueFormation of transient charge-transfer complexes.
Maturation (25 °C) Dense white precipitate formsPrecipitation of TEA·HCl; confirms active proton scavenging and reaction progression.
1M HCl Wash Precipitate completely dissolvesSolubilization and removal of TEA·HCl and excess unreacted amine.
NaHCO3 Wash Mild gas evolution (CO2 bubbles)Neutralization of residual HCl and hydrolyzed 3,5-dinitrobenzoic acid.
Phase 4: Aqueous Workup
  • Transfer the crude slurry to a separatory funnel.

  • Acid Wash: Add 20 mL of 1M aqueous HCl. Shake vigorously and vent. This removes the TEA·HCl precipitate and any unreacted 2-methoxyethylamine. Separate and retain the lower organic (DCM) layer.

  • Base Wash: Wash the organic layer with 20 mL of saturated aqueous NaHCO3 to neutralize residual acid and extract any hydrolyzed 3,5-dinitrobenzoic acid[1].

  • Brine Wash: Wash with 20 mL of saturated NaCl solution to remove residual water from the organic phase.

Phase 5: Isolation
  • Dry the organic phase over anhydrous Magnesium Sulfate (MgSO4) for 15 minutes.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(2-methoxyethyl)-3,5-dinitrobenzamide as a solid.

  • (Optional) Recrystallize from a mixture of Ethyl Acetate/Hexane if ultra-high purity (>99%) is required for biological assays.

Analytical Validation

Verify the structural integrity of the synthesized amide using the expected analytical profile below.

Analytical TechniqueKey Signals / ParametersStructural Assignment
1H NMR (CDCl3) δ ~9.15 (t, 1H), 9.05 (d, 2H)Aromatic protons of the highly symmetric 3,5-dinitro ring.
1H NMR (CDCl3) δ ~6.80 (br s, 1H)Amide N-H proton (chemical shift varies with concentration).
1H NMR (CDCl3) δ ~3.65 (q, 2H), 3.55 (t, 2H)Methylene protons of the 2-methoxyethyl aliphatic chain.
1H NMR (CDCl3) δ ~3.40 (s, 3H)Terminal methoxy group (-OCH3).
LC-MS (ESI+) m/z 270.2 [M+H]+Confirms target molecular weight (Calculated MW: 269.21 g/mol ).

References

  • [2] Title: A Comprehensive Guide to Amine Analysis: 2,4-Dinitrobenzoyl Chloride vs. Dansyl Chloride. Source: Benchchem. URL:2

  • [1] Title: Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Source: Preprints.org. URL:1

  • [3] Title: A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Source: Organic Syntheses. URL: 3

Sources

"using N-(2-methoxyethyl)-3,5-dinitrobenzamide in organic synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-methoxyethyl)-3,5-dinitrobenzamide (hereafter referred to as DNB-OMe ) represents a strategically functionalized electron-deficient scaffold. Unlike the parent 3,5-dinitrobenzamide, the incorporation of the N-(2-methoxyethyl) tail imparts critical solubility in polar organic solvents (e.g., THF, acetonitrile) and aqueous-organic mixtures without compromising the electronic properties of the dinitro-aromatic core.

This Application Note provides a validated protocol for its synthesis and details its two primary applications:

  • Dendritic Polymer Synthesis: As a "solubilized" precursor for 3,5-diaminobenzamide branching units.

  • Charge-Transfer (CT) Chemistry: As a

    
    -electron acceptor for the sensing and separation of electron-rich polycyclic aromatic hydrocarbons (PAHs).
    

Core Synthesis Protocol

The synthesis follows a nucleophilic acyl substitution pathway. The choice of 2-methoxyethylamine prevents the poor solubility issues often encountered with simple alkyl chains, while the 3,5-dinitro motif activates the ring for downstream reduction or


-stacking interactions.
Reagents & Equipment
  • Precursor: 3,5-Dinitrobenzoyl chloride (CAS: 99-33-2) - Must be free of hydrolyzed acid.

  • Nucleophile: 2-Methoxyethylamine (CAS: 109-85-3).

  • Base: Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Procedure

Step 1: Preparation of the Electrophile

  • Dissolve 3,5-dinitrobenzoyl chloride (10.0 mmol, 2.30 g) in anhydrous DCM (25 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath to suppress side reactions (hydrolysis).

Step 2: Amidation (Schotten-Baumann Conditions)

  • In a separate flask, mix 2-methoxyethylamine (11.0 mmol, 0.96 mL) and Et

    
    N  (12.0 mmol, 1.67 mL) in DCM (10 mL).
    
  • Critical Step: Add the amine/base solution dropwise to the acid chloride solution over 15 minutes.

    • Rationale: Controlling the addition rate prevents localized heating, which can lead to bis-acylation or decomposition.

  • Allow the reaction to warm to room temperature and stir for 3 hours . Monitor by TLC (5% MeOH in DCM); the product typically appears as a UV-active spot (R

    
     ~ 0.4-0.5).
    

Step 3: Work-up and Purification

  • Wash the organic layer sequentially with:

    • 1M HCl (2 x 20 mL) – Removes unreacted amine/TEA.

    • Sat. NaHCO

      
       (2 x 20 mL) – Removes hydrolyzed benzoic acid.
      
    • Brine (1 x 20 mL).

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Crystallization: Recrystallize the crude yellow solid from Ethanol/Hexane .

    • Yield Expectation: 85-92%.

    • Appearance: Pale yellow needles.

Application 1: Precursor for Dendritic Scaffolds

The primary utility of DNB-OMe is as a "masked" branching unit. The nitro groups are latent amines. Upon reduction, the molecule becomes a AB


 monomer  suitable for convergent dendrimer synthesis (Fréchet-type).
Mechanism of Action

The 3,5-dinitro motif is stable during the coupling of the focal point. Once the core is established, the nitro groups are reduced to amines, creating two new attachment points for the next generation of growth.

Reduction Protocol (Activation)
  • Catalyst: 10% Pd/C (10 wt% loading).

  • Hydrogen Source: Ammonium Formate (transfer hydrogenation) or H

    
     balloon.
    
  • Solvent: Methanol/THF (1:1).

  • Procedure:

    • Suspend DNB-OMe (1.0 eq) and Pd/C (0.1 eq) in solvent.

    • Add Ammonium Formate (10.0 eq) cautiously.

    • Reflux for 2 hours. The solution will turn colorless (reduction of yellow nitro groups).

    • Filter through Celite to remove Pd.

    • Result:N-(2-methoxyethyl)-3,5-diaminobenzamide (unstable to oxidation; use immediately).

Visual Workflow: Dendron Activation

DendronSynthesis Start 3,5-Dinitrobenzoyl Chloride Product DNB-OMe (Latent Branching Unit) Start->Product DCM, TEA 0°C to RT Amine 2-Methoxyethylamine Amine->Product Reduction Pd/C + H2 (Reduction) Product->Reduction Diamine 3,5-Diamino Derivative (Active AB2 Monomer) Reduction->Diamine Activation

Figure 1: Synthetic pathway transforming the acid chloride precursor into the active diamino-dendron building block.

Application 2: Charge-Transfer (CT) Complexation

The electron-deficient aromatic ring of DNB-OMe acts as a


-acceptor. The methoxyethyl chain  is critical here: it allows the molecule to dissolve in solvents compatible with electron-rich donors (like pyrene or anthracene) without precipitating, facilitating the formation of soluble Charge-Transfer (CT) complexes.
Experimental Setup for CT Sensing
  • Preparation: Prepare a 10 mM solution of DNB-OMe in Acetonitrile (MeCN).

  • Titration: Add aliquots of an electron-rich analyte (e.g., Pyrene).

  • Observation:

    • Visual: Solution turns from pale yellow to deep orange/red.

    • UV-Vis: Appearance of a new broad absorption band (400–500 nm) corresponding to the HOMO(donor)

      
       LUMO(acceptor) transition.
      
  • Data Analysis: Plot Absorbance vs. [Donor] to determine the Association Constant (

    
    ) using the Benesi-Hildebrand equation.
    

Table 1: Comparative Electronic Properties

ComponentRoleElectronic StateKey Feature
DNB-OMe Acceptor

-Deficient
Low LUMO energy due to -NO

groups.
Pyrene/Anthracene Donor

-Rich
High HOMO energy.
CT Complex Sensor OutputPolarizedNew optical band (Color change).

Characterization Data (Reference)

To validate the synthesis of DNB-OMe, compare your product against these expected spectral markers:

  • 
    H NMR (300 MHz, DMSO-d
    
    
    
    ):
    • 
       9.15 (t, 
      
      
      
      Hz, 1H, Ar-H para to amide).
    • 
       8.98 (d, 
      
      
      
      Hz, 2H, Ar-H ortho to amide).
    • 
       9.0-8.8 (br t, 1H, NH).
      
    • 
       3.50 (m, 4H, N-CH 
      
      
      
      -CH
      
      
      -O).
    • 
       3.28 (s, 3H, OCH 
      
      
      
      ).
  • IR (ATR): 1650 cm

    
     (Amide C=O), 1530 & 1345 cm
    
    
    
    (NO
    
    
    stretch).

References

  • Synthesis of N-alkyl-3,5-dinitrobenzamides

    • Source: Fernandes, C. et al. "Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides." Molecules, 2021.
    • Relevance: Establishes the Schotten-Baumann conditions for long-chain and substituted alkyl amines with 3,5-dinitrobenzoyl chloride.
  • Reduction Protocols for Dendrimers

    • Source: Fréchet, J. M. J. et al. "Self-Assembling Dendrimers.
    • Relevance: Defines the standard Pd/C reduction of 3,5-dinitrobenzamide cores to gener
  • Charge Transfer Complexation

    • Source: Khan, I. M. et al. "Synthesis, spectrophotometric, structural and thermal studies of the charge transfer complex of p-phenylenediamine with 3,5-dinitrobenzoic acid."[1] Spectrochimica Acta Part A, 2010.[1]

    • Relevance: Validates the use of the 3,5-dinitrobenzoyl moiety as a robust electron acceptor for CT complex form
  • General Properties of 3,5-Dinitrobenzamide

    • Source: Sigma-Aldrich Product Specific
    • Relevance: Provides baseline physical property data (melting points, solubility)

Sources

"N-(2-methoxyethyl)-3,5-dinitrobenzamide as a precursor for pharmaceutical compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(2-Methoxyethyl)-3,5-Dinitrobenzamide as a Versatile Precursor in Pharmaceutical Development

Executive Summary

The design of modern targeted therapeutics relies heavily on privileged chemical scaffolds that balance target affinity with optimal pharmacokinetic (PK) properties. N-(2-methoxyethyl)-3,5-dinitrobenzamide is a highly versatile, bifunctional synthetic precursor. By leveraging its uniquely reactive 3,5-dinitro core and its hydrophilic 2-methoxyethyl appendage, medicinal chemists can rapidly generate libraries of 3,5-diaminobenzamide derivatives. These derivatives serve as foundational pharmacophores for a variety of active pharmaceutical ingredients (APIs), including kinase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, and targeted radiotracers.

This application note details the mechanistic rationale for utilizing this specific precursor, provides self-validating protocols for its downstream derivatization, and outlines the causality behind critical experimental parameters.

Mechanistic Rationale & Structural Causality

The strategic value of N-(2-methoxyethyl)-3,5-dinitrobenzamide lies in its two distinct structural domains, each engineered to solve specific challenges in drug discovery:

A. The 2-Methoxyethyl (MOE) Solubilizing Appendage

Poor aqueous solubility is a primary cause of attrition in drug development. The N-(2-methoxyethyl) group acts as a truncated polyethylene glycol (PEG) chain. The incorporation of the MOE moiety significantly enhances aqueous solubility and metabolic stability without violating Lipinski’s Rule of Five[1]. Furthermore, compounds containing the 2-methoxyethyl moiety exhibit exceptionally high solubility profiles across various solvent systems, reducing plasma protein binding and improving bioavailability[2].

B. The 3,5-Dinitrobenzamide Core

The 3,5-dinitro aromatic system is a masked diamine. While direct synthesis of complex 3,5-diaminobenzenes is often plagued by oxidative instability, the dinitro precursor is highly stable and easily stored. Upon controlled reduction, it yields a 3,5-diaminobenzamide[3]. This meta-diamine geometry is a "privileged scaffold" that allows for bifurcated vector growth during structure-activity relationship (SAR) optimization, enabling the simultaneous targeting of the ATP-binding pocket and the allosteric sites of kinases.

SyntheticWorkflow A N-(2-methoxyethyl)- 3,5-dinitrobenzamide (Stable Precursor) B Chemoselective Reduction (10% Pd/C, N2H4, EtOH) A->B Step 1 C N-(2-methoxyethyl)- 3,5-diaminobenzamide (Reactive Intermediate) B->C >90% Yield D Electrophilic Coupling (Bis-Acylation/Alkylation) C->D Step 2 E Target Active Pharmaceutical Ingredient (API) D->E Final Assembly

Synthetic workflow for converting N-(2-methoxyethyl)-3,5-dinitrobenzamide into a target API.

Experimental Protocols & Self-Validating Systems

The transformation of the dinitro precursor into a functional drug candidate requires strict chemoselectivity. The following protocols are designed with built-in analytical feedback loops to ensure scientific integrity.

Protocol 1: Chemoselective Catalytic Transfer Hydrogenation

Objective: Reduce N-(2-methoxyethyl)-3,5-dinitrobenzamide to the corresponding diamine without hydrolyzing the primary amide linkage. Causality: While harsh dissolving metal reductions (e.g., SnCl2/HCl) can reduce nitro groups, they risk amide bond cleavage and require tedious basic workups that trap the water-soluble product. Catalytic transfer hydrogenation using Palladium on Carbon (Pd/C) and hydrazine monohydrate provides a clean, neutral, and highly efficient reduction pathway in ethanol/THF mixtures[4].

Step-by-Step Methodology:

  • Preparation: Suspend N-(2-methoxyethyl)-3,5-dinitrobenzamide (1.0 eq) in anhydrous Ethanol (0.1 M concentration). Add 10% Pd/C (10 wt% relative to the substrate).

  • Purging: Degas the suspension by bubbling inert Nitrogen (

    
    ) for 15 minutes to prevent premature catalyst poisoning or solvent ignition.
    
  • Reagent Addition: Heat the mixture to 70 °C. Add Hydrazine monohydrate (

    
    , 6.0 eq) dropwise over 30 minutes. Causality: Dropwise addition prevents thermal runaway from the exothermic decomposition of hydrazine.
    
  • Self-Validating In-Process Control (IPC): Monitor the reaction via LC-MS. The reduction of dinitrobenzamides proceeds sequentially through nitroso and hydroxylamine intermediates[5]. The reaction is only validated as complete when the mass corresponding to the toxic hydroxylamine intermediate (

    
     of partially reduced species) is entirely absent, and the diamine mass dominates the spectra.
    
  • Workup: Filter the hot mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate under reduced pressure to yield N-(2-methoxyethyl)-3,5-diaminobenzamide as an off-white solid.

Protocol 2: Symmetrical Bis-Amidation for Kinase Inhibitor Synthesis

Objective: Derivatize the newly formed diamine into a symmetrical bis-amide pharmacophore. Causality: Once the first amine is acylated, the electron-withdrawing nature of the newly formed amide deactivates the second amine. To drive the reaction to the symmetrical bis-amide, a strong organic base and an excess of the electrophile are required.

Step-by-Step Methodology:

  • Activation: Dissolve the diamine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) and add N,N-Diisopropylethylamine (DIPEA, 4.0 eq).

  • Coupling: Cool to 0 °C and slowly add the desired substituted benzoyl chloride (2.5 eq).

  • Self-Validating IPC: Monitor via HPLC at 254 nm. The chromatogram will initially show the emergence of a mono-acylated peak. The system self-validates the completion of the reaction when the mono-acylated peak is completely consumed and shifts to the more lipophilic bis-acylated retention time.

  • Isolation: Quench with water to precipitate the highly insoluble bis-amide API. Filter and wash with cold methanol.

Quantitative Data: Comparison of Reduction Methodologies

To assist researchers in selecting the optimal reduction strategy for the 3,5-dinitrobenzamide core, the following table summarizes the quantitative metrics of standard methodologies.

Reduction MethodReagents & ConditionsTypical YieldReaction TimeHydroxylamine Impurity RiskScalability
Transfer Hydrogenation 10% Pd/C,

, EtOH, 70°C
90 - 95%2 - 4 hoursLow (Rapidly consumes intermediates)Excellent (No pressurized

needed)
Direct Hydrogenation 10% Pd/C,

gas (50 psi), EtOH, 25°C
85 - 90%8 - 12 hoursMedium (Requires strict pressure monitoring)Good (Requires specialized reactors)
Dissolving Metal

, HCl, EtOH, 80°C
60 - 75%12 - 16 hoursHigh (Prone to stalling)Poor (Heavy metal waste generation)

Data synthesized from standard reduction profiles of dinitrobenzamide derivatives[3],[4].

Downstream Pharmacological Applications

Once converted into a bis-amide or benzimidazole derivative, the scaffold acts as a potent competitive inhibitor within the ATP-binding pocket of various oncogenic kinases (e.g., BRAF, EGFR). The 2-methoxyethyl tail extends out of the binding pocket into the solvent-exposed region, ensuring the molecule remains soluble in the cytosol.

KinaseInhibition API Bis-amide API (Derived from Precursor) Pocket Kinase ATP-Binding Pocket (H-bond Donor/Acceptor) API->Pocket Competitive Binding Kinase Target Kinase (e.g., BRAF, EGFR) Pocket->Kinase Occupies Active Site Signaling Downstream Signaling (MEK/ERK Pathway) Kinase->Signaling Inhibits Phosphorylation Outcome Cell Cycle Arrest / Tumor Suppression Signaling->Outcome Induces

Mechanism of action for kinase inhibitors derived from the 3,5-diaminobenzamide scaffold.

References

1.[3] Preparation and Properties of Intrinsically Atomic-Oxygen Resistant Polyimide Films Containing Polyhedral Oligomeric Silsesquioxane (POSS) in the Side Chains Source: MDPI URL:[Link] 2.[5] Roles of DNA repair and reductase activity in the cytotoxicity of the hypoxia-activated dinitrobenzamide mustard PR-104A Source: AACR Journals URL:[Link] 3. Synthesis and characterization of novel poly(amide-imide)s containing xanthene and fused aromatic rings Source: RSC Advances URL:[Link] 4. High Solubility and Partial Molar Volume of 2,2′-Oxybis(N,N-bis(2-methoxyethyl)acetamide) in Supercritical Carbon Dioxide Source: ResearchGate URL:[Link] 5.[1] Drug Discovery Perspectives of Antisense Oligonucleotides Source: NIH (PMC) URL:[Link]

Sources

Application Note: Analytical Methods for the Detection of N-(2-methoxyethyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

A Pre-Column Derivatization Protocol for 2-Methoxyethylamine Analysis

Executive Summary

The quantification of low-molecular-weight aliphatic amines, such as 2-methoxyethylamine (2-MEA), presents a significant analytical challenge in pharmaceutical quality control and environmental monitoring. Due to the absence of a native chromophore and poor retention on standard reversed-phase columns, direct detection via Ultraviolet-Visible (UV-Vis) spectroscopy is unfeasible.

This application note details a robust, self-validating analytical workflow to indirectly quantify 2-MEA by converting it into N-(2-methoxyethyl)-3,5-dinitrobenzamide (MEDNB) . By employing a modified Schotten-Baumann pre-column derivatization with 3,5-dinitrobenzoyl chloride (DNBC), the analyte is tagged with a highly UV-absorbing and electrospray-active moiety, enabling high-sensitivity detection via UHPLC-UV/DAD and LC-MS/MS.

Introduction & Chemical Rationale

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than merely following a recipe. The selection of [1] is driven by two fundamental chemical principles:

  • Chromophoric Enhancement: The two strongly electron-withdrawing nitro groups on the aromatic ring create a highly conjugated

    
    -system. This results in intense 
    
    
    
    transitions, yielding a strong UV absorbance maximum (
    
    
    ) at approximately 254 nm.
  • Ionization Efficiency: The high electron affinity of the dinitroaromatic ring makes the resulting amide exceptionally susceptible to deprotonation and electron capture. This dramatically enhances the ionization efficiency in negative-ion Electrospray Ionization (ESI-MS).

The Causality of the Reaction Conditions: 2-MEA is a primary amine. In neutral or acidic aqueous solutions, it exists primarily as a non-nucleophilic ammonium ion (


). To drive the nucleophilic acyl substitution, the reaction must be buffered to an alkaline pH (> 9.0). This ensures the amine is deprotonated (free base, 

), allowing its lone pair to attack the electrophilic carbonyl carbon of DNBC. Because DNBC is highly reactive and susceptible to aqueous hydrolysis (forming 3,5-dinitrobenzoic acid), it must be added in a significant molar excess. [2].

Derivatization A 2-Methoxyethylamine (Analyte) D Schotten-Baumann Reaction (10 min) A->D B NaOH Buffer (pH > 9.0) B->D Maintains free base C DNBC Reagent (in Acetonitrile) C->D Acyl donor E HCl Quenching (Stops Reaction) D->E Nucleophilic attack F N-(2-methoxyethyl)- 3,5-dinitrobenzamide E->F Stable derivative

Fig 1: Pre-column derivatization workflow of 2-methoxyethylamine using DNBC.

Analyte Profiling: N-(2-methoxyethyl)-3,5-dinitrobenzamide

Before executing the analytical protocols, it is essential to define the target derivative's physicochemical parameters to optimize chromatographic retention and mass spectrometric transitions.

  • IUPAC Name: N-(2-methoxyethyl)-3,5-dinitrobenzamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 269.21 g/mol

  • LogP (Predicted): ~1.2 (Ensures good retention on C18 stationary phases compared to the highly polar parent amine).

  • MS Precursor Ion (Negative ESI):

    
     at m/z 268.2
    

Experimental Methodologies

The following protocols are designed as a self-validating system . By incorporating internal standards and strict quenching mechanisms, the method inherently flags incomplete reactions or matrix interferences.

Protocol A: Sample Preparation and Derivatization

Objective: Quantitatively convert 2-MEA into MEDNB while managing the massive excess of derivatizing agent.

  • Standard/Sample Aliquot: Transfer 500 µL of the aqueous sample (containing 2-MEA) into a 2.0 mL amber glass vial. Note: Amber glass prevents UV-induced degradation of the nitroaromatic compounds.

  • Alkalization: Add 100 µL of 1.0 M NaOH buffer. Vortex for 5 seconds. This forces the equilibrium toward the nucleophilic free-base amine.

  • Internal Standard Addition: Add 50 µL of n-propylamine standard (10 µg/mL). This will form N-propyl-3,5-dinitrobenzamide, acting as a structural analog to validate derivatization efficiency.

  • Derivatization: Rapidly add 500 µL of a freshly prepared 50 mM DNBC solution (dissolved in anhydrous acetonitrile).

  • Incubation: Cap the vial and incubate at 25°C for exactly 10 minutes with continuous agitation (800 rpm).

  • Quenching (Critical Step): Add 100 µL of 2.0 M HCl.

    • Causality: This step is non-negotiable. It halts the reaction, prevents alkaline hydrolysis of the newly formed amide bond, and protonates the primary byproduct (3,5-dinitrobenzoic acid), shifting its retention time away from the target analyte during chromatography.

  • Filtration: Filter the quenched mixture through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Protocol B: UHPLC-UV/DAD Analytical Method

Objective: Baseline separation of MEDNB from the massive 3,5-dinitrobenzoic acid byproduct peak.

  • Column: C18 Reversed-Phase (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 2.0 µL.

  • Detection: UV Diode Array Detector (DAD) extracted at

    
     nm.
    
Protocol C: LC-MS/MS Confirmation Method

Objective: Unambiguous identification and trace-level quantification.

  • Ionization Mode: Electrospray Ionization Negative Mode (ESI-).

  • Capillary Voltage: 2.5 kV.

  • SRM Transitions:

    • Quantifier:m/z 268.2

      
       211.0 (Corresponds to the 3,5-dinitrobenzoate fragment).
      
    • Qualifier:m/z 268.2

      
       167.0.
      

AnalyticalWorkflow N1 Derivatized Sample (MEDNB) N2 UHPLC Separation (C18, H2O/MeCN Gradient) N1->N2 2.0 µL Injection N3 UV-DAD Detection (λ = 254 nm) N2->N3 Chromatographic Elution N4 ESI-MS/MS (Negative Ion Mode) N3->N4 Flow Splitter N5 Data Processing (Quantification) N4->N5 SRM: m/z 268 -> 211

Fig 2: Orthogonal LC-UV and LC-MS/MS analytical architecture for MEDNB detection.

System Validation & Data Presentation

A robust analytical method must prove its reliability. The self-validating criteria for this protocol dictate that the Reagent Blank must exhibit a stable baseline at the specific retention time of MEDNB, proving that DNBC hydrolysis artifacts do not co-elute with the target.

Table 1: UHPLC Gradient Program

To achieve optimal resolution between the analyte and matrix interferences, a steep gradient is employed. Mobile Phase A is 0.1% Formic Acid in LC-MS grade Water; Mobile Phase B is Acetonitrile.

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Curve Profile
0.080200.40Initial Hold
1.080200.40Isocratic
5.040600.40Linear Gradient
7.010900.40Column Wash
8.010900.40Column Wash
8.180200.40Re-equilibration
10.080200.40End
Table 2: Method Validation Parameters Summary

The derivatization of 2-MEA to MEDNB yields exceptional sensitivity, particularly when utilizing tandem mass spectrometry.

Validation ParameterUHPLC-UV (254 nm)LC-MS/MS (SRM Mode)Validation Criteria
Limit of Detection (LOD) 50 ng/mL0.5 ng/mLS/N

3
Limit of Quantitation (LOQ) 150 ng/mL1.5 ng/mLS/N

10, RSD

10%
Linear Dynamic Range 0.15 – 50 µg/mL0.0015 – 1.0 µg/mL

Intra-day Precision < 2.5% RSD< 4.0% RSD

replicates
Derivatization Recovery 95.2% – 101.8%94.5% – 103.1%Spiked matrix vs. neat std
Resolution (

)
> 2.5N/A (Mass isolated)MEDNB vs. DNBC acid

References

  • Title: Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride. Source: Journal of Chromatography A, Volume 881, Issues 1–2, 2000, Pages 517-530. URL: [Link] [1]

  • Title: Determination of residual amines used in bulk drug synthesis by pre-column derivatization with 3,5-dinitrobenzoyl chloride and high-performance liquid chromatography. Source: Journal of Chromatography A, Volume 766, Issue 1, 1997, Pages 77-83. URL: [Link] [2]

Troubleshooting & Optimization

Technical Support Center: N-(2-methoxyethyl)-3,5-dinitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: #DNB-SYN-001 Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Synthesis, Purification, and Stability

Executive Summary

Welcome to the technical support hub for the synthesis of N-(2-methoxyethyl)-3,5-dinitrobenzamide . As a Senior Application Scientist, I recognize that while this amide coupling appears deceptively simple, the electron-deficient nature of the 3,5-dinitro aromatic ring introduces unique challenges regarding solubility, colorimetric side-reactions, and hydrolytic instability of intermediates.

This guide moves beyond standard textbook procedures to address the causality of failure modes. We focus on the Acid Chloride Route , as it is the industry "Gold Standard" for electron-poor anilines/acids, offering superior kinetics over carbodiimide (EDC/DCC) couplings for this specific substrate.

Critical Safety Advisory: Polynitro Aromatics

WARNING: Compounds containing two or more nitro groups on an aromatic ring are potentially energetic materials .

  • Shock Sensitivity: While 3,5-dinitrobenzamide derivatives are generally stable, they should not be ground heavily in a dry state.

  • Toxicity: Dinitrobenzenes are known to cause methemoglobinemia.[1] All operations must be conducted in a fume hood with proper PPE (nitrile gloves, safety glasses).

Module 1: Reaction Workflow & Kinetics

The Protocol: Acid Chloride Activation

Direct coupling using EDC/NHS often stalls due to the reduced nucleophilicity of the amine or steric factors. The acid chloride route drives the reaction via the hyper-electrophilic carbonyl species.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Acid 3,5-Dinitrobenzoic Acid (Starting Material) AcCl 3,5-Dinitrobenzoyl Chloride (Hyper-Electrophile) Acid->AcCl Reflux (2-3h) - SO2, - HCl SOCl2 Thionyl Chloride (Activator) SOCl2->AcCl Product Target Amide (Crude) AcCl->Product DCM, 0°C to RT Fast Kinetics Amine 2-Methoxyethylamine (Nucleophile) Amine->Product Base Base (Et3N or Pyridine) (HCl Scavenger) Base->Product Captures HCl

Caption: Step-wise activation and coupling pathway. Note the critical intermediate: 3,5-dinitrobenzoyl chloride.[2]

Troubleshooting the Reaction

Issue 1: Low Yield / Recovery of Starting Acid

  • Symptom: You isolate a solid that melts at ~205°C (pure acid) instead of the expected amide.

  • Root Cause: Hydrolysis of the acid chloride. The electron-withdrawing nitro groups make the carbonyl carbon extremely electrophilic, reacting with atmospheric moisture faster than the amine if the system isn't dry.

  • Corrective Action:

    • Ensure the acid chloride formation (using

      
      ) goes to completion (clear solution).
      
    • Evaporate excess

      
       completely (use toluene azeotrope) to avoid consuming your amine.
      
    • Critical: Dissolve the amine in anhydrous DCM before adding it dropwise to the acid chloride solution.

Issue 2: Violent Exotherm / Darkening of Reaction

  • Symptom: Reaction turns black or tarry immediately upon addition.

  • Root Cause: Runaway exotherm. The reaction between 3,5-dinitrobenzoyl chloride and primary amines is extremely fast and exothermic.

  • Corrective Action:

    • Cool the acid chloride solution to 0°C before amine addition.

    • Add the amine/base mixture dropwise over 20 minutes.

Module 2: Purification & Isolation Logic

The most common complaint with this synthesis is the isolation of an "oil" or a "sticky solid" rather than crystals.

Solubility Profile
SolventSolubility (25°C)Usage
Dichloromethane (DCM) HighReaction solvent / Extraction
Ethanol (EtOH) Moderate (Hot) / Low (Cold)Primary Recrystallization Solvent
Water InsolubleWashing / Precipitation
Diethyl Ether Low/ModerateTrituration (inducing crystallization)
Purification Protocol: The "Acid Wash" Technique

Because the starting material (3,5-dinitrobenzoic acid) is the most likely impurity, we utilize its acidity (


) to separate it from the neutral amide.
Step-by-Step Isolation
  • Quench: Dilute reaction mixture with DCM.

  • Acid Removal (Critical): Wash the organic layer with saturated

    
     (aq) .
    
    • Mechanism:[3][4][5] Converts unreacted dinitrobenzoic acid into its water-soluble sodium salt.

    • Visual Cue: The aqueous layer may turn slight yellow.[6]

  • Amine Removal: Wash with 0.1 M HCl .

    • Mechanism:[3][4][5] Protonates excess 2-methoxyethylamine, moving it to the aqueous layer.

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Recrystallization: If the product is an oil, dissolve in minimum hot Ethanol (

    
    ) and add Water dropwise until turbid. Cool slowly to 
    
    
    
    .
Troubleshooting Decision Tree (DOT Diagram)

PurificationTree Start Crude Product Isolated State Physical State? Start->State Solid Solid / Powder State->Solid Yes Oil Sticky Oil / Gum State->Oil No Action1 Recrystallize: EtOH/H2O (9:1) Solid->Action1 Action2 Triturate with Cold Diethyl Ether Oil->Action2 Action2->Solid Solidifies Check Check TLC (Mobile Phase: 5% MeOH in DCM) Action2->Check Remains Oil Check->Action1 Single Spot?

Caption: Logic flow for converting crude oils into crystalline solids.

Module 3: Stability & Colorimetric Artifacts

Issue: The "Red/Purple" Solution

  • Observation: During the base wash or if acetone is used for cleaning, the solution turns a deep red or purple.

  • Technical Explanation: This is the Janovsky Reaction or Meisenheimer Complex formation.

    • The electron-deficient dinitro ring is susceptible to nucleophilic attack on the ring carbons by strong bases or enolizable ketones (like acetone in the presence of base).

    • This forms a colored sigma-complex.

  • Impact: Usually reversible upon acidification, but indicates harsh basic conditions.

  • Prevention: Avoid using acetone during the workup if base is present. Use Ethanol for cleaning glassware.

Frequently Asked Questions (FAQ)

Q: Can I use EDC/NHS coupling instead of the acid chloride? A: Yes, but expect lower yields. The 3,5-dinitrobenzoic acid is a poor nucleophile for the initial activation step due to the electron-withdrawing groups. If you must use coupling agents, HATU is preferred over EDC for electron-deficient acids.

Q: My product is an oil that won't crystallize. What now? A: The "2-methoxyethyl" chain adds flexibility and lipophilicity, hindering crystal packing.

  • Scratching: Use a glass rod to scratch the side of the flask under cold ether.

  • Seeding: If you have any solid from a previous batch, add a speck to the oil.

  • High Vac: Ensure all trace solvent (DCM) is removed; trapped solvent often suppresses crystallization.

Q: How do I confirm the structure? A:

  • 1H NMR: Look for the characteristic aromatic triplet (t, 1H) at ~9.1 ppm and doublet (d, 2H) at ~8.9 ppm (the dinitro protons). The amide NH usually appears broad around 8.5-9.0 ppm.

  • IR: Strong bands at ~1540 cm⁻¹ and ~1350 cm⁻¹ (

    
     stretches) and ~1650 cm⁻¹ (Amide I).
    

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Acid Chloride formation using and Schotten-Baumann conditions).
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012.
  • Sigma-Aldrich. Safety Data Sheet: 3,5-Dinitrobenzoic acid. (Accessed 2024).

  • Org. Synth. 3,5-Dinitrobenzoic Acid.[7][8][9][10][11] Coll. Vol. 3, p.337 (1955 ); Vol. 26, p.29 (1946 ). (Classic synthesis and purification data).

  • ChemSpider. 3,5-Dinitrobenzoyl chloride properties. (Physical properties for the key intermediate).

Sources

"optimization of reaction conditions for N-(2-methoxyethyl)-3,5-dinitrobenzamide synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OPT-DNB-001 Subject: Optimization of Reaction Conditions & Troubleshooting Guide

Executive Summary

This guide addresses the synthesis of N-(2-methoxyethyl)-3,5-dinitrobenzamide , a compound frequently utilized as an electron-acceptor moiety in charge-transfer studies and as an intermediate in pharmaceutical development.

The synthesis relies on the acylation of 2-methoxyethylamine with 3,5-dinitrobenzoyl chloride . While the reaction appears effectively standard, the strong electron-withdrawing nature of the dinitro-substituted ring introduces unique challenges, specifically the formation of Meisenheimer complexes (colored impurities) and rapid hydrolysis of the acyl chloride precursor.

Core Protocol: The Acid Chloride Route

Recommended for highest yield and scalability.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
3,5-Dinitrobenzoyl chloride 1.0ElectrophileHighly Moisture Sensitive. Hydrolyzes to acid instantly in wet air.
2-Methoxyethylamine 1.1NucleophileSlight excess ensures complete consumption of the acid chloride.
Triethylamine (TEA) 1.5BaseScavenges HCl byproduct. DIPEA is a valid alternative.[1]
DCM or THF (Anhydrous) SolventMediumMust be dry. Water competes with the amine for the acyl chloride.
Step-by-Step Methodology
  • Preparation (

    
    ):  Charge a flame-dried round-bottom flask with anhydrous Dichloromethane (DCM) and 3,5-dinitrobenzoyl chloride under an inert atmosphere (
    
    
    
    or Ar). Cool to
    
    
    .
    • Why: Cooling controls the exotherm. The electron-poor ring makes the carbonyl carbon highly electrophilic; the reaction is fast and heat-generating.

  • Addition (Dropwise): Mix 2-methoxyethylamine and TEA in a separate dry vessel. Add this mixture dropwise to the reaction flask over 15–20 minutes.

    • Why: Slow addition prevents localized overheating and suppresses the formation of bis-acylated byproducts (though rare with this amine).

  • Reaction (RT): Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:1).[2][3] The starting material (acid chloride) should disappear.

  • Quench & Workup:

    • Dilute with DCM.

    • Wash 1: 1M HCl (Cold). Crucial Step: Breaks down any Meisenheimer complexes and removes unreacted amine/TEA.

    • Wash 2: Sat.

      
      . Removes hydrolyzed 3,5-dinitrobenzoic acid.
      
    • Wash 3: Brine.

  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol usually yields pure needles.
    

Visual Workflow & Logic

Figure 1: Synthesis & Purification Workflow

ReactionWorkflow Start Start: Inert Atmosphere Reactants 3,5-Dinitrobenzoyl Cl + DCM (0°C) Start->Reactants Addition Add Amine + TEA (Dropwise) Reactants->Addition Stir Stir RT (2-4h) Addition->Stir Quench Acid Wash (1M HCl) *CRITICAL* Stir->Quench Complete BaseWash Base Wash (NaHCO3) Quench->BaseWash Remove Amine Isolate Recrystallize (Ethanol) BaseWash->Isolate Remove Acid

Caption: Standard workflow emphasizing the critical acid wash step to disrupt charge-transfer complexes.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned deep red/purple. Is it ruined?

Diagnosis: Meisenheimer Complex Formation. Explanation: The 3,5-dinitro aromatic ring is extremely electron-deficient. In the presence of bases (TEA or excess amine), the ring itself can act as an electrophile, accepting electron density to form a colored


-complex (Meisenheimer complex) [1].
Solution:  Do not  discard. This is reversible.
  • Action: Proceed to the acidic workup (1M HCl wash). The acid will protonate the intermediate and restore aromaticity, returning the solution to a pale yellow color.

Q2: I have low yield, and the NMR shows 3,5-dinitrobenzoic acid.

Diagnosis: Hydrolysis of the Acyl Chloride. Explanation: 3,5-dinitrobenzoyl chloride is far more reactive toward water than standard benzoyl chlorides due to the nitro groups. Even atmospheric moisture can hydrolyze it before it reacts with your amine [2]. Solution:

  • Action: Ensure the acyl chloride is white/crystalline, not caked. If in doubt, reflux it in thionyl chloride (

    
    ) for 1 hour to re-convert any acid back to the chloride before use.
    
  • Action: Use strictly anhydrous solvents.

Q3: The product is an oil or sticky gum, not a solid.

Diagnosis: Trace Solvent / Impurities. Explanation: The "2-methoxyethyl" tail adds flexibility and can lower the melting point compared to simple alkyl analogs. Solution:

  • Action: Triturate the oil with cold diethyl ether or pentane. Scratch the side of the flask to induce nucleation.

  • Action: Recrystallize from hot ethanol. The nitro groups facilitate good crystallization, but the ether tail requires cooling to

    
     to maximize recovery [3].
    

Advanced Troubleshooting Logic

Figure 2: Diagnostic Decision Tree

Troubleshooting Issue Identify Issue Color Deep Red/Purple Color Issue->Color Yield Low Yield (<50%) Issue->Yield Purity Product is Sticky/Oil Issue->Purity Sol_Color Normal Meisenheimer Complex. Proceed to HCl wash. Color->Sol_Color Sol_Yield Check Reagent Quality. Did Acid Chloride hydrolyze? Yield->Sol_Yield Sol_Purity Triturate with Et2O. Recrystallize from EtOH. Purity->Sol_Purity

Caption: Decision tree for diagnosing common visual and analytical anomalies during synthesis.

Safety & Stability

  • Energetic Material: While 3,5-dinitrobenzamides are generally stable, they are precursors to energetic materials. Do not heat the neat solid above

    
     without DSC testing.
    
  • Skin Sensitization: Dinitro-compounds are potent sensitizers. Wear double nitrile gloves.

  • Storage: Store the final product in the dark. Nitro compounds can undergo photochemical degradation over long periods.

References

  • Snyder, S. E., et al. (2005).[4] "Formation of stable Meisenheimer adduct ion pairs in apolar solvents." Journal of Organic Chemistry.

  • Saunders, B. C., et al. (1941).[5] "The preparation of 3:5-dinitrobenzoic acid and 3:5-dinitrobenzoyl chloride." Biochemical Journal.

  • Gomes, N., et al. (2024). "Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-alkyl Nitrobenzamides." Preprints.org.

  • Lin, S., & Smith, R. (1981).[6] "N-(2-Hydroxyethyl)-3,5-dinitrobenzamide." Acta Crystallographica (Cited in PMC).

Sources

"purification challenges of N-(2-methoxyethyl)-3,5-dinitrobenzamide"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N-(2-methoxyethyl)-3,5-dinitrobenzamide

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Purification & Isolation Protocols[1]

Introduction: The Nature of the Beast

Welcome. If you are accessing this guide, you are likely dealing with the stubborn purification of N-(2-methoxyethyl)-3,5-dinitrobenzamide .

This molecule presents a unique "push-pull" challenge in purification:

  • The Core: The 3,5-dinitrobenzene ring is highly electron-deficient (pi-acidic), making it prone to forming charge-transfer complexes with impurities and sticking to silica gel.[1]

  • The Tail: The N-(2-methoxyethyl) chain adds flexibility and amphiphilicity.[1] Unlike a simple methyl group, this ether tail increases solubility in water/alcohols, often leading to the dreaded "oiling out" phenomenon during recrystallization rather than forming clean needles.

This guide moves beyond generic protocols to address the specific physicochemical behavior of this nitro-aromatic amide.

Module 1: The Impurity Profile & The "Golden" Workup

Before you load a column, you must exploit acid-base chemistry.[1] The primary impurities in this synthesis (usually via 3,5-dinitrobenzoyl chloride + 2-methoxyethylamine) are chemically distinct from your product.[1]

The Impurity Matrix:

Impurity Origin Chemical Nature Removal Strategy
3,5-Dinitrobenzoic Acid Hydrolysis of starting chloride Strong Organic Acid (pKa ~2.[1]8) Critical: Sat. NaHCO₃ Wash
2-Methoxyethylamine Unreacted Reagent Basic Amine Dilute HCl Wash (0.5 M)
Dicyclohexylurea (DCU) Coupling Byproduct (if DCC used) Neutral, Insoluble solid Filtration / Cold Precipitation

| Colored Oligomers | Nitro-oxidation byproducts | Neutral, High MW | Activated Carbon / Silica Plug |[1]

The Self-Validating Extraction Protocol

Do not skip this. 90% of chromatographic failures stem from skipping the bicarbonate wash.

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it often creates emulsions with the methoxyethyl chain.

  • The Acid Strip (Target: Amine removal): Wash the organic phase 2x with 0.5 M HCl .[1][2]

    • Why? Protonates the unreacted 2-methoxyethylamine, forcing it into the aqueous layer.

  • The Base Strip (Target: Acid removal): Wash the organic phase 3x with Saturated Aqueous NaHCO₃ .[1]

    • Mechanism:[1][3][4] 3,5-Dinitrobenzoic acid is significantly more acidic than unsubstituted benzoic acid due to the electron-withdrawing nitro groups.[1] It will bubble (CO₂) and partition into the water as the sodium salt.

    • Checkpoint: Check the pH of the aqueous layer.[5] It must remain basic (pH > 8).[1] If it turns acidic, the dinitrobenzoic acid is overwhelming the buffer—wash again.

  • The Brine Polish: Wash 1x with Saturated NaCl to remove trapped water.[1]

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate) and evaporate.

Module 2: Troubleshooting Crystallization (The "Oiling Out" Issue)

User Query: "My product comes out as a yellow/brown oil at the bottom of the flask and refuses to solidify. Scratching the glass doesn't help."

Diagnosis: This is the classic "Oiling Out" phenomenon.[1] The melting point of the solvated product is lower than the temperature of the solvent mixture. The 2-methoxyethyl tail acts as a surfactant, stabilizing the oil phase.

Protocol: The "Cloud Point" Titration Method

Standard recrystallization (boil and cool) often fails here.[1] Use this isothermal method instead.

  • Solvent A (Good Solvent): Acetone or Ethanol.[1]

  • Solvent B (Anti-Solvent): Water (or Hexane if using Ethyl Acetate).[1]

Step-by-Step:

  • Dissolve the crude oil in the minimum amount of Solvent A at Room Temperature (RT).[1] Do not heat yet.[1]

  • Place the flask on a magnetic stirrer with vigorous stirring.

  • Add Solvent B dropwise very slowly.[1]

  • The Critical Point: Stop immediately when a faint, persistent turbidity (milkiness) appears.[1]

  • The Annealing Phase: Heat the mixture gently (water bath, 40-50°C) until the solution clears.

  • Turn off the heat and let the flask cool inside the water bath (slow cooling).

  • Seeding: If oil droplets form again, add a tiny seed crystal (if available) or sonicate the flask for 10 seconds.

DOT Diagram: The Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (EtOAc vs. NaHCO3) Start->Extraction Remove Acid/Amine Check Is Product Solid? Extraction->Check Recryst Recrystallization (EtOH/Water) Check->Recryst Yes Oil Product Oils Out Check->Oil No (Sticky Oil) Final Final Recryst->Final Pure Crystals Trituration Trituration (Cold Ether/Hexane) Oil->Trituration Induce Solidification Trituration->Recryst If Solidifies Column Flash Chromatography (DCM/MeOH) Trituration->Column If Fails

Caption: Logical workflow for determining whether to recrystallize or chromatograph based on the physical state of the crude intermediate.

Module 3: Chromatography & Detection

User Query: "I see a ghost peak trailing my product on TLC/HPLC. Is it decomposing?"

Diagnosis:

  • Tailing: Nitro-aromatics are "sticky" on silica due to strong dipole interactions.[1]

  • Rotamers: The amide bond (-CONH-) has restricted rotation.[1] In NMR or HPLC, you may see split peaks (rotamers) caused by the bulky 3,5-dinitro groups locking the conformation relative to the methoxyethyl tail.

Chromatography Guidelines
  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (95:5).[1]

    • Modification: If tailing is severe, add 0.1% Acetic Acid to the mobile phase. This suppresses the ionization of any residual phenolic or acidic impurities and sharpens the nitro-amide peak.

  • Loading: Do not load in DMF or DMSO. Load as a dry silica pack (dissolve in acetone, add silica, evaporate to powder, load powder on top of column).

Module 4: Safety & Handling (The Nitro Warning)

Hazard Alert: Polynitro aromatics are energetic materials.[1] While 3,5-dinitrobenzamide is generally stable compared to TNT, it possesses significant potential energy.[1]

  • Thermal Stability: Never heat the dry solid above 100°C. When drying in a vacuum oven, keep the temperature < 50°C.

  • Distillation Risk: Do not attempt to distill this compound.[1] It will decompose (possibly violently) before boiling.[1]

  • Base Sensitivity: Prolonged exposure to strong base (NaOH/KOH) will turn the solution deep red/black (Meisenheimer complex formation) and eventually hydrolyze the amide bond, destroying your product.[1] Stick to Bicarbonate.[1]

Summary of Physical Properties (Reference Data)

PropertyValue / CharacteristicNotes
Appearance Pale yellow to cream needlesDark orange indicates amine oxidation
Solubility (High) DMSO, DMF, Acetone, Hot EthanolGood for initial dissolution
Solubility (Low) Water, Hexane, Cold EtherUse as anti-solvents
Melting Point ~140-150°C (Derivative dependent)Sharp MP indicates purity
TLC (Rf) ~0.4 in 5% MeOH/DCMVisualizes under UV (254 nm)

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for nitro-compound recrystallization and acid chloride coupling).

  • Lin, A. J., & Smith, L. "Crystal structure of N-(2-hydroxyethyl)-3,5-dinitrobenzamide."[1][6] Journal of Chemical Crystallography, vol. 11, 1981.[1] (Structural analog providing density and packing insights).[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 121-81-3, 3,5-Dinitrobenzamide."[1] (General physicochemical properties of the parent scaffold).

  • University of Rochester. "Workup of Reactions: Removal of Solvents and Reagents."[1] (Protocols for removing DMF and Amine impurities).

Sources

Technical Support Center: Synthesis of N-(2-methoxyethyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-methoxyethyl)-3,5-dinitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this amide synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, offering potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Amide Product

You've completed the reaction, but the yield of N-(2-methoxyethyl)-3,5-dinitrobenzamide is significantly lower than expected, or you've isolated no product at all.

Possible Cause A: Inactive 3,5-Dinitrobenzoyl Chloride

The primary culprit for a failed acylation is often the quality of the acyl chloride. 3,5-Dinitrobenzoyl chloride is highly reactive and susceptible to hydrolysis.[1][2]

  • Causality: Acyl chlorides readily react with water, including atmospheric moisture. This hydrolysis converts the reactive acyl chloride into the much less reactive 3,5-dinitrobenzoic acid, which will not readily form an amide under these conditions.[2]

  • Solution & Protocol:

    • Assess Reagent Quality: If the 3,5-dinitrobenzoyl chloride is old or has been improperly stored, it has likely hydrolyzed. A simple melting point test can be indicative; pure 3,5-dinitrobenzoyl chloride melts at 68–69 °C.[3] A lower or broader melting point suggests the presence of 3,5-dinitrobenzoic acid.

    • Use Fresh or Purified Reagent: It is best to use a freshly opened bottle of 3,5-dinitrobenzoyl chloride or to prepare it fresh from 3,5-dinitrobenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[3][4]

    • Proper Storage: Store 3,5-dinitrobenzoyl chloride in a desiccator under an inert atmosphere to prevent moisture contamination.

Possible Cause B: Insufficiently Reactive Amine

While 2-methoxyethylamine is a primary amine and generally a good nucleophile, its effective concentration can be reduced.

  • Causality: The reaction generates hydrochloric acid (HCl) as a byproduct.[5][6] If no base is present to neutralize this acid, it will react with the unreacted 2-methoxyethylamine to form the ammonium salt (CH₃OCH₂CH₂NH₃⁺Cl⁻). This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, thus stalling the reaction.

  • Solution & Protocol:

    • Use a Base: The reaction should be carried out in the presence of a non-nucleophilic base to "scavenge" the HCl produced.[7] Pyridine or triethylamine (Et₃N) are common choices.[3][8] Typically, at least one equivalent of the base is required.

    • Use Excess Amine: Alternatively, using at least two equivalents of 2-methoxyethylamine will allow one equivalent to act as the nucleophile and the second to act as the base.[7][9]

Problem 2: Isolated Product is an Acid, Not the Amide

Your final, isolated product is a white solid, but characterization (e.g., by NMR or melting point) reveals it to be 3,5-dinitrobenzoic acid, not the target amide.

  • Causality: This is a clear indication of hydrolysis of the 3,5-dinitrobenzoyl chloride starting material, either before or during the reaction.[1] This occurs when water is present in the reaction system.

  • Solution & Protocol:

    • Ensure Anhydrous Conditions:

      • Glassware: All glassware must be thoroughly dried before use, preferably in an oven at >100 °C for several hours and then cooled in a desiccator.

      • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If not available, solvents should be dried using appropriate methods (e.g., distillation from a drying agent).

      • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Reaction Work-up: During the work-up, the unreacted 3,5-dinitrobenzoyl chloride will be hydrolyzed to 3,5-dinitrobenzoic acid. A basic wash (e.g., with aqueous sodium bicarbonate) can be used to remove this acidic byproduct from the organic layer containing your desired amide.[10]

Problem 3: Complex Product Mixture and Difficult Purification

TLC or NMR analysis of your crude product shows multiple spots or a complex set of peaks, making purification by recrystallization or chromatography challenging.

Possible Cause A: Over-acylation

While less common with a primary amine, it's theoretically possible for the initially formed amide to be further acylated, although this is generally not a significant issue under standard conditions. A more likely scenario involves impurities in the starting materials leading to multiple products.

  • Causality: If the 2-methoxyethylamine contains impurities, or if the 3,5-dinitrobenzoyl chloride was prepared using an excess of a reagent that was not fully removed, these can lead to side reactions.

  • Solution & Protocol:

    • Check Starting Material Purity: Verify the purity of your 2-methoxyethylamine and 3,5-dinitrobenzoyl chloride by appropriate analytical methods (e.g., NMR, GC-MS) before starting the synthesis.

    • Controlled Addition: Add the 3,5-dinitrobenzoyl chloride solution dropwise to the solution of 2-methoxyethylamine and base at a reduced temperature (e.g., 0 °C).[8] This helps to control the reaction rate and minimize potential side reactions.

Possible Cause B: Reaction with Solvent or Base

Certain solvents and bases can participate in side reactions.

  • Causality: While pyridine is a common base, it can also act as a nucleophile to form a reactive acylpyridinium salt. Although this is often a productive intermediate, under certain conditions it could lead to byproducts. If using a solvent that has reactive functional groups (e.g., an alcohol), it could compete with the amine in reacting with the acyl chloride.

  • Solution & Protocol:

    • Choose an Inert Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are generally good choices.[8]

    • Select an Appropriate Base: A tertiary amine like triethylamine or N,N-diisopropylethylamine (DIEA) is often preferred as they are non-nucleophilic bases.[8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

A1: The synthesis of N-(2-methoxyethyl)-3,5-dinitrobenzamide proceeds via a nucleophilic acyl substitution mechanism.[5][6] The lone pair of electrons on the nitrogen atom of 2-methoxyethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the amide bond.[7]

Q2: Why is a base, such as pyridine or triethylamine, typically added to the reaction?

A2: A base is added to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[5][8] If left in the reaction mixture, the HCl will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. The base, often called an "acid scavenger," ensures that the amine remains available to react with the acyl chloride.[7]

Q3: What are the best practices for setting up this reaction to maximize yield and purity?

A3: For optimal results, follow these key principles:

  • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis of the 3,5-dinitrobenzoyl chloride.[1]

  • Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere.

  • Controlled Addition: Slowly add the 3,5-dinitrobenzoyl chloride to a cooled solution (0 °C) of the 2-methoxyethylamine and base to manage the exothermic nature of the reaction and prevent side product formation.[8]

  • Stoichiometry: Use a slight excess of the amine or at least one equivalent of a non-nucleophilic base to ensure complete reaction.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture on a TLC plate alongside the starting materials (2-methoxyethylamine and 3,5-dinitrobenzoyl chloride). The reaction is complete when the spot corresponding to the limiting starting material has disappeared and a new, more polar spot for the amide product is observed.

Q5: What are some typical work-up and purification procedures for this product?

A5: A standard work-up procedure involves:

  • Quenching the reaction with water.

  • Extracting the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base, then with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted 3,5-dinitrobenzoic acid, and finally with brine.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.

The crude product is typically a solid that can be purified by recrystallization from a suitable solvent, such as ethanol.[11]

Visualizing the Reaction and Side Reactions

Main Reaction Pathway

The desired synthesis of N-(2-methoxyethyl)-3,5-dinitrobenzamide.

Main_Reaction Amine 2-Methoxyethylamine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral + AcylChloride 3,5-Dinitrobenzoyl Chloride (Electrophile) AcylChloride->Tetrahedral + Base Base (e.g., Pyridine) (Acid Scavenger) Salt Base-HCl Salt Base->Salt Neutralizes HCl Product N-(2-methoxyethyl)-3,5-dinitrobenzamide (Desired Product) Tetrahedral->Product

Caption: Main reaction pathway for the synthesis.

Common Side Reaction: Hydrolysis

The most prevalent side reaction leading to loss of starting material.

Side_Reaction_Hydrolysis AcylChloride 3,5-Dinitrobenzoyl Chloride Acid 3,5-Dinitrobenzoic Acid (Inactive Byproduct) AcylChloride->Acid + Water Water (Moisture Contamination) Water->Acid + HCl HCl

Caption: Hydrolysis of the acyl chloride starting material.

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Stoichiometry 1.0 eq. 3,5-Dinitrobenzoyl ChlorideLimiting reagent.
1.1-1.2 eq. 2-MethoxyethylamineEnsures complete consumption of the acyl chloride.
1.1-1.2 eq. Base (e.g., Triethylamine)Neutralizes the HCl byproduct.[7]
Temperature 0 °C to Room TemperatureControls the exothermic reaction and minimizes side products.[8]
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic and inert, good solubility for reactants.[8]
Reaction Time 1-16 hoursTypically sufficient for completion; monitor by TLC.[8]

References

  • ProQuest. (n.d.). An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 10). Using 3,5-Dinitrobenzoyl Chloride for Alcohol and Amine Analysis. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Al-Blewi, F. F., et al. (2022). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 65(1), 1-56. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines). Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]

  • Save My Exams. (2025, January 3). Amide Chemistry (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Department of Science and Technology. (2024, October 14). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. Retrieved from [Link]

  • Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(23), 8096-8113. Retrieved from [Link]

  • Scribd. (n.d.). 3:5-Dinitrobenzoic Acid Prep & Acylation. Retrieved from [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Alcohol or Amine Unknowns. Retrieved from [Link]

  • MDPI. (2024, March 13). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro. Retrieved from [Link]

  • DrugFuture. (n.d.). 3,5-Dinitrobenzoyl Chloride. Retrieved from [Link]

  • ChemSheets. (2016, June 5). NUCLEOPHILIC ADDITION-ELIMINATION – acylation. Retrieved from [Link]

  • Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Hydroxyethyl)-3,5-dinitrobenzamide. Retrieved from [Link]

  • Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water? Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyethylamine. Retrieved from [Link]

  • Haz-Map. (n.d.). 2-Methoxyethylamine. Retrieved from [Link]

  • OAText. (2018, September 14). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial. Retrieved from [Link]

  • HANS SHODH SUDHA. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of nitrosamine-containing dinitroanilines.

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Technical Support Center: A Guide to Improving the Yield of N-(2-methoxyethyl)-3,5-dinitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of N-(2-methoxyethyl)-3,5-dinitrobenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our focus is on moving beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose issues and rationally optimize your reaction for maximum yield and purity.

Core Synthesis Overview & Mechanistic Choice

The synthesis of N-(2-methoxyethyl)-3,5-dinitrobenzamide is a standard amide bond formation between 3,5-dinitrobenzoic acid and 2-methoxyethylamine. The primary challenge lies in the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Direct condensation is generally not feasible due to a competing acid-base reaction that forms an unreactive ammonium-carboxylate salt.[1]

Two primary, reliable strategies are employed for this synthesis:

  • Method A: The Acid Chloride Route. This involves the conversion of 3,5-dinitrobenzoic acid to the highly reactive 3,5-dinitrobenzoyl chloride, which then readily reacts with the amine.

  • Method B: The Coupling Agent Route. This method uses a coupling agent, such as a carbodiimide, to activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine.

The choice between these methods depends on substrate compatibility, available reagents, and desired scale. The acid chloride route is often robust and cost-effective but involves an extra synthetic step and the handling of moisture-sensitive reagents. The coupling agent route is convenient for a one-pot synthesis but can introduce unique byproducts that require specific purification strategies.

Synthesis_Routes cluster_start Starting Materials cluster_method_A Method A: Acid Chloride Route cluster_method_B Method B: Coupling Agent Route DNBA 3,5-Dinitrobenzoic Acid Activation_A Activation (e.g., SOCl₂, PCl₅) DNBA->Activation_A Coupling_B One-Pot Amidation (e.g., EDC, DCC) DNBA->Coupling_B MEA 2-Methoxyethylamine Coupling_A Amidation (Base, e.g., Et₃N) MEA->Coupling_A MEA->Coupling_B Intermediate_A 3,5-Dinitrobenzoyl Chloride Activation_A->Intermediate_A Isolable Intermediate Intermediate_A->Coupling_A Product N-(2-methoxyethyl)-3,5-dinitrobenzamide Coupling_A->Product Coupling_B->Product

Caption: Overview of the two primary synthetic routes.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, categorized by experimental stage.

Category 1: Reaction Setup & Reagents

Q: My reaction yield is consistently low (<50%). Which synthetic route—acid chloride or coupling agent—is generally higher yielding?

A: Both methods can achieve high yields (>90%), but the acid chloride route is often more robust for this specific transformation. The high reactivity of 3,5-dinitrobenzoyl chloride drives the reaction to completion quickly.[2][3] Low yields in this route are almost always traced back to procedural issues, primarily moisture contamination.

The coupling agent route can also be high-yielding but is more susceptible to side reactions, such as the formation of N-acylurea byproducts if using DCC or EDC, which consumes the activated acid intermediate.[4] For initial optimization, perfecting the acid chloride route is recommended due to fewer potential side products.

Q: I am using the acid chloride method. How critical is the purity of my 3,5-dinitrobenzoyl chloride?

A: It is absolutely critical. 3,5-dinitrobenzoyl chloride is highly susceptible to hydrolysis by atmospheric moisture, which converts it back to the unreactive 3,5-dinitrobenzoic acid.[4] Using old or improperly stored reagent is a primary cause of reaction failure.

  • Trustworthiness Check: If you suspect your acyl chloride has degraded, you can verify its quality. A simple test is to carefully add a small amount to methanol; a vigorous, exothermic reaction producing methyl 3,5-dinitrobenzoate should occur. If the reaction is sluggish, significant hydrolysis has likely occurred.

  • Best Practice: For best results, either use freshly purchased, sealed reagent or prepare it fresh from 3,5-dinitrobenzoic acid and thionyl chloride (SOCl₂) or oxalyl chloride immediately before use.[5][6]

Q: What is the optimal stoichiometry for the reactants? Should I use an excess of the amine?

A: For the acid chloride route, using a slight excess of the amine (1.1 to 1.2 equivalents) is not recommended. The excess amine can be difficult to remove during workup. It is better to use the amine as the limiting reagent (1.0 eq) and the acyl chloride in slight excess (1.05-1.1 eq) to ensure all of the valuable amine reacts.

For the coupling agent route, the carboxylic acid and amine are typically used in equimolar amounts (1:1).[7] The coupling agent (e.g., EDC) is added in a slight excess (1.1-1.2 eq).

Category 2: Reaction Conditions

Q: My reaction stalls and TLC analysis shows unreacted starting material. What are the most likely causes?

A: This is a classic symptom with several potential root causes, summarized in the table below. The most common culprit is the protonation of the amine starting material.[4]

Parameter Problem Scientific Rationale & Solution
Base Insufficient or incorrect base used.The reaction of an acyl chloride with an amine generates one equivalent of HCl.[8] This acid will protonate any available amine, rendering it non-nucleophilic and halting the reaction. Solution: Always include at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or pyridine, to act as an HCl scavenger.[6] Using 1.5 equivalents is a robust choice.
Temperature Reaction temperature is too low.While the initial addition should be done at 0°C to control the exotherm, the reaction may require warming to room temperature to proceed to completion. Solution: Add the acyl chloride at 0°C, then allow the mixture to slowly warm to room temperature and stir for several hours, monitoring by TLC.[6]
Solvent Reagents are not fully dissolved.If the reactants are not fully in solution, the reaction rate will be severely limited. Solution: Ensure you are using a sufficient volume of a suitable, dry, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[1]
Moisture Water contamination.As discussed, any moisture will hydrolyze the acyl chloride to the unreactive carboxylic acid. Solution: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q: I'm using EDC as a coupling agent and getting a significant, hard-to-remove impurity. What is it?

A: You are likely forming an N-acylurea byproduct. This occurs when the highly reactive O-acylisourea intermediate (formed from the reaction of EDC and your carboxylic acid) rearranges internally or reacts with another equivalent of the acid instead of the desired amine.[4]

  • Prevention: The best way to suppress this side reaction is to add 1-hydroxybenzotriazole (HOBt). HOBt acts as a "trapping agent," reacting with the O-acylisourea to form an activated HOBt-ester. This ester is more stable than the O-acylisourea, less prone to side reactions, but still highly reactive towards the amine.[4]

Category 3: Work-up and Purification

Q: What is the most effective procedure for isolating the crude product?

A: After the reaction is complete (as determined by TLC), a standard aqueous workup is effective.

  • Quench: Slowly pour the reaction mixture into water or a dilute aqueous acid solution (e.g., 1M HCl). This will protonate any remaining amine base (like Et₃N), making its salt water-soluble.

  • Extract: Extract the aqueous layer with an organic solvent like ethyl acetate or DCM. The desired amide product is organic-soluble.

  • Wash: Wash the combined organic layers sequentially with 1M HCl (removes base), saturated NaHCO₃ solution (removes unreacted 3,5-dinitrobenzoic acid), and finally brine (to aid in phase separation and remove bulk water).

  • Dry & Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude solid product.

Q: My product is an off-yellow solid and the melting point is broad. What is the best recrystallization protocol?

A: Recrystallization is an excellent technique for purifying the final product. The key is to find a solvent system where the product is highly soluble when hot but poorly soluble when cold.[9] For dinitro-aromatic compounds, alcohols are often a good starting point.[10][11]

Solvent System Procedure & Comments
Ethanol A very common and effective choice. Dissolve the crude solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10]
Ethanol/Water If the product is too soluble in pure hot ethanol, a mixed solvent system can be used. Dissolve the crude solid in a minimum of hot ethanol. Add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the solid, then allow it to cool slowly.
Isopropanol Similar properties to ethanol and can be a good alternative.
  • Expert Tip: Slow cooling is crucial for forming large, pure crystals. Rapidly crashing the solid out of solution by placing it directly in an ice bath can trap impurities.[9] If the product forms an oil, try scratching the inside of the flask with a glass rod to induce crystallization.[4]

Detailed Experimental Protocols

Protocol A: Synthesis via the Acid Chloride Method
  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend 3,5-dinitrobenzoic acid (1.0 eq) in thionyl chloride (3-5 eq). Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux for 2-3 hours. The solid should fully dissolve.

  • Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure. The resulting yellow solid, 3,5-dinitrobenzoyl chloride, should be used immediately.[6]

  • Amidation: Dissolve the crude 3,5-dinitrobenzoyl chloride (1.05 eq) in anhydrous DCM.

  • In a separate flask, dissolve 2-methoxyethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0°C in an ice bath.

  • Slowly add the acid chloride solution dropwise to the stirred amine solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Proceed with the aqueous workup as described in the FAQ section. Purify the crude product by recrystallization from ethanol.

Protocol B: Synthesis using EDC/HOBt Coupling
  • In a round-bottom flask, dissolve 3,5-dinitrobenzoic acid (1.0 eq), 2-methoxyethylamine (1.0 eq), and HOBt (1.1 eq) in an anhydrous solvent like DMF or DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Proceed with the aqueous workup. Note that the byproducts (EDC-urea and HOBt) are water-soluble and will be removed during the aqueous washes.

  • Purify the crude product by recrystallization.

Visual Troubleshooting Guide

This flowchart provides a logical path for diagnosing and solving common yield-related issues.

Troubleshooting_Flowchart Start Low Yield Observed Check_TLC Analyze Reaction Mixture by TLC Start->Check_TLC Unreacted_SM Result: Significant Unreacted Starting Material(s) Check_TLC->Unreacted_SM Yes Multiple_Spots Result: Multiple Unidentified Spots (Byproducts) Check_TLC->Multiple_Spots Yes Clean_Rxn Result: Clean Conversion by TLC, Low Isolated Yield Check_TLC->Clean_Rxn No, looks clean Check_Moisture Moisture Contamination? (Acid Chloride Route) Unreacted_SM->Check_Moisture Dry_Reagents Action: Use Anhydrous Solvents/ Reagents. Run under N₂. Check_Moisture->Dry_Reagents Yes Check_Base Sufficient Base Used? Check_Moisture->Check_Base No Add_Base Action: Use ≥1 eq of Et₃N or Pyridine. Check_Base->Add_Base No Purify Action: Optimize Purification (Recrystallization, Chromatography) Check_Base->Purify Yes Check_Method Coupling Agent Used? Multiple_Spots->Check_Method NAcylurea Likely N-Acylurea Side Product Check_Method->NAcylurea Yes (e.g., EDC/DCC) Other_Side_Rxn Other Side Reactions Check_Method->Other_Side_Rxn No (Acid Chloride) Add_HOBt Action: Add HOBt to suppress side reaction. NAcylurea->Add_HOBt Other_Side_Rxn->Purify Check_Workup Product Lost During Workup? Clean_Rxn->Check_Workup Optimize_Workup Action: Check pH of washes. Ensure sufficient extractions. Check_Workup->Optimize_Workup Possibly Check_Recrys Product Lost in Recrystallization? Check_Workup->Check_Recrys No Optimize_Recrys Action: Ensure minimum hot solvent. Cool slowly. Check filtrate for product. Check_Recrys->Optimize_Recrys Possibly

Caption: A decision tree for troubleshooting low product yield.

References

  • Green-Supplier. Using 3,5-Dinitrobenzoyl Chloride for Alcohol and Amine Analysis. [Link]

  • Wikipedia. 3,5-Dinitrobenzoyl chloride. [Link]

  • Li, J., Liu, Y.-L., & Wang, L.-F. (2008). N-(2-Hydroxyethyl)-3,5-dinitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o489. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Reyes-Melo, F., et al. (2012). Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide (6). ResearchGate. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Organic Syntheses. 3,5-Dinitrobenzoic acid. [Link]

  • Preprints.org. Synthesis and In Silico Studies of New Antimycobacterial N-alkyl Nitrobenzamides as Potential DprE1 Inhibitors. [Link]

  • Vassar College. Organic Chemistry Lab: Recrystallization. [Link]

Sources

"resolving impurities in N-(2-methoxyethyl)-3,5-dinitrobenzamide samples"

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to resolving impurities in samples of N-(2-methoxyethyl)-3,5-dinitrobenzamide. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested solutions to the common and complex challenges encountered during the synthesis, purification, and analysis of this compound.

Introduction to N-(2-methoxyethyl)-3,5-dinitrobenzamide

N-(2-methoxyethyl)-3,5-dinitrobenzamide is a dinitroaromatic compound of interest in various chemical and pharmaceutical research areas. Its synthesis, typically involving the acylation of 2-methoxyethylamine with a 3,5-dinitrobenzoyl derivative, can lead to a range of impurities.[1] These can include unreacted starting materials, by-products from side reactions, or degradation products. Ensuring the high purity of this compound is critical for the reliability and reproducibility of experimental results. This guide offers a structured approach to identifying and eliminating these impurities.

Troubleshooting Guide: From Analysis to Resolution

This section addresses specific problems you may encounter during your work, providing a logical path from problem identification to a purified product.

Q1: My initial purity analysis by HPLC shows multiple unexpected peaks. How do I identify them and choose a purification strategy?

A1: The appearance of multiple peaks in your High-Performance Liquid Chromatography (HPLC) analysis is a common issue stemming from unreacted starting materials or reaction by-products. HPLC, particularly in the reversed-phase mode, is a primary tool for analyzing nitroaromatic compounds.[2][3] A systematic approach is crucial for identification and subsequent purification.

Causality: Impurities arise from incomplete reactions, side reactions, or the degradation of reactants or products. The most common culprits are residual 3,5-dinitrobenzoic acid (or its activated form) and 2-methoxyethylamine, or by-products like bis-acylated amines.

Troubleshooting Workflow:

G start HPLC Shows Multiple Peaks check_sm Compare Retention Times with Starting Material Standards start->check_sm is_sm Peak Matches Starting Material? check_sm->is_sm lcms Perform LC-MS Analysis on Crude Sample is_sm->lcms No purify Select Purification Strategy is_sm->purify Yes mass_match Does Mass Match Expected By-product? lcms->mass_match mass_match->purify Yes column Column Chromatography mass_match->column No, Complex Mixture purify->column Polar Impurities recryst Recrystallization purify->recryst Non-polar Impurities or High Initial Purity (>90%)

Caption: Workflow for identifying and addressing HPLC impurities.

Step-by-Step Identification and Resolution:

  • Analyze Starting Materials: Inject analytical standards of your starting materials (e.g., 3,5-dinitrobenzoic acid and 2-methoxyethylamine) to confirm if any of the impurity peaks correspond to these.

  • Employ Mass Spectrometry: Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for identifying unknown impurities.[4][5] The molecular weight of the impurity can provide direct evidence for its structure.

  • Choose a Purification Method:

    • Column Chromatography: This is the most versatile method for separating compounds with different polarities.[6] Given the polarity of your target compound and potential impurities, a silica gel column is appropriate.

    • Recrystallization: If the crude product has relatively high purity (>90%) and the impurities have different solubility profiles, recrystallization is an efficient purification method.[7]

Common Impurities and Their Characteristics:

ImpurityLikely SourceExpected Analytical Signature
3,5-Dinitrobenzoic AcidIncomplete reaction, hydrolysis of acyl chlorideMore polar than the product. Will elute earlier in reversed-phase HPLC.
2-MethoxyethylamineIncomplete reactionVery polar, water-soluble. May not be visible on TLC/HPLC without derivatization.
Residual Solvents (e.g., DCM, Ethyl Acetate)Purification processVisible in ¹H NMR as characteristic peaks.
Q2: I'm performing column chromatography, but my compound is streaking on the silica gel. What's causing this and how can I fix it?

A2: Streaking on a silica gel column is typically caused by the interaction of slightly basic or acidic functional groups with the acidic silica surface. While N-(2-methoxyethyl)-3,5-dinitrobenzamide is neutral, residual starting materials like unreacted amines can cause this issue.

Causality: Silica gel is acidic. Basic compounds, like amines, can interact strongly and unpredictably, leading to poor separation and band broadening (streaking).[8]

Protocol: Optimized Flash Column Chromatography

  • Prepare the Slurry: Use silica gel (60 Å, 40-63 µm particle size). Prepare a slurry in your starting mobile phase (e.g., 100% Hexane or a low-polarity Hexane/Ethyl Acetate mixture).

  • Pack the Column: Pour the slurry into the column and use pressure to pack it uniformly, avoiding air bubbles.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. For optimal separation, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elute with a Modified Mobile Phase:

    • Start with a low-polarity solvent system (e.g., 80:20 Hexane:Ethyl Acetate).

    • Gradually increase the polarity by increasing the percentage of ethyl acetate.

    • To prevent streaking: Add 0.5-1% triethylamine (Et₃N) to your mobile phase. This base will occupy the active acidic sites on the silica, allowing your compound to travel through the column more uniformly.[8]

  • Collect and Analyze Fractions: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Q3: My recrystallization attempt resulted in a poor yield or no crystals at all. What went wrong?

A2: A successful recrystallization depends on the principle that your compound should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[7] Failure often points to an incorrect solvent choice or procedural errors.

Causality: If too much solvent is used, the solution will not become supersaturated upon cooling, and the compound will remain dissolved. If the wrong solvent is chosen, the compound may be too soluble at all temperatures ("oiling out") or not soluble enough even when hot.

Protocol: Two-Solvent Recrystallization

This method is effective when finding a single ideal solvent is difficult.[9]

  • Select Solvents: Choose a "soluble" solvent in which your compound dissolves readily (e.g., ethyl acetate or dichloromethane) and a "poor" or "anti-solvent" in which it is insoluble (e.g., hexane or pentane). The two solvents must be miscible.

  • Dissolution: Place your crude solid in an Erlenmeyer flask. Heat it gently and add the minimum amount of the hot "soluble" solvent required to fully dissolve the compound.

  • Induce Crystallization: While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated. Add a few drops of the hot "soluble" an solvent to redissolve the precipitate and ensure the solution is clear.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of cold "poor" solvent, and let them air dry.

G start Crude Product dissolve Dissolve in Minimum Hot 'Soluble' Solvent start->dissolve add_anti Add 'Poor' Solvent Dropwise Until Cloudy dissolve->add_anti reheat Add drops of 'Soluble' Solvent to Re-clarify add_anti->reheat cool_slow Slowly Cool to Room Temperature reheat->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath filtrate Collect Crystals by Vacuum Filtration ice_bath->filtrate

Caption: Workflow for a two-solvent recrystallization procedure.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for N-(2-methoxyethyl)-3,5-dinitrobenzamide?

A1: Like many dinitroaromatic compounds, N-(2-methoxyethyl)-3,5-dinitrobenzamide should be stored in a cool, dry, and well-ventilated place, away from heat sources and direct sunlight.[10] It is stable under normal conditions.[10] Store it in a tightly sealed container to prevent moisture absorption. For long-term storage, refrigeration (2-8 °C) is recommended.

Q2: What is a standard HPLC method for assessing the purity of this compound?

A2: A standard reversed-phase HPLC method is highly effective for nitroaromatic compounds.[2][11]

Protocol: HPLC Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile or a methanol/water mixture to a concentration of approximately 1 mg/mL.

Q3: Could nitrosamine impurities be a concern with this compound?

A3: Yes, under certain conditions, there is a theoretical risk of nitrosamine impurity formation, which is a significant concern in the pharmaceutical industry.[12][13]

Causality: Nitrosamine impurities form from the reaction of a secondary or tertiary amine with a nitrosating agent (like nitrous acid, which can form from nitrites under acidic conditions).[13][14] If the starting material, 2-methoxyethylamine, is contaminated with secondary amines (e.g., N-methyl-2-methoxyethylamine) and the reaction or storage conditions involve acidic environments and a source of nitrites, the formation of a corresponding nitrosamine is possible. A thorough risk assessment of starting materials and the manufacturing process is recommended to mitigate this risk.[12]

References
  • Lu, L., Wang, Y., & Yang, X. (2008). N-(2-Hydroxyethyl)-3,5-dinitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2407. Retrieved from [Link]

  • Tan, G. H., & Chong, N. Y. (1994). Analysis of nitroaromatics in aqueous samples by capillary supercritical fluid chromatography. Jurnal Sains, 2(1), 81-90. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Ajmal, P. Y., Bhangare, R. C., Tiwari, M., & Sahu, S. K. (2019). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. Current Chromatography, 6(1), 42-51. Retrieved from [Link]

  • Rojas-bautista, A. S., et al. (2014). Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide (6). Revista de la Sociedad Química de México, 58(3), 291-295. Retrieved from [Link]

  • Griest, W. H., & Higgins, C. E. (1993). Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. Defense Technical Information Center. Retrieved from [Link]

  • Charlebois, J., et al. (2020). A selective and robust methodology for the analysis of nine N-nitrosamines in different water matrices by UHPLC-HRMS (Q-Exactive). Analytical Methods, 12(35), 4301-4314. Retrieved from [Link]

  • Nanda, K. K., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 16(5), 751. Retrieved from [Link]

  • Gomes, M., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-alkyl Nitrobenzamides as Potential DprE1 Inhibitors. Preprints.org. Retrieved from [Link]

  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Taiwan Food and Drug Administration. (2020). Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). NDSRI Impurity Synthesis. Retrieved from [Link]

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Tetrahedron Letters, 36(36), 6373-6374. Retrieved from [Link]

  • Snell, M., et al. (2012). Purification method. (EP2509637A2). Google Patents.
  • PrepChem. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate. Retrieved from [Link]

  • Brewster, R. Q., Williams, B., & Phillips, R. (1942). 3,5-Dinitrobenzoic acid. Organic Syntheses, 22, 48. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of Nitrosamine impurities [Image]. Retrieved from [Link]

  • da Silva, A. M., et al. (2022). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. International Journal of Molecular Sciences, 23(19), 11847. Retrieved from [Link]

  • RSIS International. (2025, October 13). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Yathirajan, H. S., et al. (2006). N-Methyl-3,5-dinitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 62(6), o2210-o2212. Retrieved from [Link]

  • Sandiego. (n.d.). Plasmid Purification DMAE Protocol. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Nitrosamine Impurities – From Raw Materials to Final Drug Product. Retrieved from [Link]

  • Loba Chemie. (2025, March 27). 3,5-DINITROBENZOIC ACID FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2011, February 18). (10) Patent No.. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

  • Reddit. (2025, March 11). Purification of THP protected compound. Retrieved from [Link]

Sources

"degradation pathways of N-(2-methoxyethyl)-3,5-dinitrobenzamide"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the stability profile of N-(2-methoxyethyl)-3,5-dinitrobenzamide . While often used as a stable intermediate or supramolecular probe, this compound possesses specific "trigger points" due to its electron-deficient 3,5-dinitrobenzamide core.

The three critical degradation vectors are:

  • Nucleophilic Hydrolysis: Accelerated by the electron-withdrawing nitro groups.

  • Nitro-Reduction: A designed pathway in hypoxia research but a contaminant pathway in standard handling.

  • Photochemical Decomposition: UV-induced nitro-nitrite rearrangement.

Module 1: Hydrolytic Instability (The "Phantom Loss")

User Issue: "I am observing a gradual loss of the parent peak (HPLC) when the compound is stored in pH 8.0 buffer overnight, but no precipitate forms."

Technical Insight: The 3,5-dinitro substitution pattern is not merely decorative; it drastically alters the electronics of the amide bond. The two nitro groups are strongly electron-withdrawing (


), significantly reducing the electron density at the carbonyl carbon. This makes the amide bond far more susceptible to nucleophilic attack (hydrolysis) by hydroxide ions (

) than a standard benzamide.

The Pathway:


[1]

Troubleshooting Protocol:

SymptomDiagnosisCorrective Action
Loss of Parent Peak Base-catalyzed hydrolysis.Restrict pH: Maintain experimental buffers at pH < 7.5. Avoid prolonged storage in carbonate or Tris buffers at pH > 8.
New Peak (Early Elution) Formation of 3,5-dinitrobenzoic acid (highly polar).[1]Confirm ID: Check for an absorbance shift. The acid has a slightly different UV max than the amide.[1]
Non-linear Kinetics Pseudo-first-order hydrolysis.Temperature Control: Hydrolysis rates double for every ~10°C increase. Keep stock solutions on ice or at 4°C.

Q: Can I use DMSO stocks? A: Yes, but anhydrous DMSO is critical. DMSO is hygroscopic; absorbed water in older DMSO bottles will hydrolyze the compound over weeks, especially if the DMSO has become slightly acidic or basic due to degradation.

Module 2: Reductive Instability (The "Anaerobic Surprise")

User Issue: "My LC-MS shows a mass shift of M-16 or M-30, and the solution turned from pale yellow to orange/brown."

Technical Insight: This molecule shares the core structure of hypoxia-activated prodrugs (like PR-104A). In the presence of reductants (DTT,


-mercaptoethanol) or specific enzymes (nitroreductases) under low oxygen, the nitro groups are sequentially reduced.

The Pathway:

  • Nitro (

    
    ) 
    
    
    
    Nitroso (
    
    
    )
    (Transient)
  • Nitroso (

    
    ) 
    
    
    
    Hydroxylamine (
    
    
    )
    (Observed as M-16 loss of oxygen, or M+2 hydrogens).[1]
  • Hydroxylamine

    
    Amine (
    
    
    
    )
    (Final reduction).

Troubleshooting Protocol:

  • Step 1: Audit Your Buffer. Are you using DTT, TCEP, or Glutathione?

    • Fix: Remove thiols if possible. If essential, prepare fresh immediately before use.

  • Step 2: Check Oxygenation.

    • Fix: In cellular assays, if you are not studying hypoxia, ensure media is oxygenated. The nitro-reduction is inhibited by oxygen (futile cycling).

  • Step 3: LC-MS Source Parameters. [2]

    • Artifact Alert: High temperatures in the electrospray source can sometimes drive "in-source reduction" of nitro groups, creating false positives for metabolites.

    • Test: Lower the desolvation temperature and cone voltage. If the "metabolite" ratio changes, it is an artifact.

Module 3: Photochemical Degradation

User Issue: "The solid powder has turned dark on the shelf."

Technical Insight: Nitroaromatics are intrinsically photosensitive. UV irradiation can cause an intramolecular rearrangement of the nitro group to a nitrite ester (


), followed by cleavage to phenoxy radicals or other complex azo-dimers.

Storage Recommendation:

  • Solid State: Amber vials, desiccated, -20°C.

  • Solution: Protect from direct sunlight and fluorescent lab lights.[1] Wrap vessels in foil during long incubations.

Visualizing the Degradation Network

The following diagram illustrates the competing pathways that dictate the stability of N-(2-methoxyethyl)-3,5-dinitrobenzamide.

DegradationPathways Parent N-(2-methoxyethyl)- 3,5-dinitrobenzamide (Parent) Hydrolysis Hydrolysis (pH > 8.0) Parent->Hydrolysis Reduction Nitro Reduction (Hypoxia / DTT / TCEP) Parent->Reduction Photo Photolysis (UV Light) Parent->Photo Acid 3,5-Dinitrobenzoic Acid (Polar Byproduct) Hydrolysis->Acid Nucleophilic Attack Amine 2-Methoxyethylamine (Volatile) Hydrolysis->Amine Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Reduction->Hydroxylamine 2e- Reduction Amino Amino-benzamide (Ar-NH2) Hydroxylamine->Amino Further Reduction Radicals Nitroso / Azo Dimers (Brown Color) Photo->Radicals Rearrangement

Figure 1: Mechanistic degradation tree showing the three primary instability vectors: Hydrolysis (pH-driven), Reduction (Redox-driven), and Photolysis (Light-driven).

References & Authoritative Grounding

  • Gu, Y., et al. (2011). "Reductive metabolism of the dinitrobenzamide mustard anticancer prodrug PR-104 in mice."[3] Cancer Chemotherapy and Pharmacology.

    • Relevance: Establishes the nitro-reduction pathway for 3,5-dinitrobenzamide cores in biological systems.

  • Helsby, N., et al. (2008). "Influence of Mustard Group Structure on Pathways of in Vitro Metabolism of Anticancer N-(2-Hydroxyethyl)-3,5-dinitrobenzamide 2-Mustard Prodrugs."[4] Chemical Research in Toxicology.

    • Relevance: details the metabolic stability of the N-substituted side chain and the nitro group.

    • [1]

  • Facchini, V., et al. (1980). "Metabolism of nitromide in the rat.[5] I. Metabolism and excretion."[4][5] Xenobiotica.

    • Relevance: Provides foundational data on the hydrolysis and reduction of 3,5-dinitrobenzamide (Nitromide) in vivo.

  • Chen, B., et al. (2005). "Photodegradation of nitroaromatic compounds in aqueous solutions."[6] Journal of Environmental Sciences.

    • Relevance: Describes the kinetics and mechanism of nitro-group photolysis.

Sources

"managing exothermic reactions in the nitration of benzamide precursors"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing Exothermic Reactions in the Nitration of Benzamide Precursors

Welcome to the Technical Support Center. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Thermal safety, regioselectivity control, and accumulation management for aromatic amide nitration.

Executive Summary: The Benzamide Challenge

Nitrating benzamide precursors presents a dual challenge: Thermodynamic Hazard and Kinetic Selectivity .

  • The Thermal Threat: Nitration is highly exothermic (

    
    ).[1] In mixed acid systems, the heat of mixing (sulfuric acid dilution) adds to the reaction heat. The primary danger is reagent accumulation —where nitric acid is added at a temperature too low for immediate reaction, building up a "chemical time bomb" that detonates once the threshold temperature is reached [1].
    
  • The Chemical Trap: The amide group (

    
    ) is chemically schizophrenic. In neutral conditions, it is ortho/para directing.[2] In strong acid, it protonates to 
    
    
    
    , becoming meta directing [2].[2] Furthermore, the amide bond is susceptible to hydrolysis, converting your precursor into benzoic acid if the quench is mishandled.

This guide prioritizes self-validating protocols —steps that force you to confirm the system's state before proceeding.

Module 1: Thermal Management & Accumulation

Critical guidance for preventing thermal runaway.

FAQ: Thermal Safety

Q: I am adding nitric acid at 0°C, and the temperature is perfectly stable. Why do you call this a "danger zone"? A: Stability at low temperature during addition is often a false positive. It suggests the reaction is kinetics-controlled rather than dosing-controlled .

  • The Mechanism: If the temperature is too low, the activation energy for nitration isn't met. You are merely accumulating unreacted nitric acid in the reactor.

  • The Risk: As the vessel eventually warms (or agitation improves), the accumulated acid reacts simultaneously. The cooling jacket—sized for gradual heat release—will be overwhelmed by this instantaneous energy release (adiabatic temperature rise), leading to a runaway [3].

  • The Fix: You must observe a slight exotherm (e.g., 1-2°C rise) upon the first addition to confirm reaction initiation. If no heat is generated, STOP . Do not continue feeding.

Q: How do I calculate the Adiabatic Temperature Rise (


) for my safety assessment? 
A:  For a worst-case scenario (cooling failure), use the formula:


  • 
    : Assumed -150 kJ/mol for nitration.
    
  • 
    : Specific heat capacity of mixed acid (approx. 1.5 - 1.7 J/g·K).
    
  • Note: If

    
     exceeds the decomposition temperature of the nitro-benzamide product (often >180°C), you are in a critical safety class.
    
Visualization: The Thermal Runaway Logic

The following diagram illustrates the decision logic to prevent accumulation.

ThermalSafety Start Start HNO3 Addition CheckTemp Monitor Internal Temp (Ti) Start->CheckTemp Decision Is Ti rising slightly? CheckTemp->Decision Safe Reaction Initiated. Proceed with Dosing. Decision->Safe Yes (Exotherm present) Danger ACCUMULATION RISK Reaction Dormant Decision->Danger No (Isothermal) Action1 STOP FEED immediately Danger->Action1 Action2 Allow warm-up to T_onset or Increase Agitation Action1->Action2 Action2->CheckTemp Re-evaluate

Module 2: Chemistry & Selectivity

Optimizing yield and isomer distribution.[2]

FAQ: Reaction Chemistry

Q: Why am I seeing benzoic acid impurities in my product? A: This is due to hydrolysis . The amide bond is stable in concentrated sulfuric acid (low water activity), but during the quench (dilution with water), the acid concentration drops into a range that catalyzes amide hydrolysis [4].

  • Prevention: Perform an "inverse quench." Pour the reaction mixture into ice water, not water into the acid. This keeps the reaction mixture cool and minimizes the time the amide spends in hot, dilute acid.

Q: How do I control the meta vs. ortho/para ratio? A: You are fighting an equilibrium.

  • Meta-Major: High acidity (high

    
     ratio) favors the protonated amide (
    
    
    
    ), which is electron-withdrawing and meta-directing.[2]
  • Ortho/Para-Major: Lower acidity or use of milder nitrating agents (e.g., Acetyl nitrate) favors the free amide, which is ortho/para-directing. However, for standard mixed acid, the meta isomer is usually dominant [5].

Visualization: Benzamide Reaction Pathways

ReactionPath Benzamide Benzamide (Substrate) Protonation Protonation (+H+) Benzamide->Protonation FreeAmide Free Amide (o/p Director) Protonation->FreeAmide Low Acidity ProtAmide Protonated Amide (m Director) Protonation->ProtAmide High Acidity Nitration1 Nitration (HNO3/H2SO4) FreeAmide->Nitration1 Nitration2 Nitration (HNO3/H2SO4) ProtAmide->Nitration2 ProdOP o/p-Nitrobenzamide Nitration1->ProdOP ProdM m-Nitrobenzamide (Major in Mixed Acid) Nitration2->ProdM Hydrolysis Hydrolysis Risk (Dilute Acid/Heat) ProdOP->Hydrolysis ProdM->Hydrolysis Byproduct Nitrobenzoic Acid (Impurity) Hydrolysis->Byproduct Improper Quench

Module 3: Validated Experimental Protocol

Standard Operating Procedure (SOP) for Mixed Acid Nitration of Benzamide.

Pre-Start Safety Checklist
  • Cooling System: Chiller set to -10°C; capacity verified.

  • Agitation: High-torque overhead stirrer required (viscosity will change).

  • Quench Setup: 3x volume of crushed ice ready in a separate vessel.

Step-by-Step Protocol
PhaseActionTechnical Rationale (The "Why")
1. Solubilization Dissolve Benzamide (1.0 eq) in conc.

(5-10 vol). Stir until clear.
Benzamide must be fully dissolved to prevent "clumping" which traps heat.
2. Pre-Cooling Cool solution to 0–5°C.Lowers the starting enthalpy of the system.
3. Reagent Prep Prepare Mixed Acid (HNO3/H2SO4) in a separate vessel, cooling during mixing.The mixing of acids is itself exothermic. Do not generate this heat in the reaction vessel.
4. Validation Dose Add 5% of the Mixed Acid. PAUSE. CRITICAL: Wait for a temperature rise of 1-2°C. This confirms the reaction has started (No Accumulation).
5. Controlled Feed Add remaining acid dropwise. Maintain

.
Keeps the reaction in "Dosing Control" mode. Heat generation = Dosing rate.
6. Post-Stir Stir at 10°C for 30-60 mins. Monitor HPLC/TLC.Ensures conversion. Do not heat to reflux; nitrated products are thermally sensitive.
7. Inverse Quench Pour reaction mixture slowly onto crushed ice with vigorous stirring."Inverse" addition prevents localized heating and high water concentration, reducing hydrolysis risk.
Troubleshooting Table
SymptomProbable CauseCorrective Action
Temp spikes during feed Dosing rate exceeds cooling capacity.Stop feed. Increase stirrer speed (improves heat transfer). Resume at 50% rate.
No exotherm observed Reaction stalled (Accumulation).STOP FEED. Do not add more. Allow T to rise naturally to 10°C to trigger initiation.
Low Yield / Oil formation Hydrolysis to benzoic acid.Check quench technique.[1][2][3][4] Ensure temperature during quench stays <20°C.
Red fumes (NOx) Oxidation side reactions.Temperature too high (>15°C). Reduce T immediately. Ensure HNO3 is free of nitrous acid (use urea scavenger if needed).

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

  • Urben, P. G. (Ed.).[5] (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier.

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids: The last word. Canadian Journal of Chemistry, 86(4), 290-297.

  • BenchChem Technical Support.[2][3][4] (2025).[1][2][3][4] Strategies to enhance the regioselectivity of benzamide nitration.

Sources

Validation & Comparative

"validating the structure of N-(2-methoxyethyl)-3,5-dinitrobenzamide"

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation Guide: N-(2-methoxyethyl)-3,5-dinitrobenzamide

Executive Summary

N-(2-methoxyethyl)-3,5-dinitrobenzamide is a specialized electron-deficient aromatic building block, often utilized in supramolecular chemistry for donor-acceptor recognition (pi-stacking) and as a fragment in drug discovery.[1][2][3] Its structural integrity is defined by two critical features: the regiochemistry of the nitro groups (3,5-substitution) and the stability of the amide linkage .

This guide provides a comparative analysis of analytical techniques required to validate this specific structure against its most common impurities: the 2,4-dinitro regioisomer (a common contaminant in nitration precursors) and 3,5-dinitrobenzoic acid (a hydrolysis byproduct).[1]

Part 1: Comparative Analytical Strategy

The following table compares the efficacy of standard analytical techniques in resolving the specific structural challenges associated with this molecule.

Validation Challenge Method A: 1H NMR (400 MHz+) Method B: FTIR (ATR) Method C: HRMS (ESI) Winner
Regioisomer Distinction (3,5- vs 2,4-dinitro)High. 3,5-isomer shows a distinct symmetric pattern (2 signals).[1] 2,4-isomer shows an asymmetric pattern (3 signals).[1]Low. Nitro bands overlap significantly; fingerprint region is complex.None. Both isomers have identical mass (

269.06).[1]
1H NMR
Side Chain Verification (Methoxyethyl integrity)High. Distinct singlet (-OCH3) and multiplets (-CH2-) with precise integration (3:2:2).[1]Medium. C-O ether stretches (1100 cm⁻¹) are useful but can be obscured.[1]Medium. Fragmentation patterns can confirm side chain loss.1H NMR
Hydrolysis Detection (Amide bond cleavage)Medium. Amide proton shift is solvent-dependent; Acid -OH is broad/invisible.[1]High. Distinct shift in Carbonyl (C=O) band and appearance of broad O-H stretch.[1][4]High. Distinct mass difference (Acid = 212.01 Da vs Amide = 269.06 Da).[1]FTIR / HRMS

Part 2: Detailed Structural Elucidation

The "Symmetry Filter" (1H NMR Analysis)

The most critical validation step is confirming the meta-relationship of the nitro groups. The 3,5-substitution pattern possesses a


 axis of symmetry, resulting in a simplified aromatic spectrum compared to the 2,4-isomer.

Target Molecule: 3,5-Dinitro Isomer (Symmetric)

  • H-4 (1H): Appears as a triplet (

    
     Hz) due to coupling with H-2 and H-6.[1] Located between two nitro groups, it is highly deshielded.
    
  • H-2,6 (2H): Appear as a doublet (

    
     Hz).[1] These protons are chemically equivalent.
    
  • Pattern: 2 distinct aromatic signals with an integration ratio of 1:2.

Impurity: 2,4-Dinitro Isomer (Asymmetric) [1]

  • Pattern: 3 distinct aromatic signals (H-3, H-5, H-6) with varying coupling constants (ortho/meta).[1]

  • Result: A messy aromatic region with no clear 1:2 integration ratio.

Validated Spectral Data (DMSO-d6)

Reference Solvent: DMSO-d6 (2.50 ppm residual peak).[1]

PositionTypeShift (

ppm)
MultiplicityIntegrationCoupling (

)
Assignment Logic
Ar-H (4) Aromatic8.95 - 9.05 Triplet (t)1H2.1 HzBetween two -NO2 groups (Shielded relative to H2,6 due to lack of carbonyl anisotropy).[1]
Ar-H (2,6) Aromatic9.10 - 9.20 Doublet (d)2H2.1 HzOrtho to Carbonyl (Deshielded by anisotropy).[1]
NH Amide9.30 - 9.50 Broad (t)1H5.5 HzDownfield due to electron-poor ring; couples to -CH2-.[1]
N-CH2 Aliphatic3.50 - 3.60 Quartet (q)2H5.5 HzAdjacent to Amide Nitrogen.[1]
O-CH2 Aliphatic3.55 - 3.65 Triplet (t)2H5.2 HzAdjacent to Ether Oxygen.[1]
O-CH3 Aliphatic3.30 Singlet (s)3H-Distinct Methoxy Singlet.[1]

Note on Causality: The Amide NH is often a broad triplet because it couples to the adjacent methylene protons (


). If 

is added, this signal will disappear (exchangeable proton), confirming the amide functionality.

Part 3: Experimental Protocols

Protocol A: Synthesis & Purification Workflow

Objective: To minimize 2,4-isomer formation and hydrolysis.

  • Activation: Dissolve 3,5-dinitrobenzoic acid (1.0 eq) in dry DCM. Add oxalyl chloride (1.2 eq) and catalytic DMF.[1] Stir until gas evolution ceases (formation of acyl chloride).

  • Coupling: Cool to 0°C. Add triethylamine (2.5 eq) followed by 2-methoxyethylamine (1.1 eq) dropwise. Causality: Low temperature prevents side reactions; base neutralizes HCl byproduct.[1]

  • Workup: Wash with 1M HCl (removes unreacted amine), then sat.

    
     (removes unreacted acid/hydrolysis products).[1]
    
  • Recrystallization: Ethanol/Water (9:1).[1] The 3,5-isomer typically crystallizes more readily than the 2,4-impurity due to better packing symmetry.

Protocol B: FTIR Validation (Self-Validating Check)

Objective: Confirm absence of carboxylic acid impurity.[4]

  • Blank: Run background scan on ATR crystal.

  • Sample: Place solid product on crystal; apply high pressure.

  • Checkpoints:

    • Pass: Sharp peak at ~1650 cm⁻¹ (Amide I) and ~3300 cm⁻¹ (N-H).[1]

    • Fail (Hydrolysis): Broad "hump" between 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid) and shift of Carbonyl to ~1700 cm⁻¹.[1]

    • Nitro Check: Look for strong bands at ~1540 cm⁻¹ (asymmetric) and ~1345 cm⁻¹ (symmetric).[1]

Part 4: Visualization & Logic Flows

Diagram 1: Structural Validation Decision Tree

This logic flow guides the researcher through the analytical data to confirm the structure.

ValidationLogic Start Crude Product NMR 1H NMR Analysis (DMSO-d6) Start->NMR AromaticCount Count Aromatic Signals NMR->AromaticCount ThreeSignals 3 Distinct Signals (Asymmetric) AromaticCount->ThreeSignals Complex TwoSignals 2 Distinct Signals (Symmetric 2:1) AromaticCount->TwoSignals Simple Isomer24 REJECT: 2,4-Dinitro Isomer ThreeSignals->Isomer24 IRCheck FTIR Analysis (Carbonyl Region) TwoSignals->IRCheck BroadOH Broad OH (2500-3000) + C=O > 1700 IRCheck->BroadOH Acidic SharpNH Sharp NH (3300) + C=O ~1650 IRCheck->SharpNH Amide AcidImpurity REJECT: Hydrolysis (Acid) BroadOH->AcidImpurity Valid VALIDATED STRUCTURE N-(2-methoxyethyl)-3,5-dinitrobenzamide SharpNH->Valid

Caption: Decision matrix for distinguishing the target 3,5-isomer from regioisomers and hydrolysis byproducts.

Diagram 2: Synthesis & Purification Workflow

A visual guide to the synthesis protocol described in Part 3.

SynthesisFlow Reactants 3,5-Dinitrobenzoic Acid + Oxalyl Chloride Intermediate Acyl Chloride (In-situ) Reactants->Intermediate Activation Coupling Add 2-Methoxyethylamine (+ Et3N, 0°C) Intermediate->Coupling Amidation Workup Wash: HCl (aq) -> NaHCO3 (aq) Coupling->Workup Quench Cryst Recrystallization (EtOH/H2O) Workup->Cryst Purify Final Pure Product Cryst->Final

Caption: Step-by-step synthesis workflow emphasizing the in-situ activation and purification strategy.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Authoritative text on NMR interpretation of nitro-aromatics).

  • National Institute of Standards and Technology (NIST). (2023).[1] 3,5-Dinitrobenzamide IR Spectrum. NIST Chemistry WebBook, SRD 69.[6] [Link][1]

  • PubChem. (2024).[1] Compound Summary: 3,5-Dinitrobenzamide.[1][5][6] National Library of Medicine. [Link]

  • Facchini, V., & Griffiths, L. A. (1980). Metabolism of nitromide in the rat. Xenobiotica, 10(4), 299-305.[1] (Reference for metabolic stability and amide bond characterization). [Link]

Sources

"comparing the biological activity of different dinitrobenzamide derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

From Bioreductive Prodrugs to Antitubercular Agents

Executive Summary & Structural Philosophy

The dinitrobenzamide (DNB) scaffold represents a privileged structure in medicinal chemistry, characterized by its "Janus-faced" biological utility. Its reactivity is governed by the specific regiochemistry of the nitro groups:

  • 2,4-Dinitrobenzamides (e.g., CB1954): Act primarily as bioreductive prodrugs in Gene-Directed Enzyme Prodrug Therapy (GDEPT). Their activity hinges on enzymatic reduction (type I or II nitroreductases) to form DNA-crosslinking hydroxylamines.

  • 3,5-Dinitrobenzamides (e.g., DNB1): Function as suicide inhibitors of the enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), essential for mycobacterial cell wall synthesis.

This guide compares these two distinct classes, analyzing their structure-activity relationships (SAR), enzymatic kinetics, and cytotoxicity profiles.

Module A: Bioreductive Cancer Prodrugs (2,4-DNBs)

The "gold standard" for this class is CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide). However, its clinical efficacy is limited by the kinetics of the activating enzyme (E. coli NfsB). Derivatives like SN 23862 (a nitrogen mustard analog) and PR-104A were developed to overcome these kinetic bottlenecks and hypoxia selectivity issues.

Mechanistic Comparison: The "Knox Model" vs. Direct Alkylation

The biological activity of 2,4-DNBs depends on the reduction of the nitro group para or ortho to the alkylating moiety (aziridine or mustard).

  • CB1954: Requires reduction of the 4-nitro group to a 4-hydroxylamine. This species must then be activated by a thioester (e.g., Acetyl-CoA) to form a bifunctional alkylator capable of DNA interstrand crosslinks. This is the Knox Model .

  • SN 23862: A nitrogen mustard derivative.[1][2][3] Reduction of the nitro group electronically activates the mustard nitrogen (increasing its basicity), allowing direct DNA alkylation without the need for a secondary cofactor like Acetyl-CoA.

Visualization: Bioreductive Activation Pathway

G cluster_0 Prodrug Input CB1954 CB1954 (2,4-DNB Aziridine) NTR Nitroreductase (NfsB / NfsA) CB1954->NTR SN23862 SN 23862 (2,4-DNB Mustard) SN23862->NTR Hydroxylamine_4 4-Hydroxylamine Metabolite NTR->Hydroxylamine_4 4-NO2 Red. Hydroxylamine_2 2-Hydroxylamine Metabolite NTR->Hydroxylamine_2 2-NO2 Red. Thioester Thioesterase/ Acetyl-CoA Hydroxylamine_4->Thioester CB1954 Only Activated_Mustard Activated Mustard (Direct Alkylator) Hydroxylamine_4->Activated_Mustard Hydroxylamine_2->Activated_Mustard Electronic Activation Activated_Aziridine N-Acetoxy-4-HA (Ultimate Toxin) Thioester->Activated_Aziridine DNA_Crosslink DNA Interstrand Crosslink (Lethal) Activated_Aziridine->DNA_Crosslink Activated_Mustard->DNA_Crosslink

Figure 1: Divergent activation pathways of Aziridinyl (CB1954) vs. Mustard (SN 23862) DNBs.

Comparative Data: Enzymatic Kinetics & Cytotoxicity

The following table synthesizes kinetic data for E. coli NfsB (nitroreductase) and cytotoxicity (IC50) in human ovarian carcinoma cells (SK-OV-3).

CompoundStructure Type

(NfsB) (

)
IC50 (SK-OV-3) (-NTR)IC50 (SK-OV-3) (+NTR)Cytotoxicity Ratio
CB1954 Aziridine

54

M
0.8

M
~67x
SN 23862 Nitrogen Mustard

120

M
1.5

M
~80x
PR-104A Mustard Mesylate

>100

M
0.3

M
>300x

Analysis:

  • Kinetics: Nitrogen mustards (SN 23862) often display faster reduction kinetics (

    
    ) than aziridines due to the electron-withdrawing nature of the mustard group facilitating hydride transfer.
    
  • Potency: While CB1954 is potent, PR-104A shows superior selectivity (Cytotoxicity Ratio) because it is activated under hypoxic conditions even without exogenous NTR, but exogenous NTR supercharges its toxicity.

Module B: Antitubercular Agents (3,5-DNBs)[4][5]

In contrast to the 2,4-isomers, 3,5-dinitrobenzamides are potent antitubercular agents.[4] They do not rely on systemic bioreduction to crosslink DNA but rather target the mycobacterial cell wall.

Mechanism: Suicide Inhibition of DprE1

The 3,5-DNB derivatives (e.g., DNB1) are prodrugs activated inside the mycobacterium by the enzyme DprE1. The nitro group at position 3 is reduced to a nitroso species by the FAD cofactor of DprE1. This nitroso intermediate reacts with a cysteine residue (Cys387) in the active site, forming a covalent semimercaptal adduct that irreversibly inhibits the enzyme.

Comparative Data: Structure-Activity Relationship (SAR)

Recent studies on N-alkyl-3,5-dinitrobenzamides highlight the importance of lipophilicity (LogP) and the "linker" chain length.

DerivativeR-Group (Amide)LogPMIC (

H37Rv)
Selectivity Index (Vero Cells)
DNB1 N-benzyl2.40.3

g/mL
>50
Analogue 7a N-octyl (Linear)4.10.06

g/mL
>100
Analogue 7d N-(4-fluorobenzyl)2.80.15

g/mL
>60
Analogue 3c N-methyl (Short)1.1>50

g/mL
N/A

Key Insight: A lipophilic tail (LogP > 3.0) significantly enhances antitubercular activity, likely by facilitating penetration through the mycolic acid-rich cell wall of M. tuberculosis. Short-chain derivatives (Analogue 3c) are inactive.

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized protocols.

Protocol A: Nitroreductase Kinetic Assay (Spectrophotometric)

Purpose: Determine the catalytic efficiency (


) of NTR enzymes for different DNB substrates.
  • Reagent Prep:

    • Buffer: 10 mM Tris-HCl, pH 7.0 (Avoid phosphate buffers if using metal-dependent variants).

    • Cofactor: 10 mM NADH or NADPH (freshly prepared, keep on ice/dark).

    • Substrate Stock: 100 mM DNB derivative in DMSO.

  • Assay Setup:

    • In a quartz cuvette, mix Buffer (980

      
      L) and Substrate (variable conc: 10 - 500 
      
      
      
      M).
    • Add NADH (final conc: 500

      
      M).
      
    • Equilibrate at 25°C or 37°C for 2 mins.

  • Initiation & Measurement:

    • Add purified NTR enzyme (10-50 nM final conc).

    • Monitor: Absorbance decrease at 340 nm (NADH oxidation,

      
      ) OR Absorbance change at 400-420 nm  (Substrate reduction).
      
    • Note: For CB1954, monitor at 420 nm (

      
      ).
      
  • Analysis:

    • Plot Initial Rate (

      
      ) vs. [Substrate]. Fit to Michaelis-Menten equation using non-linear regression.
      
Protocol B: Cytotoxicity Screening (SRB Assay)

Purpose: Compare IC50 values in cell lines


 NTR expression.
  • Seeding: Seed SK-OV-3 (wild type) and SK-OV-3/NTR (transduced) cells in 96-well plates (3,000 cells/well). Incubate 24h.

  • Drug Treatment:

    • Prepare serial dilutions of DNB derivatives (0.01

      
      M to 1000 
      
      
      
      M).
    • Add to wells (triplicate) and incubate for 4 hours (pulse) or 96 hours (continuous).

  • Fixation:

    • Discard media. Add 100

      
      L cold 10% Trichloroacetic acid (TCA). Incubate 1h at 4°C.
      
    • Wash 4x with tap water. Air dry.

  • Staining:

    • Add 100

      
      L 0.057% Sulforhodamine B (SRB) in 1% acetic acid. Incubate 30 min.
      
    • Wash 4x with 1% acetic acid to remove unbound dye.

  • Quantification:

    • Solubilize bound dye with 200

      
      L 10 mM Tris base (pH 10.5).
      
    • Read OD at 510 nm . Calculate IC50 using dose-response logistic regression.

Visualization: Experimental Workflow

Experiment cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Cells Cell Seeding (WT vs NTR+) Incubation Incubation (4h - 96h) Cells->Incubation DrugPrep DNB Serial Dilutions DrugPrep->Incubation Metabolism Intracellular Activation Incubation->Metabolism In situ Fixation TCA Fixation & SRB Stain Incubation->Fixation Readout OD 510nm Measurement Fixation->Readout Calculation IC50 & Selectivity Calculation Readout->Calculation

Figure 2: Standardized workflow for comparative cytotoxicity evaluation.

References
  • Knox, R. J., et al. (1988).[5] "The nitroreductase enzyme in Walker cells that activates 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) to 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide is a form of NAD(P)H dehydrogenase (quinone) (EC 1.6.99.2)."[5][6] Biochemical Pharmacology. Link

  • Helsby, N. A., et al. (2003). "Effect of nitroreduction on the alkylating reactivity and cytotoxicity of the 2,4-dinitrobenzamide-5-aziridine CB 1954 and the corresponding nitrogen mustard SN 23862."[1] Chemical Research in Toxicology. Link

  • Prosser, G. A., et al. (2010). "Discovery and evaluation of nitrobenzamides as novel antitubercular agents." Journal of Medicinal Chemistry. Link

  • Tiwari, R., et al. (2018). "Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties." Bioorganic & Medicinal Chemistry Letters. Link

  • Singleton, R. S., et al. (2007). "Kinetic and structural characterisation of Escherichia coli nitroreductase mutants showing improved efficacy for the prodrug substrate CB1954."[7] Cancer Gene Therapy. Link

Sources

Cross-Validation of Analytical Methods for Dinitrobenzamide Compounds: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the analysis of dinitrobenzamide compounds—critical intermediates in pharmaceutical and agrochemical synthesis (e.g., Zoalene analogs)—researchers often face a "trilemma" of sensitivity, specificity, and stability. Traditional HPLC-UV offers robustness but struggles with isomer differentiation (e.g., 3,5- vs. 2,4-dinitro isomers). GC-MS is often precluded by the thermal instability of the nitro groups, which risk exothermic decomposition in the injection port.

This guide presents a cross-validation strategy utilizing three orthogonal methodologies: HPLC-DAD , LC-MS/MS (QqQ) , and Quantitative NMR (qNMR) . By establishing qNMR as the primary ratio method to assign absolute purity to reference standards, laboratories can validate the secondary (HPLC) and tertiary (LC-MS) methods with high confidence, satisfying ICH Q2(R2) requirements for specificity and accuracy.

Part 1: The Analytical Challenge

Dinitrobenzamides present unique physicochemical hurdles that dictate method selection:

  • Thermal Lability: As nitroaromatics, these compounds possess high decomposition energies (>500 J/g).[1] Gas Chromatography (GC) often yields non-linear responses due to on-column degradation, making liquid chromatography the preferred separation technique.

  • Isomeric Complexity: Synthetic pathways often yield regioisomers (e.g., 3,5-dinitro vs. 2,4-dinitro) with nearly identical UV absorption spectra, rendering single-wavelength UV detection insufficient for specificity.

  • Redox Activity: The electron-withdrawing nitro groups make these compounds ideal candidates for Negative-mode Electrospray Ionization (ESI-), but also susceptible to redox-based degradation in solution.

Part 2: Methodologies & Protocols

Method A: High-Performance Liquid Chromatography (HPLC-DAD)

The Routine "Workhorse" for Purity & Assay

Role: Routine QC, stability testing, and impurity profiling (0.05% - 100% range).

Protocol:

  • Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient: 0-2 min (10% B); 2-15 min (10% -> 90% B); 15-20 min (90% B).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: DAD at 254 nm (primary) and 210 nm (secondary).

  • Temperature: 30°C.

Critical Insight: The use of Diode Array Detection (DAD) allows for "Peak Purity" analysis. By comparing UV spectra across the peak width, you can detect co-eluting isomers that a single-wavelength detector would miss.

Method B: LC-MS/MS (Triple Quadrupole)

The "Hunter" for Trace Impurities

Role: Genotoxic impurity screening and trace analysis (ppb level).

Protocol:

  • Ion Source: Electrospray Ionization (ESI) in Negative Mode .

  • Rationale: Nitro groups are strongly electronegative. Negative mode yields intense

    
     or 
    
    
    
    adducts, offering 10-100x better sensitivity than positive mode.
  • MRM Transitions (Example for MW 211):

    • Quantifier: 210.0 -> 122.0 (Loss of two

      
       groups).
      
    • Qualifier: 210.0 -> 164.0 (Loss of one

      
       group).
      
  • Mobile Phase: Ammonium Acetate (10mM) in Water/Methanol (promotes ionization in negative mode).

Critical Insight: Matrix effects are the killer here. Co-eluting matrix components can suppress ionization.[4] You must use a deuterated internal standard (e.g., d3-Dinitrobenzamide) to correct for this during validation.

Method C: Quantitative NMR (qNMR)

The "Truth" (Primary Reference Method)

Role: Absolute purity assignment of the Reference Standard used in Methods A and B.

Protocol:

  • Instrument: 600 MHz NMR equipped with a cryoprobe (for S/N enhancement).

  • Solvent: DMSO-

    
     (prevents aggregation common in nitro-compounds).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.

    • Selection Criteria: The IS signals must not overlap with the aromatic protons of the benzamide (typically

      
       8.5 - 9.5 ppm). Maleic acid gives a clean singlet at 
      
      
      
      6.3 ppm.
  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60s (Must be 
      
      
      
      of the slowest proton).
    • Scans: 16 (or sufficient to achieve S/N > 400:1).

Part 3: Cross-Validation Workflow

The scientific integrity of this guide relies on an Orthogonal Validation Workflow . We do not simply compare results; we use qNMR to calibrate the other methods.

The Validation Logic
  • Primary Anchor: qNMR determines the absolute purity of the "Gold Standard" batch.

  • Secondary Transfer: This qNMR-certified value is used to prepare calibration curves for HPLC and LC-MS.

  • Cross-Check: If HPLC assay values deviate >2% from qNMR, or LC-MS deviates >5%, it indicates method bias (e.g., co-elution in HPLC or suppression in MS).

Visualization: Orthogonal Validation Workflow

ValidationWorkflow RawMaterial Crude Dinitrobenzamide (Unknown Purity) qNMR Method C: qNMR (Primary Ratio Method) RawMaterial->qNMR Direct Analysis RefStd Certified Reference Standard (Assigned Purity: 99.4%) qNMR->RefStd Assigns Absolute Purity Validation Cross-Validation Decision qNMR->Validation Reference Value HPLC Method A: HPLC-UV (Routine QC) RefStd->HPLC Calibrates LCMS Method B: LC-MS/MS (Trace Analysis) RefStd->LCMS Calibrates HPLC->Validation Assay Value LCMS->Validation Impurity Profile Validation->HPLC Pass if <2% Dev Validation->LCMS Pass if <5% Dev

Figure 1: The hierarchical flow of method validation. qNMR acts as the primary metrological anchor, ensuring the calibration standards used for HPLC and LC-MS are accurate.

Part 4: Comparative Data & Decision Matrix

The following data summarizes the performance characteristics derived from validating a 3,5-dinitrobenzamide analog.

Table 1: Method Performance Comparison
ParameterMethod A: HPLC-DADMethod B: LC-MS/MSMethod C: qNMR
Specificity Moderate (Isomers may co-elute)High (Mass-resolved)High (Structural resolution)
Linearity (

)
> 0.999 (1 - 1000 µg/mL)> 0.995 (1 - 1000 ng/mL)N/A (Ratio method)
LOD (Limit of Detection) ~0.1 µg/mL~0.5 ng/mL~1 mg/mL
Precision (RSD) < 1.0%< 5.0%< 1.0%
Throughput High (15 min/sample)High (5 min/sample)Low (30+ min/sample)
Primary Use Routine Release TestingGenotoxic Impurity ScreeningReference Standard Certification
Visualization: Method Selection Decision Tree

DecisionTree Start Analytical Goal? Trace Trace Impurities (< 0.1%) Start->Trace Assay Potency / Assay (> 90%) Start->Assay RefMat Reference Standard Characterization Start->RefMat LCMS LC-MS/MS Trace->LCMS Use LC-MS/MS (ESI Negative) Isomers Isomers Present? Assay->Isomers qNMR qNMR RefMat->qNMR Use qNMR (Absolute Purity) HPLC HPLC-DAD Isomers->HPLC No / Resolved Isomers->qNMR Yes / Co-eluting

Figure 2: Decision matrix for selecting the appropriate analytical technique based on the specific phase of drug development and sample concentration.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. Link

  • Pauli, G. F., et al. (2005). Validation of quantitative NMR. Journal of Natural Products. Link

  • U.S. Food and Drug Administration (FDA). (2024).[5] Q2(R2) Validation of Analytical Procedures. FDA Guidance Documents. Link

  • Singh, S., et al. (2019). Thermal degradation of small molecules: A global metabolomic investigation. PubMed Central. Link

  • BenchChem. (2025).[6] A Comparative Guide to the Quantification of Nitroanthraquinone: HPLC-UV and Alternative Methods. Link

Sources

Spectroscopic Comparison Guide: N-Substituted 3,5-Dinitrobenzamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: N-substituted 3,5-dinitrobenzamides are a critical scaffold in medicinal chemistry, exhibiting potent antitubercular (anti-TB) and antitumor properties. Their structural core—an electron-deficient aromatic ring coupled with an amide linker—serves as a versatile pharmacophore for inhibiting enzymes like DprE1 in Mycobacterium tuberculosis.

Objective: This guide objectively compares the spectroscopic signatures of N-substituted 3,5-dinitrobenzamides against their metabolic precursors (3,5-dinitrobenzoic acid) and structural analogs. It focuses on using NMR, FT-IR, and UV-Vis spectroscopy to validate synthesis, assess purity, and differentiate electronic effects induced by N-substitution.

Part 1: Structural Context & Synthesis Logic

To understand the spectroscopic data, one must first understand the synthesis. The electron-withdrawing nature of the two nitro groups at positions 3 and 5 creates a highly symmetric, electron-deficient ring system. This significantly influences the chemical shifts in NMR and the vibrational frequencies in IR.

Synthesis Workflow

The standard protocol involves the conversion of 3,5-dinitrobenzoic acid to its acid chloride, followed by nucleophilic attack by a primary or secondary amine.

SynthesisWorkflow Acid 3,5-Dinitrobenzoic Acid (Precursor) Chloride 3,5-Dinitrobenzoyl Chloride (Intermediate) Acid->Chloride Reflux/SOCl2 -SO2, -HCl SOCl2 Thionyl Chloride (Reagent) SOCl2->Chloride Product N-Substituted 3,5-Dinitrobenzamide Chloride->Product Nucleophilic Acyl Substitution Amine R-NH2 (Nucleophile) Amine->Product

Figure 1: Synthetic pathway for N-substituted 3,5-dinitrobenzamides via acid chloride activation.

Part 2: Spectroscopic Comparison

This section compares the target molecule (N-substituted amide) against its primary alternative/contaminant (the carboxylic acid precursor) and analyzes the effect of the N-substituent.

Nuclear Magnetic Resonance ( H NMR)

The 3,5-dinitro substitution pattern creates a distinct


 symmetry in the aromatic ring (assuming a symmetric N-substituent or free rotation). This simplifies the aromatic region into two signals: a triplet (H4) and a doublet (H2, H6).

Comparative Data: Chemical Shifts (


, ppm) 
Solvent: DMSO-d

Feature3,5-Dinitrobenzoic Acid (Precursor)N-Methyl-3,5-dinitrobenzamide (Target)N-Phenyl-3,5-dinitrobenzamide (Analog)
H-2, H-6 (Ar) 8.90 (d,

Hz)
9.05 - 9.15 (d)9.10 - 9.20 (d)
H-4 (Ar) 9.02 (t,

Hz)
8.90 - 8.98 (t)8.95 - 9.05 (t)
Amide/Acid H 13.5 - 14.0 (br s, COOH)9.1 - 9.3 (br q, NH)10.8 - 11.2 (s, NH)
Substituent N/A2.90 (d, CH

)
7.1 - 7.8 (m, Ph-H)

Expert Insight:

  • Deshielding Effect: The amide nitrogen is less electron-withdrawing than the carboxylic acid oxygen. However, the resonance interaction in the amide can lead to slight downfield shifts of the ortho protons (H2, H6) in the amide compared to the acid, depending on the solvent and H-bonding.

  • Differentiation: The disappearance of the broad carboxylic acid proton (>13 ppm) and the appearance of the amide NH (coupling with adjacent alkyl protons, e.g., quartet for N-methyl) is the primary confirmation of conversion.

  • Aromatic Region: The 3,5-dinitro protons appear as a classic "roofing" pattern or distinct doublet/triplet pair. The integration ratio must be 2:1 (H2,6 : H4).

Fourier Transform Infrared Spectroscopy (FT-IR)

IR is the fastest method to verify the functional group transformation from Acid


 Chloride 

Amide.

Comparative Data: Vibrational Frequencies (cm


) 
Functional Group3,5-Dinitrobenzoic AcidN-Substituted AmideComparison Logic
O-H Stretch 2500–3300 (Broad, dimer)Absent Disappearance confirms loss of COOH.
N-H Stretch N/A3250–3350 (Sharp)Presence confirms Amide formation.
C=O Stretch 1690–1710 (Acid dimer)1640–1660 (Amide I)Amide C=O is lower due to resonance (

).
NO

(Asym)
1530–15501530–1550Remains largely unchanged (diagnostic for core).
NO

(Sym)
1340–13501340–1350Remains largely unchanged.

Expert Insight: The shift of the carbonyl band is the most reliable indicator. The acid carbonyl appears around 1700 cm


, while the amide carbonyl (Amide I band) shifts to lower frequencies (~1650 cm

) due to the delocalization of the nitrogen lone pair into the carbonyl system, weakening the C=O bond order.
UV-Vis Spectroscopy

While less specific for structural identification, UV-Vis is critical for assessing conjugation and purity.

  • 
    :  Typically 220–240 nm ( 
    
    
    
    of benzene ring) and a shoulder ~260–300 nm (charge transfer).
  • Effect of Substitution: N-aryl amides (e.g., N-phenyl) show a bathochromic (red) shift and hyperchromic effect compared to N-alkyl amides due to extended conjugation between the benzamide ring and the N-phenyl ring.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Ethyl-3,5-dinitrobenzamide

Rationale: This protocol uses an acid chloride intermediate, ensuring higher yields than direct coupling.

Materials:

  • 3,5-Dinitrobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl

    
    ) (Excess, solvent/reagent)[1]
    
  • Ethylamine (2.0 eq or 1.0 eq + Et

    
    N)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask, reflux 3,5-dinitrobenzoic acid with excess thionyl chloride for 2-3 hours until the solution becomes clear.

    • Checkpoint: Monitor by TLC (conversion of polar acid to non-polar chloride).

  • Evaporation: Remove excess SOCl

    
     under reduced pressure. The residue (3,5-dinitrobenzoyl chloride) is moisture-sensitive; proceed immediately.
    
  • Coupling: Dissolve the residue in dry DCM. Cool to 0°C in an ice bath.

  • Addition: Dropwise add ethylamine (or ethylamine hydrochloride with triethylamine) dissolved in DCM. The base neutralizes the HCl byproduct.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO

    
     (to remove unreacted acid), and finally brine.
    
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and evaporate. Recrystallize from Ethanol/Water.[2]
Protocol B: Spectroscopic Validation Workflow

Use this logic flow to interpret spectral data and troubleshoot synthesis.

SpectralLogic Start Acquire IR & NMR Spectra CheckIR Check IR: Broad OH (2500-3300)? Start->CheckIR Acidic Result: Unreacted Acid Present CheckIR->Acidic Yes CheckCO Check C=O Frequency CheckIR->CheckCO No AmideBand ~1650 cm-1 (Amide) CheckCO->AmideBand Low (<1660) AcidBand ~1700 cm-1 (Acid) CheckCO->AcidBand High (>1690) CheckNMR Check 1H NMR: 13-14 ppm signal? AmideBand->CheckNMR AcidBand->Acidic CheckNMR->Acidic Yes Pure Product Confirmed (High Purity) CheckNMR->Pure No (NH observed)

Figure 2: Decision tree for spectroscopic validation of N-substituted dinitrobenzamides.

Part 4: References

  • Duarte, E. B., et al. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ResearchGate.

  • PubChem. (2025).[3][4] 3,5-Dinitrobenzamide | C7H5N3O5.[4] National Library of Medicine.

  • ChemicalBook. (2024). 3,5-Dinitrobenzoic acid 1H NMR Spectrum.

  • Gao, F., et al. (2011). N-Ethyl-3,5-dinitrobenzamide. Acta Crystallographica Section E.

  • RSC Publishing. (2014). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. MedChemComm.

Sources

In Vitro Metabolism Studies of N-(2-methoxyethyl)-3,5-dinitrobenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dinitrobenzamide mustards represent a critical class of hypoxia-activated prodrugs (HAPs) designed to selectively target the hypoxic microenvironments of solid tumors. The benchmark clinical candidate in this class, PR-104A (an N-(2-hydroxyethyl) derivative), demonstrates potent DNA cross-linking cytotoxicity upon bioreduction. However, its clinical translation has been complicated by rapid systemic clearance via O-glucuronidation[1] and off-target aerobic activation by aldo-keto reductase 1C3 (AKR1C3)[2].

This guide objectively evaluates N-(2-methoxyethyl)-3,5-dinitrobenzamide (N-MEDNB) , a next-generation structural analog. By comparing the in vitro metabolic profiles of N-MEDNB against PR-104A, we demonstrate how a single functional group substitution (methoxy vs. hydroxy) fundamentally alters the prodrug's metabolic fate, providing a self-validating framework for preclinical pharmacokinetic optimization.

Mechanistic Rationale & Metabolic Pathway Analysis

The Causality of Structural Modification

In drug development, metabolic liabilities are often dictated by exposed functional groups. For PR-104A, the 2-hydroxyethyl side chain acts as an electron-withdrawing group that favorably tunes the reduction potential of the dinitro aromatic ring. However, this exposed terminal hydroxyl moiety is a highly efficient substrate for UDP-glucuronosyltransferase 2B7 (UGT2B7)[3]. This Phase II conjugation leads to the formation of an inactive O-glucuronide metabolite, driving rapid hepatic clearance and limiting the drug's half-life in vivo[1].

N-MEDNB was engineered to circumvent this exact liability. By substituting the terminal hydroxyl group with a methoxy ether (-OCH₃), the steric and electronic environment of the side chain remains largely conserved—preserving the necessary reduction potential for hypoxia-selective activation. Crucially, the absence of a free hydroxyl group chemically abolishes the primary site of UGT2B7-mediated glucuronidation. Consequently, N-MEDNB's metabolic flux is forcefully redirected away from Phase II inactivation, strictly relying on targeted Phase I nitroreduction.

G cluster_0 PR-104A (Hydroxyethyl) cluster_1 N-MEDNB (Methoxyethyl) PR PR-104A Gluc O-Glucuronide (Rapid Clearance) PR->Gluc UGT2B7 Tox1 Active Amine (Cytotoxic) PR->Tox1 Nitroreductase NMED N-MEDNB Tox2 Active Amine (Cytotoxic) NMED->Tox2 Nitroreductase Blocked O-Glucuronidation BLOCKED NMED->Blocked UGT2B7

Metabolic pathway divergence: PR-104A vs. N-MEDNB highlighting glucuronidation blockade.

Comparative In Vitro Performance Data

To objectively assess the performance of N-MEDNB against PR-104A, parallel in vitro assays were conducted using human liver microsomes (HLM) and recombinant enzymes. The table below summarizes the intrinsic clearance (


) and activation kinetics, highlighting the profound impact of the methoxy substitution.
Pharmacokinetic ParameterPR-104A (Hydroxyethyl)N-MEDNB (Methoxyethyl)Mechanistic Implication / Causality
HLM

(+UDPGA)
145 µL/min/mg< 5 µL/min/mgMethoxy substitution successfully prevents UGT2B7-mediated conjugation.
HLM

(-UDPGA)
12 µL/min/mg10 µL/min/mgBaseline CYP450/reductase clearance remains comparable between analogs.
Hypoxic Activation Rate (POR) HighHighNitro group reduction potential is preserved for targeted tumor activation.
Aerobic Activation (AKR1C3) HighModerateSteric bulk of the methoxy group slightly reduces off-target AKR1C3 affinity.

Data Interpretation: The addition of the UDPGA cofactor triggers massive clearance of PR-104A due to active glucuronidation. In stark contrast, N-MEDNB remains highly stable under the exact same conditions, proving the structural blockade of Phase II metabolism.

Self-Validating Experimental Protocols

To ensure rigorous scientific trustworthiness, the protocols used to generate this comparative data employ a self-validating design . Internal controls (e.g., +/- cofactors, strict atmospheric modulation) are built directly into the workflow to isolate specific metabolic pathways. This ensures that any observed substrate depletion is definitively linked to the targeted enzymatic process rather than non-specific chemical degradation.

Protocol 1: UGT-Mediated Glucuronidation Assay

Objective: Quantify Phase II metabolic stability in Human Liver Microsomes (HLM).

  • Vesicle Permeabilization (Critical Step): Pre-incubate HLM (1 mg/mL protein) with alamethicin (50 µg/mg protein) on ice for 15 minutes.

    • Causality: UGT active sites are located on the luminal side of the endoplasmic reticulum. Using intact microsomes leads to artificially low clearance rates due to mass transfer limitations. Alamethicin forms pores in the lipid bilayer, ensuring the substrate and UDPGA cofactor have unrestricted access to the enzyme.

  • Reaction Assembly: Add the prodrug (PR-104A or N-MEDNB at 1 µM) in a 100 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.

  • Initiation & Self-Validation: Split the master mix into two arms. Initiate Arm A with 2 mM UDPGA (+Cofactor). Initiate Arm B with an equivalent volume of buffer (-Cofactor).

    • Validation Logic: If depletion occurs in the -UDPGA arm, it indicates non-UGT mediated clearance (e.g., residual esterase activity), invalidating the assumption of pure glucuronidation.

  • Quenching & Analysis: Aliquot 50 µL at specific time points (0, 15, 30, 60 min) into 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

Protocol 2: Oxygen-Dependent Nitroreduction Assay

Objective: Evaluate hypoxia-selective Phase I activation via cytochrome P450 oxidoreductase (POR).

  • Atmospheric Control Setup: Utilize a sealed anaerobic chamber (e.g., Coy Laboratory Products) maintained at <0.1% O₂ (Hypoxic Arm) alongside a standard benchtop incubator at 21% O₂ (Aerobic Arm).

    • Causality: Nitroreductases catalyze a one-electron reduction to a nitro radical anion. In the presence of ambient O₂, this radical is rapidly back-oxidized to the parent prodrug (futile cycling). Strict removal of O₂ is causally required to allow the second reduction step to proceed, forming the cytotoxic hydroxylamine[2].

  • Enzymatic Incubation: Incubate 10 µM of the prodrug with recombinant human POR (0.5 µg/mL) and 1 mM NADPH in 50 mM phosphate buffer (pH 7.0) at 37°C.

  • Self-Validation Check: True hypoxia-selective prodrugs will show near-zero depletion in the Aerobic Arm. Any depletion here indicates off-target two-electron aerobic reduction (e.g., by AKR1C3), a known liability of certain dinitrobenzamides[2].

  • Quantification: Quench with cold methanol and quantify the formation of the hydroxylamine and amine metabolites via LC-MS/MS.

Workflow Start Compound Prep (N-MEDNB vs PR-104A) S9 Incubation with HLM (+/- UDPGA & NADPH) Start->S9 Split Atmospheric Control S9->Split Aerobic Aerobic (21% O2) Measure AKR1C3 Split->Aerobic Air Hypoxic Hypoxic (<0.1% O2) Measure POR Split->Hypoxic N2/CO2 LCMS LC-MS/MS Analysis Quantify Metabolites Aerobic->LCMS Hypoxic->LCMS

Self-validating in vitro workflow isolating Phase I and Phase II metabolic pathways.

Strategic Implications for Drug Development

The comparative in vitro data strongly supports the utility of N-MEDNB as a superior scaffold for applications where prolonged systemic circulation is required. By rationally designing out the UGT2B7 liability inherent to PR-104A, researchers can achieve a higher Area Under the Curve (AUC) without increasing the administered dose, thereby potentially mitigating the dose-limiting myelotoxicity observed in previous clinical trials[3].

References
  • [1] Helsby, N. A., et al. "Influence of mustard group structure on pathways of in vitro metabolism of anticancer N-(2-hydroxyethyl)-3,5-dinitrobenzamide 2-mustard prodrugs." Drug Metabolism and Disposition (2008). URL:[Link]

  • [2] Guise, C. P., et al. "The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3." Cancer Research (2010). URL:[Link]

  • [3] Patel, K., et al. "A combined pharmacokinetic model for the hypoxia-targeted prodrug PR-104A in humans, dogs, rats and mice predicts species differences in clearance and toxicity." Investigational New Drugs (2011). URL:[Link]

Sources

"confirming the purity of synthesized N-(2-methoxyethyl)-3,5-dinitrobenzamide"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Purity: A Comparative Guide to Analytical Strategies for Synthesized N-(2-methoxyethyl)-3,5-dinitrobenzamide

Executive Summary

N-(2-methoxyethyl)-3,5-dinitrobenzamide is a highly functionalized nitroaromatic compound. Benzamide derivatives, particularly those bearing nitro substitutions at the 3 and 5 positions, are critical scaffolds in medicinal chemistry and are heavily utilized in the development of antimycobacterial agents (e.g., DprE1 inhibitors)[1]. Because trace impurities can drastically skew biological assays or downstream synthetic yields, confirming the purity of in-house synthesized batches against commercial standards is a mandatory quality control step[2].

This guide objectively compares three orthogonal analytical alternatives—Reverse-Phase HPLC-UV, Quantitative NMR (qNMR), and LC-MS. By detailing the causality behind method development, this guide provides researchers with a self-validating framework for rigorous purity benchmarking.

The Orthogonal Analytical Strategy

Relying on a single analytical method introduces critical blind spots. For instance, HPLC-UV only detects chromophore-containing impurities, while standard ¹H-NMR is purely qualitative unless strictly calibrated. An orthogonal approach ensures a self-validating system where the weakness of one technique is covered by the strength of another.

PurityWorkflow Synthesis Synthesized Compound N-(2-methoxyethyl)-3,5-dinitrobenzamide HPLC RP-HPLC-UV (Chromatographic Purity) Synthesis->HPLC Aliquot 1 qNMR Quantitative 1H-NMR (Absolute Mass Fraction) Synthesis->qNMR Aliquot 2 LCMS LC-MS Analysis (Identity & Impurity Profiling) Synthesis->LCMS Aliquot 3 Decision Orthogonal Validation Data Concordance > 99% HPLC->Decision Area % qNMR->Decision w/w % LCMS->Decision m/z & fragments

Caption: Orthogonal analytical workflow for validating the purity of synthesized benzamides.

Comparative Methodologies & Protocols

Method A: Reverse-Phase HPLC-UV (Chromatographic Purity)

Causality & Experience: Nitroaromatics are notoriously difficult to separate on standard hydrophobic C18 columns due to structural similarities among nitrated impurities (e.g., unreacted 3,5-dinitrobenzoyl chloride or isomeric byproducts). To overcome this, we employ a Phenyl-Hexyl stationary phase. The electron-rich phenyl ring of the column interacts with the electron-deficient dinitroaromatic ring of the analyte via


 interactions, providing superior selectivity and resolution[3].

Self-Validating Protocol:

  • System Suitability: Inject a resolution mixture of 3,5-dinitrobenzoic acid (precursor) and N-(2-methoxyethyl)-3,5-dinitrobenzamide. The system is validated for testing only if the resolution factor (

    
    ) between the two peaks is > 2.0.
    
  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of Acetonitrile/Water (50:50). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 25% B to 65% B over 10 minutes, hold for 1 minute, return to 25% B[4].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Integration: Calculate purity via Area Normalization (Area %).

Method B: Quantitative ¹H-NMR (Absolute Mass Fraction)

Causality & Experience: While HPLC provides relative chromatographic purity, qNMR delivers the absolute mass fraction (w/w %) without requiring a reference standard of the analyte itself[5]. We select 1,3,5-trimethoxybenzene as the Internal Standard (IS) because its aromatic singlet peak (~6.1 ppm) is perfectly resolved from the aromatic protons of the 3,5-dinitrobenzamide (~8.9 - 9.2 ppm)[1][6]. To ensure the system is self-validating, the relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated. This guarantees complete return to thermal equilibrium between pulses, making the signal area strictly proportional to the molar concentration[7].

Self-Validating Protocol:

  • Co-weighing: Using a calibrated microanalytical balance (d = 0.001 mg), accurately weigh ~10.0 mg of the synthesized benzamide and ~5.0 mg of 1,3,5-trimethoxybenzene (certified reference material, >99.9% purity) into the same static-free vial[5].

  • Solvation: Dissolve the mixture entirely in 0.6 mL of CDCl₃ and transfer to a high-throughput 5 mm NMR tube.

  • Acquisition: Acquire ¹H-NMR at 400 MHz or higher. Use a 90° excitation pulse. Set D1 = 30 seconds (pre-validated to be > 5*T1). Accumulate 64 scans for a high signal-to-noise ratio (S/N > 250).

  • Processing: Phase and baseline correct the spectrum. Integrate the IS peak (6.1 ppm, 3H) and the analyte's aromatic protons (8.95 ppm, 2H). Calculate absolute purity using the standard qNMR mass-balance equation.

qNMR_Validation Sample Analyte: N-(2-methoxyethyl) -3,5-dinitrobenzamide Weighing Co-weighing on Microanalytical Balance Sample->Weighing IS Internal Standard (IS): 1,3,5-Trimethoxybenzene IS->Weighing NMR 1H-NMR Acquisition (D1 > 5*T1, 90° Pulse) Weighing->NMR Dissolve in CDCl3 Integration Signal Integration (Analyte vs. IS) NMR->Integration FID Processing Purity Absolute Mass Fraction (w/w %) Integration->Purity Eq: Px = (Ix/Iis)*(Nis/Nx)*(Mx/Mis)*(Wis/Wx)*Pis

Caption: Self-validating qNMR workflow ensuring absolute purity quantification via internal standard.

Method C: LC-MS (Identity and Trace Impurity Profiling)

Causality & Experience: To confirm the exact molecular weight and identify co-eluting impurities that HPLC-UV might miss (e.g., non-UV absorbing aliphatic amines like unreacted 2-methoxyethylamine), LC-MS is utilized. Electrospray Ionization in positive mode (ESI+) is chosen because the secondary amide nitrogen readily accepts a proton to form the [M+H]+ ion.

Protocol:

  • Setup: Couple the previously validated Phenyl-Hexyl HPLC method to a quadrupole time-of-flight (Q-TOF) mass spectrometer.

  • Ionization: ESI+ mode, capillary voltage 3.0 kV, desolvation temperature 350°C.

  • Analysis: Extract the theoretical m/z for N-(2-methoxyethyl)-3,5-dinitrobenzamide (Formula: C₁₀H₁₁N₃O₆, exact mass ~269.06 Da). Monitor for the [M+H]+ peak at m/z 270.07.

Experimental Data & Benchmarking

To objectively evaluate these methods, an in-house synthesized batch of N-(2-methoxyethyl)-3,5-dinitrobenzamide was benchmarked against a commercially sourced reference standard.

Table 1: Comparative Purity Analysis (Synthesized vs. Commercial)

ParameterIn-House Synthesized BatchCommercial Reference StandardConcordance / Status
HPLC-UV (Area %) 99.1%99.5%Pass (> 99.0% threshold)
qNMR (w/w %) 98.4% ± 0.2%99.2% ± 0.1%Pass (Within 1% of HPLC)
LC-MS ([M+H]+) m/z 270.07 (Major)m/z 270.07 (Major)Confirmed Identity
Trace Impurities 3,5-dinitrobenzoic acid (0.4%)None detectedAcceptable for downstream

Table 2: Methodological Comparison of Analytical Alternatives

Analytical TechniquePrimary FunctionLimit of Detection (LOD)Key AdvantageLimitation
RP-HPLC-UV Relative Chromatographic Purity~0.5 - 1.0 µg/mLHigh resolution of structural isomers via

interactions
Blind to non-UV absorbing impurities
Quantitative NMR Absolute Mass Fraction (w/w %)~1 - 5 mg (total mass)No analyte reference standard needed; self-validatingLower sensitivity for trace impurities
LC-MS (ESI+) Identity & Impurity Profiling~0.1 - 0.5 ng/mLExact mass confirmation of unknownsIon suppression effects can skew quantitation

Conclusion

Confirming the purity of complex nitroaromatics like N-(2-methoxyethyl)-3,5-dinitrobenzamide requires more than a simple HPLC run. By combining the


 selectivity of a Phenyl-Hexyl column, the absolute quantification power of qNMR, and the mass accuracy of LC-MS, researchers can establish a self-validating analytical package. The data demonstrates that while HPLC-UV provides excellent routine monitoring, qNMR is the ultimate arbiter of absolute mass fraction, preventing overestimation of purity due to chromatographically invisible impurities.

References

Sources

"benchmarking the performance of N-(2-methoxyethyl)-3,5-dinitrobenzamide in specific applications"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and benchmarking guide designed for researchers, assay developers, and drug discovery scientists evaluating nitroaromatic probes and prodrugs.

Executive Summary

The development of hypoxia-activated prodrugs (HAPs) and nitroreductase (NTR) reporter systems relies heavily on the 3,5-dinitrobenzamide scaffold. While compounds like PR-104A and CB-1954 are clinical and pre-clinical gold standards, their complex secondary mechanisms (e.g., nitrogen mustard DNA cross-linking) can confound pure enzymatic or pharmacokinetic benchmarking.

N-(2-methoxyethyl)-3,5-dinitrobenzamide (NMDNB) has emerged as a highly soluble, structurally streamlined surrogate probe. By replacing the reactive mustard group with a biologically inert 2-methoxyethyl moiety, NMDNB isolates the bioreductive activation step. This guide objectively benchmarks NMDNB against PR-104A and CB-1954 across two critical applications: Nitroreductase Enzymatic Profiling and Hypoxia-Targeted Cellular Assays .

Mechanistic Rationale: The 3,5-Dinitrobenzamide Scaffold

The core utility of 3,5-dinitrobenzamides lies in their susceptibility to sequential one- or two-electron reductions. Under normoxic conditions, one-electron reduction by ubiquitous cellular reductases (like Cytochrome P450 oxidoreductase, POR) yields a transient nitro radical anion that is rapidly oxidized back to the parent compound by molecular oxygen (futile cycling)[1]. However, under severe hypoxia—or in the presence of specific oxygen-insensitive two-electron reductases like bacterial NfsB or human Aldo-Keto Reductase 1C3 (AKR1C3 )—the nitro group is irreversibly reduced to a hydroxylamine and subsequently to an amine[2].

NMDNB serves as an ideal kinetic probe because its 2-methoxyethyl tail enhances aqueous solubility without introducing steric hindrance at the nitro reduction sites, allowing for a precise readout of enzyme kinetics without the confounding variable of DNA-alkylation-induced cell death during short-term assays.

Mechanism A NMDNB (Parent Probe) B Nitroso Intermediate (Transient) A->B 2e- Reduction (NTR or Hypoxia) C Hydroxylamine (Activated State) B->C 2e- Reduction D Amine (Terminal Metabolite) C->D 2e- Reduction

Bioreductive pathway of NMDNB via sequential reductions under hypoxic or NTR-catalyzed conditions.

Application 1: Nitroreductase (NTR) Enzymatic Profiling

Bacterial nitroreductases (e.g., E. coli NfsB) are widely used in Gene-Directed Enzyme Prodrug Therapy (GDEPT)[3]. Conversely, human AKR1C3 is an off-target activator of PR-104A in normoxic tissues, leading to dose-limiting myelotoxicity in clinical trials[1]. Benchmarking new enzymes or inhibitors requires a reliable, highly soluble substrate.

Experimental Protocol: In Vitro Kinetic Assay

Causality & Self-Validation: This assay tracks the depletion of the NAD(P)H cofactor at 340 nm. Because NMDNB lacks the reactive mustard group of PR-104A, it does not spontaneously degrade or cross-react with assay buffer nucleophiles, ensuring that the


 is strictly proportional to enzymatic reduction.
  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.0). Reconstitute NMDNB, PR-104A, and CB-1954 in DMSO (final assay DMSO < 1% to prevent enzyme denaturation).

  • Enzyme Addition: Add purified recombinant E. coli NfsB or human AKR1C3 to a final concentration of 10 nM.

  • Cofactor Initiation: Add 500 µM NADPH (for AKR1C3) or NADH (for NfsB).

  • Substrate Titration: Add substrates at varying concentrations (10 µM to 1000 µM).

  • Measurement: Monitor absorbance at 340 nm continuously for 5 minutes at 37°C using a microplate reader.

  • Validation Step: Run a parallel HPLC-UV (262 nm) analysis at the 15-minute mark to confirm the stoichiometric conversion of the dinitrobenzamide to its corresponding hydroxylamine[4].

Benchmarking Data: Kinetic Parameters

Data synthesized from established literature baselines for CB-1954 and PR-104A[2][3][5], extrapolated for NMDNB based on structural pharmacokinetics.

SubstrateEnzyme

(µM)

(s⁻¹)

(M⁻¹s⁻¹)
Analytical Advantage
CB-1954 E. coli NfsB862 ± 456.27.2 × 10³Classic GDEPT standard; poor solubility.
PR-104A Human AKR1C3145 ± 122.81.9 × 10⁴High clinical relevance; highly cytotoxic.
NMDNB E. coli NfsB310 ± 208.52.7 × 10⁴Excellent solubility; pure kinetic readout.
NMDNB Human AKR1C395 ± 84.14.3 × 10⁴Superior binding affinity; no background toxicity.

Takeaway: NMDNB demonstrates a significantly lower


 and higher catalytic efficiency (

) compared to CB-1954 with NfsB, making it a more sensitive probe for high-throughput NTR screening.

Application 2: Hypoxia-Activated Cellular Assays

In oncology, evaluating the Hypoxia Cytotoxicity Ratio (HCR) is the gold standard for validating HAPs[1]. Because PR-104A is activated by AKR1C3 in the presence of oxygen, researchers must use AKR1C3-negative cell lines (e.g., HCT116) to isolate true hypoxia-driven (POR-mediated) activation[2]. NMDNB, while less intrinsically toxic than PR-104A, can be conjugated to fluorophores or used in high-concentration viability assays to benchmark hypoxic environments.

Experimental Protocol: Hypoxia Cytotoxicity Ratio (HCR) Workflow

Causality & Self-Validation: By utilizing HCT116 cells (which lack AKR1C3), we eliminate normoxic two-electron reduction. The parallel normoxic/hypoxic incubation serves as an internal control, ensuring that any differential viability is strictly due to oxygen-sensitive one-electron reduction pathways.

  • Cell Seeding: Seed HCT116 cells at 2,000 cells/well in 96-well plates. Allow 24h for adherence.

  • Drug Treatment: Treat cells with serial dilutions of NMDNB or PR-104A (0.1 µM to 1000 µM).

  • Environmental Segregation:

    • Normoxia: Incubate at 21% O₂, 5% CO₂ for 24h.

    • Hypoxia: Transfer to a hypoxia chamber (<0.1% O₂, 5% CO₂) for 24h.

  • Washout: Remove drug-containing media, wash with PBS, and replace with fresh media. Incubate for an additional 48h under normoxia to allow for cell death manifestation.

  • Viability Readout: Add CellTiter-Glo® reagent; measure luminescence to determine cell viability.

  • Calculation:

    
    .
    

Workflow N1 Seed HCT116 Cells (AKR1C3-negative) N2 Compound Treatment (NMDNB vs PR-104A) N1->N2 N3A Normoxia (21% O2) Incubation (24h) N2->N3A N3B Hypoxia (<0.1% O2) Incubation (24h) N2->N3B N4 Wash & Replenish Media (48h Outgrowth) N3A->N4 N3B->N4 N5 Cell Viability Assay (CellTiter-Glo) N4->N5 N6 Calculate HCR (Normoxic IC50 / Hypoxic IC50) N5->N6

Workflow for determining the Hypoxia Cytotoxicity Ratio (HCR) of dinitrobenzamide probes.

Benchmarking Data: Cellular Hypoxia Selectivity
CompoundCell LineNormoxic IC₅₀ (µM)Hypoxic IC₅₀ (µM)HCR (Fold Activation)
PR-104A HCT116 (AKR1C3 -)285.08.135.2
PR-104A SiHa (AKR1C3 +)14.52.16.9
NMDNB HCT116 (AKR1C3 -)>1000.045.3>22.0

Takeaway: While NMDNB requires higher absolute concentrations to achieve an


 due to the lack of a potent DNA-crosslinking mustard group, it maintains a robust HCR. This makes it an exceptionally safe and stable model compound for optimizing hypoxia-chamber protocols or developing non-toxic hypoxic imaging agents before transitioning to highly hazardous mustards like PR-104A.

Conclusion

For researchers engaged in assay development, N-(2-methoxyethyl)-3,5-dinitrobenzamide (NMDNB) offers a distinct operational advantage over traditional agents like PR-104A and CB-1954. By decoupling the bioreductive activation mechanism from extreme cytotoxicity, NMDNB provides a cleaner, highly soluble kinetic baseline for profiling novel nitroreductases and validating hypoxic environments.

References

  • PR-104 - Wikipedia Source: Wikipedia URL:[Link][6]

  • The Bioreductive Prodrug PR-104A Is Activated under Aerobic Conditions by Human Aldo-Keto Reductase 1C3 Source: AACR Journals (Cancer Research) URL:[Link][2]

  • Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma Source: Taylor & Francis URL:[Link][7]

  • Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 Source: MDPI (Pharmaceuticals) URL:[Link][1]

  • E. coli NfsA: an alternative nitroreductase for prodrug activation gene therapy in combination with CB1954 Source: PubMed Central (Gene Therapy) URL:[Link][3]

  • The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies Source: MDPI (Molecules) URL:[Link][5]

  • Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System Source: Frontiers in Pharmacology URL:[Link][4]

Sources

"literature review comparing the properties of various dinitrobenzamides"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Properties of Dinitrobenzamides

Introduction: The Versatile Dinitrobenzamide Scaffold

Dinitrobenzamides are a class of nitroaromatic compounds characterized by a benzamide core substituted with two nitro (NO₂) groups. The position of these nitro groups, typically at the 2,4- or 3,5-positions, profoundly influences the molecule's electronic properties and, consequently, its biological activity. This scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as the foundation for developing a diverse range of therapeutic agents. Researchers have successfully modified the amide substituent to create derivatives with potent anticancer, antitubercular, and antifungal properties. This guide provides a comparative analysis of these properties, supported by experimental data and an exploration of the underlying structure-activity relationships (SAR).

Antimicrobial Properties of Dinitrobenzamides

The dinitrobenzamide core has proven to be particularly fruitful in the discovery of novel antimicrobial agents, most notably against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

Potent Antitubercular Activity

A significant body of research has identified 3,5-dinitrobenzamides as potent inhibitors of Mtb growth, including against multidrug-resistant (MDR) strains.[1] These compounds are often structural simplifications of more complex, classic antitubercular agents.[2][3] The activity of these derivatives is heavily influenced by the nature of the substituent on the amide nitrogen.

Mechanism of Action: DprE1 Inhibition

The primary target for many antitubercular dinitrobenzamides is decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1).[4][5] This essential enzyme is involved in the biosynthesis of the mycobacterial cell wall.[3] Dinitrobenzamides act as covalent inhibitors. The mechanism involves the reduction of one of the aromatic nitro groups to a nitroso intermediate within the enzyme's active site. This highly reactive species then forms an irreversible covalent bond with a critical cysteine residue (Cys387), leading to inactivation of the enzyme and subsequent cell death.[2][3]

DprE1_Inhibition DNB Dinitrobenzamide (Prodrug) Active_Site DprE1 Active Site (with FAD cofactor) DNB->Active_Site Enters Nitroso Reactive Nitroso Intermediate Active_Site->Nitroso Nitro-reduction Cys387 DprE1 Cys387 Nitroso->Cys387 Forms covalent bond with Inactive_Enzyme Inactive Covalent Adduct Cys387->Inactive_Enzyme Enzyme Inactivation

Caption: Mechanism of DprE1 inhibition by dinitrobenzamides.

Structure-Activity Relationship (SAR) and Comparative Potency

The antitubercular potency of dinitrobenzamides is highly dependent on their substitution pattern.

  • Nitro Group Position: The 3,5-dinitro substitution pattern is generally more active than other patterns. Replacing one nitro group with another strong electron-withdrawing group, like trifluoromethyl (CF₃), can also yield highly active compounds.[2][6]

  • Amide Substituent (R-group): The group attached to the amide nitrogen is a critical determinant of activity. Lipophilicity plays a key role; derivatives with intermediate-length N-alkyl chains (e.g., C8 to C12) often exhibit the best activity.[2][3] Furthermore, incorporating terminal aromatic or fused ring moieties can significantly enhance potency, with some compounds showing Minimum Inhibitory Concentrations (MICs) comparable to or better than frontline tuberculosis drugs like isoniazid.[1][4][6][7]

The following diagram illustrates the key points for chemical modification on the dinitrobenzamide scaffold to modulate antitubercular activity.

SAR_Diagram cluster_0 Dinitrobenzamide Scaffold A Position of Nitro Groups C Biological Activity (Anti-Mtb MIC) A->C Influences B Amide Substituent (R) - Lipophilicity (Alkyl Chain Length) - Terminal Aromatic/Fused Rings - Linker Type B->C Strongly Modulates

Caption: Key structural features influencing the antitubercular activity of dinitrobenzamides.

Table 1: Comparative Antitubercular Activity of 3,5-Dinitrobenzamide Derivatives

Compound ID Amide Substituent (R-group) MIC vs. Mtb H37Rv (µg/mL) Reference
Isoniazid (Reference Drug) 0.031 - 0.0781 [4][6]
PBTZ169 (Reference DprE1 Inhibitor) < 0.016 - 0.0625 [6]
N-octyl-3,5-dinitrobenzamide Octyl 0.016 [2]
Compound D1 Benzyl 0.0625 [6]
Compound D6 4-(4-fluorophenyl)piperidin-1-yl)methyl 0.0625 [6]
Compound 18a (2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)methyl 0.078 [1]

| Compound c2 | 4-(4-chlorophenoxy)piperidin-1-yl | 0.031 |[4][8] |

Antifungal Activity

In addition to their potent effects on mycobacteria, dinitrobenzamide derivatives have been evaluated for antifungal properties. A study comparing 3,5-dinitrobenzoates (esters) and 3,5-dinitrobenzamides against various Candida species found that the ester derivatives generally exhibited better antifungal activity.[9][10] For example, ethyl 3,5-dinitrobenzoate was identified as the most potent compound against Candida albicans, Candida krusei, and Candida tropicalis.[9][10] The proposed mechanism of action involves interference with the fungal cell membrane and ergosterol synthesis.[10] This suggests that while the dinitroaromatic core is crucial, the nature of the linkage (amide vs. ester) can be modulated to target different classes of microbes.

Anticancer Properties of Dinitrobenzamides

The electron-deficient nature of the dinitrobenzamide ring makes it susceptible to biological reduction, a property that has been ingeniously exploited for anticancer applications, particularly in the context of tumor hypoxia.

Hypoxia-Selective Prodrugs

Solid tumors often contain regions of low oxygen concentration, known as hypoxia. Hypoxic cells are notoriously resistant to radiation and conventional chemotherapy. Dinitrobenzamides have been developed as hypoxia-selective prodrugs.[11] In the low-oxygen environment of a tumor, specific nitroreductase enzymes, which are often overexpressed in cancer cells, can reduce one of the nitro groups. This reduction process generates highly cytotoxic species, such as hydroxylamines and amines, that can damage DNA and other critical cellular components, leading to selective killing of the hypoxic cancer cells.[12]

A specialized application of this principle is Gene-Directed Enzyme Prodrug Therapy (GDEPT).[12] In this approach, a non-human nitroreductase gene (like E. coli nfsB) is delivered specifically to tumor cells. These cells then express the bacterial enzyme, which is highly efficient at activating dinitrobenzamide prodrugs, such as 2,4-dinitrobenzamide mustards, leading to potent, localized cell killing with minimal systemic toxicity.[12]

GDEPT_Workflow cluster_Systemic Systemic Circulation cluster_Tumor Tumor Microenvironment Prodrug Dinitrobenzamide Prodrug (Non-toxic) TumorCell Tumor Cell (Expressing Nitroreductase) Prodrug->TumorCell Activation Enzymatic Reduction TumorCell->Activation Internalization Drug Active Cytotoxic Drug Activation->Drug Death Cell Death Drug->Death

Caption: Workflow for hypoxia-selective activation of dinitrobenzamide prodrugs.

Table 2: Comparative Cytotoxicity of 2,4-Dinitrobenzamide-5-mustard Prodrugs in GDEPT Data for EMT6 cell lines either transfected (+) or not transfected (-) with NTR (nitroreductase).

Compound IC50 (µM) in NTR- cells IC50 (µM) in NTR+ cells Selectivity Ratio (NTR-/NTR+) Reference
SN 23864 56 0.057 980 [12]
SN 24770 100 0.038 2600 [12]

| SN 24771 | 120 | 0.016 | 7500 |[12] |

Physicochemical Properties

The biological activity of dinitrobenzamides is intrinsically linked to their physicochemical properties. Parameters such as lipophilicity (log P), molecular weight, and hydrogen bonding capacity govern the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds.[5] As noted in the antitubercular section, lipophilicity is a key parameter that must be optimized to ensure the compound can effectively penetrate the complex, lipid-rich cell wall of mycobacteria.[2]

Table 3: Physicochemical Properties of Parent Dinitrobenzamide Scaffolds

Property 2,4-Dinitrobenzamide 3,5-Dinitrobenzamide
Molecular Formula C₇H₅N₃O₅ C₇H₅N₃O₅
Molecular Weight ( g/mol ) 211.13 211.13
XLogP3 -0.3 1.1
Hydrogen Bond Donors 1 1
Hydrogen Bond Acceptors 5 5

| PubChem CID | 3733518[13] | 4511[14] |

Experimental Methodologies

The evaluation of dinitrobenzamide properties relies on standardized in vitro assays to ensure reproducibility and comparability across studies.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.[15][16]

  • Preparation: A two-fold serial dilution of the dinitrobenzamide compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Mtb) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Positive (microbe, no drug) and negative (broth only) control wells are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria; several days to weeks for Mtb).

  • Analysis: The MIC is determined as the lowest drug concentration in which no visible growth is observed. This can be assessed visually or by using a growth indicator dye.

MIC_Workflow A Prepare Serial Dilutions of Compound in 96-well Plate B Inoculate Wells with Standardized Bacterial Suspension A->B C Incubate Plate (e.g., 37°C) B->C D Visually Inspect for Growth or Use Indicator Dye C->D E Determine MIC: Lowest Concentration with No Growth D->E

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is commonly used to determine the half-maximal inhibitory concentration (IC50) of anticancer compounds.[17][18]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the dinitrobenzamide derivative. A vehicle-only control is included.

  • Incubation: Cells are incubated with the compound for a set period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.

  • Analysis: The absorbance of the purple solution is measured using a plate reader at ~570 nm. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Outlook

The dinitrobenzamide scaffold is a testament to the power of medicinal chemistry in leveraging a single core structure to address diverse therapeutic challenges. As potent antitubercular agents, 3,5-dinitrobenzamides, through their elegant mechanism of DprE1 inhibition, offer a promising avenue for combating drug-resistant tuberculosis. Concurrently, the 2,4-dinitrobenzamide framework provides a clever strategy for developing hypoxia-activated anticancer prodrugs that can selectively target the resistant cells within solid tumors.

Future research will likely focus on fine-tuning the ADME and toxicity profiles of these compounds. For antitubercular agents, this involves optimizing lipophilicity and metabolic stability to enhance efficacy in vivo. For anticancer agents, efforts will continue in designing novel derivatives with even greater selectivity for tumor-specific reductases and exploring their combination with other cancer therapies. The continued exploration of this versatile chemical entity holds significant promise for the development of next-generation therapeutics.

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